molecular formula C7H4ClIN2 B1315344 2-Chloro-5-iodo-1H-benzo[d]imidazole CAS No. 256518-97-5

2-Chloro-5-iodo-1H-benzo[d]imidazole

Cat. No.: B1315344
CAS No.: 256518-97-5
M. Wt: 278.48 g/mol
InChI Key: YWAUZXYXCAWEDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-iodo-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C7H4ClIN2 and its molecular weight is 278.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-iodo-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAUZXYXCAWEDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00476983
Record name 2-Chloro-5-iodo-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256518-97-5
Record name 2-Chloro-5-iodo-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-iodo-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed pathway for the synthesis of 2-Chloro-5-iodo-1H-benzo[d]imidazole, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. The narrative emphasizes the chemical principles and experimental rationale behind each synthetic step, ensuring a thorough understanding of the process.

Introduction: The Significance of this compound

This compound is a halogenated benzimidazole derivative of significant interest in medicinal chemistry and materials science. The benzimidazole scaffold is a "privileged" structure, frequently found in biologically active compounds due to its ability to mimic endogenous purines and interact with various biological targets. The presence of both a chloro and an iodo substituent on the benzimidazole core offers unique opportunities for further functionalization through nucleophilic substitution and cross-coupling reactions, making it a versatile intermediate for the synthesis of a diverse array of more complex molecules, including potential anticancer and antimicrobial agents.

This guide outlines a robust and logical two-step synthetic sequence commencing from the commercially available 4-iodo-1,2-phenylenediamine. The pathway proceeds through the formation of an iodinated benzimidazol-2-one intermediate, which is subsequently chlorinated to yield the target compound.

I. Strategic Overview of the Synthesis

The synthesis is logically divided into two primary stages, each with a distinct chemical transformation. This approach ensures high yields and purity of the final product.

Synthesis_Pathway A 4-iodo-1,2-phenylenediamine C 5-iodo-1,3-dihydro-2H- benzo[d]imidazol-2-one A->C Cyclization (Heat) B Urea B->C E 2-Chloro-5-iodo-1H- benzo[d]imidazole C->E Chlorination (Heat) D Phosphorus Oxychloride (POCl3) D->E

Figure 1: Overall synthetic workflow for this compound.

II. Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 5-iodo-1,3-dihydro-2H-benzo[d]imidazol-2-one

The initial step involves the cyclization of 4-iodo-1,2-phenylenediamine with urea to form the stable benzimidazol-2-one ring system. This reaction is a well-established method for the preparation of benzimidazol-2-ones from o-phenylenediamines.[1][2]

Reaction Scheme:

Underlying Principles and Rationale:

The reaction proceeds via a nucleophilic attack of the amino groups of 4-iodo-1,2-phenylenediamine on the carbonyl carbon of urea. This is followed by an intramolecular cyclization with the elimination of ammonia. The reaction is typically carried out at elevated temperatures, often in the absence of a solvent (neat) or in a high-boiling solvent, to drive the reaction to completion. The formation of the aromatic and thermodynamically stable benzimidazol-2-one ring is the primary driving force for this transformation.

Detailed Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-iodo-1,2-phenylenediamine (1 equivalent) and urea (1.5-2 equivalents).

  • Heat the mixture with stirring to a temperature of 130-140 °C. The reaction mixture will become a melt.

  • Maintain the temperature and continue stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • During the reaction, ammonia gas will be evolved. Ensure adequate ventilation in a fume hood.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product will solidify.

  • Triturate the solid residue with hot water to remove any unreacted urea and other water-soluble impurities.

  • Filter the solid product, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 5-iodo-1,3-dihydro-2H-benzo[d]imidazol-2-one as a solid.

ParameterValue
Starting Material4-iodo-1,2-phenylenediamine
ReagentUrea
Stoichiometry1 : 1.5-2 (Diamine : Urea)
Temperature130-140 °C
Reaction Time2-3 hours
Work-upWater trituration

Table 1: Summary of reaction parameters for the synthesis of 5-iodo-1,3-dihydro-2H-benzo[d]imidazol-2-one.

Step 2: Synthesis of this compound

The final step is the conversion of the hydroxyl group (in the tautomeric form of the benzimidazol-2-one) to a chloro group using a strong chlorinating agent, phosphorus oxychloride (POCl₃). This is a standard and effective method for the synthesis of 2-chlorobenzimidazoles from their corresponding 2-hydroxy (or 2-oxo) precursors.[3][4][5]

Reaction Scheme:

Underlying Principles and Rationale:

Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. The reaction mechanism involves the initial phosphorylation of the carbonyl oxygen of the benzimidazol-2-one, which converts the hydroxyl group into a good leaving group. Subsequent nucleophilic attack by the chloride ion (from POCl₃) at the C2 position, followed by elimination, results in the formation of the 2-chloro-benzimidazole derivative. The reaction is typically carried out in excess POCl₃, which can also serve as the solvent. The addition of phosphorus pentachloride (PCl₅) can sometimes accelerate the reaction.[6]

Detailed Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 5-iodo-1,3-dihydro-2H-benzo[d]imidazol-2-one (1 equivalent).

  • Carefully add phosphorus oxychloride (5-10 equivalents) to the flask in a fume hood. The POCl₃ acts as both the reagent and the solvent.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) with stirring.

  • Maintain the reflux for 3-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Filter the solid, wash it thoroughly with water to remove any inorganic salts, and then dry it under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

ParameterValue
Starting Material5-iodo-1,3-dihydro-2H-benzo[d]imidazol-2-one
ReagentPhosphorus Oxychloride (POCl₃)
Stoichiometry1 : 5-10
TemperatureReflux (105-110 °C)
Reaction Time3-4 hours
Work-upQuenching on ice, neutralization

Table 2: Summary of reaction parameters for the synthesis of this compound.

III. Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the desired protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • Melting Point Analysis: To assess the purity of the compound.

IV. Safety Considerations

  • 4-iodo-1,2-phenylenediamine: Can be harmful if swallowed or in contact with skin. It is a potential skin and eye irritant.

  • Urea: Generally considered to be of low toxicity.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. It reacts violently with water, releasing toxic fumes. It can cause severe burns to the skin, eyes, and respiratory tract. All manipulations involving POCl₃ must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • This compound: Handle with care as a potentially hazardous chemical.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow standard laboratory safety procedures.

V. Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can successfully synthesize this valuable intermediate for further applications in drug discovery and materials science.

References

The Strategic Utility of 2-Chloro-5-iodo-1H-benzo[d]imidazole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Medicinal Chemists

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the benzimidazole core is recognized as a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to a variety of biological targets, thereby exhibiting a broad range of pharmacological activities.[1] Within this esteemed class of compounds, 2-Chloro-5-iodo-1H-benzo[d]imidazole (CAS No. 256518-97-5) has emerged as a particularly versatile and powerful building block for the synthesis of novel therapeutic agents.[2] This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its strategic applications in contemporary drug discovery.

The unique substitution pattern of this compound, featuring a reactive chlorine atom at the 2-position and an iodine atom at the 5-position, offers medicinal chemists a dual-pronged approach for molecular elaboration.[2] The chlorine atom is amenable to nucleophilic substitution, allowing for the introduction of a wide array of functional groups, while the iodine atom serves as a handle for various transition metal-catalyzed cross-coupling reactions.[2] This inherent reactivity, coupled with the inherent biological potential of the benzimidazole core, positions this compound as a cornerstone for the development of targeted therapies.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and drug design.

PropertyValueSource
CAS Number 256518-97-5[3][4]
Molecular Formula C₇H₄ClIN₂[3]
Molecular Weight 278.48 g/mol [3]
IUPAC Name 2-chloro-6-iodo-1H-benzimidazole[3]
Appearance Solid
Storage Temperature 2-8°C, inert atmosphere, keep in dark place

The structural integrity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. Mass spectrometry reveals a characteristic molecular ion peak and isotopic pattern corresponding to the presence of both chlorine and iodine.[3] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the proton and carbon environments within the molecule, further corroborating its structure.

Synthetic Strategies: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a multi-step process that leverages classical heterocyclic chemistry principles. The following protocol outlines a common and effective synthetic route.

Experimental Protocol: Synthesis of this compound

Step 1: Iodination of 4-nitro-1,2-phenylenediamine

  • To a solution of 4-nitro-1,2-phenylenediamine in a suitable solvent (e.g., acetic acid), add a source of iodine, such as iodine monochloride (ICl).

  • Stir the reaction mixture at a controlled temperature to facilitate the regioselective iodination at the position para to the nitro group.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).

  • Upon completion, quench the reaction and isolate the crude 4-iodo-6-nitro-1,2-phenylenediamine by filtration.

  • Purify the product through recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group

  • Dissolve the 4-iodo-6-nitro-1,2-phenylenediamine in a suitable solvent (e.g., ethanol).

  • Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O), portion-wise.

  • Reflux the reaction mixture until the reduction of the nitro group to an amine is complete.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the 4-iodo-1,2,3-triaminobenzene.

  • Isolate the product by filtration and wash thoroughly with water.

Step 3: Cyclization to form the Benzimidazole Core

  • Suspend the 4-iodo-1,2,3-triaminobenzene in a suitable reagent that will form the 2-chloro-substituted imidazole ring, such as cyanogen bromide (BrCN) or by a two-step process involving cyclization with a carbonyl equivalent followed by chlorination.

  • For a more direct approach, cyclization with a suitable phosgene equivalent can be employed.

  • Control the reaction conditions (temperature and reaction time) to ensure efficient ring closure.

  • Isolate the crude this compound.

Step 4: Purification

  • Purify the final product using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.

Synthesis_Workflow Start 4-Nitro-1,2-phenylenediamine Iodination Iodination (e.g., ICl in Acetic Acid) Start->Iodination Intermediate1 4-Iodo-6-nitro-1,2-phenylenediamine Iodination->Intermediate1 Reduction Nitro Group Reduction (e.g., SnCl2·2H2O) Intermediate1->Reduction Intermediate2 4-Iodo-1,2,3-triaminobenzene Reduction->Intermediate2 Cyclization Cyclization & Chlorination (e.g., BrCN or Phosgene equivalent) Intermediate2->Cyclization Product This compound Cyclization->Product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The strategic importance of this compound lies in its role as a versatile intermediate for the synthesis of a diverse range of biologically active molecules. The benzimidazole scaffold is a common feature in numerous approved drugs and clinical candidates.[1]

Anticancer Agents

Derivatives of benzimidazole have shown significant promise as anticancer agents, acting through various mechanisms, including the inhibition of topoisomerase and disruption of microtubule polymerization.[5] The 2-chloro and 5-iodo substituents on the benzimidazole core provide orthogonal handles for the systematic exploration of the chemical space around this privileged scaffold, enabling the optimization of potency and selectivity against cancer cell lines.

Anticancer_Mechanism Drug This compound Derivative Target1 Topoisomerase I Drug->Target1 Binds to Target2 Tubulin Drug->Target2 Interacts with Effect1 Inhibition of DNA Relaxation Target1->Effect1 Effect2 Disruption of Microtubule Dynamics Target2->Effect2 Outcome Apoptosis of Cancer Cells Effect1->Outcome Effect2->Outcome

Caption: Potential anticancer mechanisms of benzimidazole derivatives.

Antimicrobial and Antiviral Agents

The benzimidazole nucleus is also a key component of many antimicrobial and antiviral drugs. The ability to readily modify the 2- and 5-positions of this compound allows for the generation of libraries of compounds for screening against a wide range of pathogens.[6] The introduction of different substituents can modulate the compound's lipophilicity, electronic properties, and steric profile, all of which can influence its antimicrobial or antiviral activity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For comprehensive safety information, refer to the Safety Data Sheet (SDS).

Conclusion: A Versatile Tool for Innovation

This compound represents more than just a chemical intermediate; it is a strategic tool that empowers medicinal chemists to design and synthesize the next generation of therapeutic agents. Its unique combination of a privileged scaffold and orthogonal reactive sites provides a robust platform for the rapid generation of diverse molecular architectures. As our understanding of disease biology continues to evolve, the demand for novel and effective small molecule therapeutics will only increase. The versatility and proven track record of the benzimidazole core, exemplified by compounds like this compound, ensure its continued prominence in the ongoing quest for new medicines.

References

An In-depth Technical Guide to 2-Chloro-5-iodo-1H-benzo[d]imidazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-iodo-1H-benzo[d]imidazole is a halogenated heterocyclic compound that has emerged as a significant building block in medicinal chemistry and materials science. Its unique molecular architecture, featuring a benzimidazole core substituted with both a reactive chlorine atom and an iodine atom, offers a versatile platform for the synthesis of diverse and complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and an exploration of its current and potential applications, with a focus on its role in drug discovery.

The benzimidazole scaffold is a privileged structure in drug development, present in numerous FDA-approved drugs. The introduction of halogen atoms, such as chlorine and iodine, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The differential reactivity of the C-Cl and C-I bonds in this compound allows for selective, stepwise functionalization, making it a highly valuable intermediate for creating libraries of compounds for biological screening.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties dictate its behavior in chemical reactions and biological systems.

PropertyValueSource(s)
Molecular Weight 278.48 g/mol [2][3]
Molecular Formula C₇H₄ClIN₂[2]
CAS Number 256518-97-5[2]
IUPAC Name 2-chloro-6-iodo-1H-benzimidazole[2]
Physical Form Solid
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process. The following protocol outlines a common synthetic route, emphasizing the rationale behind key steps.

Experimental Protocol: Synthesis via Cyclocondensation

This protocol involves the cyclocondensation of a halogenated ortho-phenylenediamine precursor. The iodination step is generally performed before chlorination to ensure regioselectivity at the 5-position.[2]

Step 1: Iodination of 4-nitro-1,2-phenylenediamine

  • Rationale: This initial step introduces the iodine atom at the desired position on the phenylenediamine ring. The nitro group is a strong electron-withdrawing group that directs the electrophilic iodinating agent.

  • Procedure:

    • Dissolve 4-nitro-1,2-phenylenediamine in a suitable solvent such as acetic acid.

    • Slowly add an iodinating agent, for instance, iodine monochloride (ICl), to the solution at a controlled temperature.

    • Stir the reaction mixture until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

    • Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to remove any excess iodine.

    • Extract the product with an appropriate organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the resulting 4-iodo-6-nitro-1,2-phenylenediamine by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group

  • Rationale: The nitro group is reduced to an amino group to yield the required ortho-phenylenediamine for the subsequent cyclization reaction.

  • Procedure:

    • Dissolve the 4-iodo-6-nitro-1,2-phenylenediamine in a solvent like ethanol or methanol.

    • Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or perform catalytic hydrogenation.

    • Reflux the mixture for several hours until the reduction is complete (monitored by TLC).

    • Cool the reaction and neutralize with a base (e.g., sodium bicarbonate) to precipitate the 4-iodo-1,2-phenylenediamine.

    • Filter the solid, wash with water, and dry.

Step 3: Cyclization to form 5-iodo-1,3-dihydro-2H-benzo[d]imidazol-2-one

  • Rationale: The ortho-phenylenediamine undergoes cyclization with a carbonyl source to form the benzimidazolone core.

  • Procedure:

    • Suspend the 4-iodo-1,2-phenylenediamine in an aqueous solution.

    • Add a carbonyl source, such as urea or phosgene, and a suitable acid catalyst.

    • Heat the mixture at reflux for an extended period.

    • Cool the reaction mixture, and the product will precipitate.

    • Filter the solid, wash with water, and dry to obtain 5-iodo-1,3-dihydro-2H-benzo[d]imidazol-2-one.

Step 4: Chlorination to this compound

  • Rationale: The final step involves the conversion of the benzimidazolone to the desired 2-chloro derivative.

  • Procedure:

    • Treat the 5-iodo-1,3-dihydro-2H-benzo[d]imidazol-2-one with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    • Heat the reaction mixture under reflux conditions.

    • After completion, carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize with a base (e.g., ammonia solution) to precipitate the crude product.

    • Filter, wash thoroughly with water, and purify by recrystallization from a suitable solvent to yield this compound.

Synthesis_Pathway A 4-nitro-1,2-phenylenediamine B 4-iodo-6-nitro-1,2-phenylenediamine A->B Iodination (ICl) C 4-iodo-1,2-phenylenediamine B->C Reduction (SnCl2) D 5-iodo-1,3-dihydro-2H-benzo[d]imidazol-2-one C->D Cyclization (Urea) E This compound D->E Chlorination (POCl3)

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on various spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum typically shows signals in the aromatic region (7.0-8.7 ppm). The NH proton of the imidazole ring usually appears as a broad signal at a lower field (around 12-13 ppm in DMSO-d₆) due to hydrogen bonding and proton exchange.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Characteristic absorption bands for the N-H bond, C=N, and C-Cl bonds are expected.[2]

  • Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M+) would be observed at m/z corresponding to its molecular weight (278.48). The isotopic pattern of chlorine and the presence of iodine will give a characteristic isotopic distribution in the mass spectrum.[2]

Applications in Research and Drug Development

This compound serves as a versatile scaffold for the development of novel therapeutic agents and functional materials.

Pharmaceutical Applications

The benzimidazole core is a well-established pharmacophore with a broad range of biological activities. Derivatives of this compound have shown promise in several therapeutic areas:

  • Antimicrobial Agents: Benzimidazole derivatives have demonstrated efficacy against various bacterial and fungal strains.[2][4] The presence of halogens can enhance the antimicrobial potency of these compounds.

  • Anticancer Agents: Numerous benzimidazole-based compounds have been investigated for their anticancer properties.[2][5] They can exert their effects through various mechanisms, including the inhibition of topoisomerase I and disruption of microtubule formation.

  • Antiviral and Anti-inflammatory Properties: The benzimidazole scaffold is also found in molecules with antiviral and anti-inflammatory activities.[1]

The dual halogenation of this compound provides two distinct handles for chemical modification. The chlorine at the 2-position is susceptible to nucleophilic substitution, while the iodine at the 5-position can readily participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the systematic and combinatorial synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies.

Applications A This compound B Nucleophilic Substitution (at C2-Cl) A->B C Pd-Catalyzed Cross-Coupling (at C5-I) A->C D Diverse Benzimidazole Derivatives B->D C->D E Drug Discovery D->E F Materials Science D->F

Caption: Application workflow of this compound.

Materials Science Applications

Beyond pharmaceuticals, the unique electronic and photophysical properties of benzimidazole derivatives make them attractive for applications in materials science. They have been incorporated into organic light-emitting diodes (OLEDs), fluorescent sensors, and corrosion inhibitors.[1] The ability to tune the electronic properties through substitution on the benzimidazole core is a key advantage in this field.

Conclusion

This compound is a strategically important molecule with a high potential for innovation in both drug discovery and materials science. Its well-defined physicochemical properties, coupled with a versatile synthetic handle for derivatization, make it an invaluable tool for researchers and scientists. The protocols and data presented in this guide are intended to provide a solid foundation for its effective utilization in the laboratory, paving the way for the development of novel and impactful chemical entities.

References

An In-depth Technical Guide to the Structural Elucidation of 2-Chloro-5-iodo-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structural elucidation of 2-chloro-5-iodo-1H-benzo[d]imidazole, a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each analytical choice. We will proceed through a logical sequence of analyses, including Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and extensive Nuclear Magnetic Resonance (NMR) spectroscopy, culminating with the definitive method of X-ray Crystallography. Each section details the experimental protocol, expected data, and interpretive logic, creating a self-validating system for structural confirmation.

Introduction: The Significance of Structural Integrity

This compound (C₇H₄ClIN₂) is a substituted benzimidazole, a class of heterocyclic compounds renowned for a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[2][3] The specific placement of the chloro and iodo substituents on the benzimidazole scaffold makes it a versatile intermediate for synthesizing more complex, biologically active molecules.[1] The chlorine at the 2-position is a reactive site suitable for nucleophilic substitution, while the iodine at the 5-position can be leveraged for various coupling reactions.[1]

Given its role as a foundational building block, confirming the precise molecular structure of this compound is paramount. Any ambiguity in the isomeric arrangement of the substituents could lead to vastly different chemical reactivity and biological outcomes, compromising research and development efforts. This guide, therefore, presents a systematic and rigorous approach to its complete structural characterization.

Foundational Analysis: Mass Spectrometry

The first step in characterizing any novel or synthesized compound is to confirm its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the ideal technique for this purpose.

Causality of Technique Selection: Mass spectrometry provides the mass-to-charge ratio (m/z) of the ionized molecule. This directly validates the molecular weight calculated from the presumed chemical formula (C₇H₄ClIN₂). Furthermore, the presence of two halogen atoms, chlorine and iodine, creates a distinctive isotopic pattern that serves as a powerful diagnostic tool for structural confirmation.[1]

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the purified solid in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a mass spectrometer capable of electron impact ionization, typically a double-focusing magnetic sector or a time-of-flight (TOF) analyzer for high resolution.

  • Data Acquisition: Introduce the sample via direct infusion or through a GC inlet. Acquire the spectrum in positive ion mode. The electron impact energy is typically set at 70 eV.

Expected Data and Interpretation

The molecular formula C₇H₄ClIN₂ predicts a monoisotopic mass of approximately 277.91 g/mol . However, the mass spectrum will be complicated and confirmed by the natural isotopic abundances of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) and iodine (¹²⁷I: 100%).

The key diagnostic feature is the molecular ion cluster.[4]

  • The M⁺ peak will correspond to the molecule containing the most abundant chlorine isotope, ³⁵Cl. Its m/z value will be ~278.

  • The [M+2]⁺ peak will correspond to the molecule containing the ³⁷Cl isotope.

  • Isotopic Ratio: The relative intensity of the M⁺ to [M+2]⁺ peaks should be approximately 3:1, which is the characteristic signature of a molecule containing one chlorine atom.[4]

The fragmentation pattern in EI-MS for halogenated benzimidazoles often involves the loss of halogen atoms, which are relatively weak points in the structure.[1][5]

Table 1: Predicted High-Resolution Mass Spectrometry Data

Ion/FragmentPredicted m/z (C₇H₄³⁵ClIN₂)Predicted m/z (C₇H₄³⁷ClIN₂)Expected Relative Intensity
[M]⁺ ~277.91~279.913:1 (M⁺:[M+2]⁺)
[M-Cl]⁺ ~242.94--
[M-I]⁺ ~150.01~152.013:1
[M-HCl]⁺ ~241.93--

This initial MS analysis provides strong evidence for the compound's elemental composition and the presence of a single chlorine atom, validating the foundational aspect of the proposed structure.

Functional Group Identification: FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Causality of Technique Selection: For this compound, FTIR is crucial for confirming the presence of the N-H bond within the imidazole ring and the characteristic vibrations of the aromatic benzimidazole core.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. Acquire multiple scans (e.g., 16 or 32) and average them to improve the signal-to-noise ratio.

Expected Data and Interpretation

Table 2: Key FTIR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibration TypeSignificance
3150-3000 Aromatic C-H StretchConfirms the presence of the benzene ring.[6]
~3050 (broad) N-H StretchA broad peak indicative of the N-H group in the imidazole ring, often broadened by hydrogen bonding.[7]
1620-1580 C=N StretchCharacteristic of the imidazole ring.[8]
1450-1400 Aromatic C=C StretchConfirms the aromatic backbone.
850-750 C-H Out-of-plane BendingPattern can give clues to the substitution on the benzene ring.
750-700 C-Cl StretchConfirms the presence of the chloro substituent.
~500 C-I StretchConfirms the presence of the iodo substituent.

The presence of these characteristic peaks, especially the broad N-H stretch and the C=N stretch, provides strong corroborating evidence for the benzimidazole core structure.[9]

Definitive Connectivity Analysis: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[2] A suite of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments are required to piece together the atomic connectivity.

Causality of Technique Selection:

  • ¹H NMR: Determines the number of different proton environments and their neighboring protons (connectivity) through spin-spin coupling.[2]

  • ¹³C NMR: Determines the number of different carbon environments.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2 or 3 bonds, which is critical for piecing together the molecular skeleton.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR (20-30 mg for ¹³C and 2D NMR) in ~0.6 mL of a deuterated solvent.[10] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it effectively dissolves benzimidazoles and allows for the clear observation of the exchangeable N-H proton.[2]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[3]

  • Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, HSQC, and HMBC spectra at room temperature.

Expected Data and Interpretation

The hypothesized structure of this compound has three aromatic protons and one N-H proton.

¹H NMR (in DMSO-d₆):

  • ~12.0-13.5 ppm (broad singlet, 1H): This downfield signal is characteristic of the N-H proton of the benzimidazole ring, deshielded by the aromatic system and hydrogen-bonded to the DMSO solvent.[2]

  • ~7.0-8.0 ppm (3H): This region will contain the signals for the three aromatic protons. Due to the substitution pattern, we expect:

    • One doublet (let's call it H-7).

    • One doublet of doublets (H-6).

    • One signal that may appear as a narrow doublet or singlet (H-4). The iodine at position 5 will influence the coupling patterns.

¹³C NMR (in DMSO-d₆):

  • The spectrum should show 7 distinct carbon signals, corresponding to the 7 carbons in the molecule. The chemical shifts can be predicted, with carbons attached to electronegative atoms (N, Cl) appearing further downfield.[11]

2D NMR (HSQC & HMBC) Interpretation: This is where the structure is definitively confirmed.

  • HSQC: Will show direct correlations between each aromatic proton and the carbon it is attached to.

  • HMBC: This is the key experiment. For example, the N-H proton should show a 2-bond correlation to the C2 (the carbon bearing the chlorine) and a 3-bond correlation to C4. The aromatic proton H-4 should show correlations to C2, C5 (bearing the iodine), and C6. By systematically mapping all the 2- and 3-bond C-H correlations, the entire molecular framework, including the precise positions of the chloro and iodo substituents, can be unambiguously established.

Table 3: Predicted NMR Data for this compound (in DMSO-d₆)

Position¹H δ (ppm), Multiplicity, J (Hz)¹³C δ (ppm)Key HMBC Correlations (H → C)
N-H ~13.0 (br s, 1H)-C2, C7a, C4
C2 -~145-
C4 ~7.8 (d, J≈1.5 Hz, 1H)~120C2, C5, C6, C7a
C5 -~90-
C6 ~7.6 (dd, J≈8.5, 1.5 Hz, 1H)~130C4, C5, C7a
C7 ~7.4 (d, J≈8.5 Hz, 1H)~115C5, C6, C3a
C3a -~135-
C7a -~140-
Note: Chemical shifts (δ) and coupling constants (J) are approximate and based on analogous structures.

The logical flow of NMR data interpretation is visualized below.

NMR_Workflow H1 1H NMR HSQC HSQC H1->HSQC Proton Signals HMBC HMBC H1->HMBC Proton Signals C13 13C NMR C13->HSQC Carbon Signals HSQC->HMBC Direct C-H Bonds Structure Final Structure HSQC->Structure 1-Bond Connectivity HMBC->Structure 2,3-Bond Connectivity

Caption: NMR experimental workflow for structure elucidation.

Ultimate Confirmation: Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides definitive proof of structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation by providing a 3D model of the molecule as it exists in the solid state.

Causality of Technique Selection: This technique directly visualizes the atomic positions and bond lengths/angles, leaving no room for doubt about the connectivity or isomeric arrangement. It is the gold standard for structural determination.[12]

Experimental Protocol: Crystal Growth and Data Collection
  • Crystal Growth: Growing a high-quality single crystal is often the most challenging step.[13] Slow evaporation of a saturated solution is a common method.[14]

    • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture).

    • Filter the solution into a clean vial.

    • Cover the vial loosely (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment.

    • Allow the solvent to evaporate slowly over several days to weeks.

  • Mounting and Data Collection:

    • Select a suitable crystal (typically >0.1 mm in all dimensions) and mount it on a goniometer.[13]

    • Place the crystal in a diffractometer and cool it under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal vibrations.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to solve the phase problem and generate an initial electron density map.

    • A molecular model is built into the map and refined against the experimental data to yield the final crystal structure.[15]

Expected Data and Interpretation

The output is a detailed crystallographic information file (CIF) containing the precise coordinates of every atom in the unit cell. This data confirms:

  • The benzimidazole ring system.

  • The position of the chlorine atom at C2.

  • The position of the iodine atom at C5.

  • Intermolecular interactions in the solid state, such as hydrogen bonding involving the N-H group.

The overall workflow for a comprehensive structural elucidation is summarized in the following diagram.

Elucidation_Workflow cluster_0 Initial Hypothesis & Synthesis cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Definitive Confirmation cluster_3 Final Validation Hypothesis Hypothesized Structure C₇H₄ClIN₂ MS Mass Spectrometry (Molecular Weight & Isotopic Pattern) Hypothesis->MS Verify Mass FTIR FTIR Spectroscopy (Functional Groups) Hypothesis->FTIR Verify Functional Groups NMR NMR Spectroscopy (Connectivity) MS->NMR Confirm Composition FTIR->NMR Confirm Core XRAY X-Ray Crystallography (3D Structure) NMR->XRAY Confirm Connectivity Conclusion Structure Confirmed NMR->Conclusion High Confidence Proof XRAY->Conclusion Unambiguous Proof

Caption: Overall workflow for structural elucidation.

Conclusion

The structural elucidation of this compound requires a synergistic application of multiple analytical techniques. The process begins with mass spectrometry to confirm the molecular formula and halogen presence, followed by FTIR to identify key functional groups. The core of the elucidation lies in a comprehensive suite of NMR experiments, which piece together the atomic connectivity. Finally, single-crystal X-ray crystallography provides the ultimate, irrefutable evidence of the three-dimensional structure. By following this self-validating workflow, researchers can have absolute confidence in the identity and integrity of this valuable chemical intermediate, ensuring the reliability and reproducibility of their subsequent scientific endeavors.

References

Foreword: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-Chloro-5-iodo-1H-benzo[d]imidazole

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole nucleus, a bicyclic system formed by the fusion of benzene and imidazole, is a cornerstone in the field of medicinal chemistry.[1][2] Its structural resemblance to naturally occurring purines enables it to interact with a vast array of biological targets, including enzymes and receptors, making it a "privileged scaffold" in drug discovery.[2] This has led to the development of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] Within this versatile class, halogenated benzimidazoles have emerged as particularly promising, with the introduction of halogen atoms serving as a powerful strategy to modulate physicochemical and biological properties.[2] This guide focuses on a specific, dually halogenated derivative, this compound, exploring its synthetic versatility and documented biological potential as a platform for novel therapeutic development.

Molecular Profile and Synthetic Strategy

1.1. Physicochemical Characteristics

This compound is a heterocyclic compound with the molecular formula C₇H₄ClIN₂ and a molecular weight of approximately 278.48 g/mol .[5] The structure is characterized by a central benzimidazole core with a chlorine atom at the 2-position and an iodine atom at the 5-position. The presence of these two distinct halogens offers unique opportunities for chemical modification. The chlorine atom at the 2-position is particularly susceptible to nucleophilic substitution, providing a reactive handle for derivatization.[2][5] The iodine atom, being larger and more polarizable, can participate in halogen bonding and other non-covalent interactions, influencing the molecule's binding affinity to biological targets.[5]

1.2. Synthetic Pathway Overview

The synthesis of this compound typically follows traditional cyclocondensation methodologies fundamental to heterocyclic chemistry.[5] The process generally involves the condensation of an appropriately substituted ortho-phenylenediamine derivative with a suitable one-carbon source.[5] Optimization of the halogenation steps is crucial; iodination often precedes chlorination to ensure selectivity for the 5-position on the benzene ring.[5]

G cluster_0 Step 1: Iodination cluster_1 Step 2: Cyclocondensation & Chlorination A Substituted o-Phenylenediamine C Iodinated o-Phenylenediamine Intermediate A->C Selective Iodination B Iodination Reagent (e.g., ICl in Acetic Acid) E Cyclization C->E Condensation D Carbon Source (e.g., Formic Acid derivative) D->E G 2-Chloro-5-iodo-1H- benzo[d]imidazole E->G Chlorination F Chlorinating Agent (e.g., POCl3)

Caption: General Synthetic Pathway for this compound.

1.3. General Laboratory Synthesis Protocol

The following protocol is a representative, generalized procedure based on established methods for synthesizing halogenated benzimidazoles. Researchers must adapt and optimize conditions based on specific laboratory setups and safety protocols.

Objective: To synthesize this compound.

Materials:

  • 4-Iodo-1,2-phenylenediamine

  • Urea or another suitable carbonyl source

  • Phosphorus oxychloride (POCl₃)

  • Appropriate solvents (e.g., xylene, N,N-Dimethylformamide)

  • Sodium bicarbonate (NaHCO₃) solution

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Cyclization to form the Benzimidazolone Intermediate:

    • In a round-bottom flask equipped with a reflux condenser, combine 4-iodo-1,2-phenylenediamine and urea in a high-boiling point solvent like xylene.

    • Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture, and collect the precipitated solid (5-iodo-1H-benzo[d]imidazol-2(3H)-one) by filtration.

    • Wash the solid with a suitable solvent to remove impurities and dry thoroughly.

  • Chlorination of the Intermediate:

    • Caution: This step involves phosphorus oxychloride, which is highly corrosive and reacts violently with water. Perform this step in a well-ventilated fume hood with appropriate personal protective equipment.

    • In a new flask, suspend the dried 5-iodo-1H-benzo[d]imidazol-2(3H)-one in an excess of phosphorus oxychloride.

    • Gently reflux the mixture for 2-4 hours. The reaction mixture should become a clear solution.

    • Carefully cool the reaction mixture to room temperature.

    • Slowly and cautiously pour the cooled mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic reaction.

    • Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • The crude product, this compound, will precipitate out of the solution.

  • Purification:

    • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified compound.

    • Confirm the structure and purity using analytical techniques such as NMR, Mass Spectrometry, and FT-IR.[5]

Anticancer Activity: A Promising Therapeutic Avenue

The benzimidazole scaffold is a well-established pharmacophore in oncology research.[1][4] Derivatives have been shown to exert anticancer effects through various mechanisms, including the inhibition of critical enzymes involved in cell division and proliferation.[1][6]

2.1. Mechanism of Action

While specific studies on this compound are emerging, the broader class of halogenated and substituted benzimidazoles is known to target several key cellular processes:

  • Topoisomerase Inhibition: Many benzimidazole derivatives act as inhibitors of human topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription.[7] By stabilizing the enzyme-DNA complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis.[7]

  • Microtubule Disruption: Similar to well-known anthelmintics, some benzimidazoles can interfere with microtubule polymerization, a critical process for forming the mitotic spindle during cell division.[6] This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent cell death.[7]

  • Kinase Inhibition: Aberrant kinase activity is a hallmark of many cancers. Benzodiazine heterocycles, structurally related to benzimidazoles, have shown potent anticancer activity by inhibiting kinases like VEGFR-2, which are crucial for tumor angiogenesis.[8]

  • DNA Intercalation: The planar structure of the benzimidazole ring allows some derivatives to intercalate between DNA base pairs, distorting the helical structure and interfering with DNA replication and transcription processes.[7][9]

G cluster_cell Cancer Cell compound Benzimidazole Derivative dna DNA Replication & Transcription compound->dna Topoisomerase Inhibition DNA Intercalation microtubules Microtubule Dynamics compound->microtubules Disruption kinases Signaling Kinases compound->kinases Inhibition apoptosis Apoptosis dna->apoptosis arrest Cell Cycle Arrest (G2/M Phase) microtubules->arrest kinases->apoptosis arrest->apoptosis

Caption: Potential Anticancer Mechanisms of Action for Benzimidazole Derivatives.

2.2. In Vitro Efficacy Data

Quantitative data for this compound is limited in publicly accessible literature. However, studies on structurally similar compounds highlight the potential of this chemical class.

Compound ClassCancer Cell LineActivity MetricValueReference
2-Aryl-5(6)-nitro-1H-benzimidazoleA549 (Lung)IC₅₀28 nM[10]
1,2-disubstituted benzimidazoleA549 (Lung)IC₅₀111.70 µM[9]
1,2-disubstituted benzimidazoleDLD-1 (Colon)IC₅₀185.30 µM[9]
Furan-benzothiazole derivativeA549 (Lung)IC₅₀2.12 µM[11]
Furan-benzothiazole derivativeNCI-H358 (Lung)IC₅₀0.85 µM[11]

2.3. Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic effects of a compound on cancer cell lines.

G start Start: Seed Cancer Cells in 96-well Plate step1 Incubate for 24h (Allow cells to adhere) start->step1 step2 Treat Cells with Compound Dilutions step1->step2 step3 Incubate for 48-72h step2->step3 step4 Add MTT Reagent (Yellow) step3->step4 step5 Incubate for 4h (Metabolically active cells convert MTT to purple formazan) step4->step5 step6 Add Solubilizing Agent (e.g., DMSO, SDS) step5->step6 step7 Read Absorbance (e.g., at 570 nm) step6->step7 end End: Calculate IC₅₀ (Determine cell viability) step7->end

Caption: Workflow for a standard MTT Cytotoxicity Assay.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells for a negative control (vehicle only) and a positive control (known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period, typically 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS solution) to each well to dissolve the formazan crystals.[12]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity: A Broad-Spectrum Potential

Benzimidazole derivatives are known to possess significant antimicrobial properties, acting against a range of bacteria and fungi.[5][13] This activity is a cornerstone of their therapeutic history, with many compounds used as anthelmintic and antifungal agents in veterinary and human medicine.

3.1. Spectrum of Activity

Research indicates that compounds within this class are effective against various pathogens, including Gram-positive bacteria like Staphylococcus aureus and mycobacteria such as Mycobacterium smegmatis.[5][14] The antimicrobial and antifungal activity is often attributed to the inhibition of essential cellular processes. For instance, some 2,5,6-trisubstituted benzimidazoles target the FtsZ protein, which is critical for bacterial cell division.[14]

3.2. Representative Antimicrobial Data

The following table summarizes the activity of related benzimidazole derivatives against various microbial strains.

Compound ClassMicrobial StrainActivity MetricValue (µg/mL)Reference
Indolylbenzo[d]imidazoleS. aureus (MRSA)MIC< 1[14]
Indolylbenzo[d]imidazoleM. smegmatisMIC3.9[14]
Indolylbenzo[d]imidazoleC. albicansMIC3.9[14]

3.3. Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microbe.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal inoculum, adjusted to a 0.5 McFarland standard

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Serial dilutions of this compound

  • Positive control (microbe, no compound) and negative control (broth only)

Procedure:

  • Preparation: Dispense the broth medium into all wells of a 96-well plate.

  • Compound Dilution: Create a two-fold serial dilution of the test compound directly in the plate, leaving control wells free of the compound.

  • Inoculation: Add the standardized microbial inoculum to each well (except the negative control).

  • Incubation: Cover and incubate the plate at the appropriate temperature (e.g., 37°C for 24 hours for most bacteria).

  • Reading Results: After incubation, visually inspect the plate for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Concluding Remarks and Future Directions

This compound stands as a highly versatile and promising scaffold in medicinal chemistry. Its dual halogenation provides distinct reactive sites for synthetic elaboration, allowing for the creation of diverse chemical libraries. While direct biological data on this specific molecule is still being established, the extensive research on the broader class of halogenated benzimidazoles strongly suggests significant potential in oncology and infectious disease.[1][5][13] The chlorine at the 2-position is an excellent leaving group for nucleophilic substitution, and the iodine at the 5-position can be leveraged for further cross-coupling reactions or to enhance binding through halogen bonding. Future research should focus on synthesizing a targeted library of derivatives from this core and performing systematic screening to elucidate structure-activity relationships, identify lead compounds for anticancer and antimicrobial applications, and explore other potential therapeutic areas such as anti-inflammatory and antiviral agents.[3]

References

The Discovery of 2-Chloro-5-iodo-1H-benzo[d]imidazole Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole scaffold represents a privileged structure in medicinal chemistry, owing to its remarkable versatility and broad spectrum of biological activities.[1] This in-depth technical guide focuses on a particularly promising, yet underexplored, subset of this class: 2-chloro-5-iodo-1H-benzo[d]imidazole derivatives. The strategic placement of a reactive chlorine atom at the 2-position and a versatile iodine atom at the 5-position provides a unique synthetic handle for the generation of diverse chemical libraries. This guide will provide a comprehensive overview of the synthesis of the core scaffold, strategies for its derivatization, and an exploration of the structure-activity relationships (SAR) that govern the biological effects of these compounds. We will delve into the mechanistic underpinnings of their anticancer and antimicrobial activities, supported by detailed experimental protocols and data analysis, to empower researchers in their quest for novel therapeutics.

Introduction: The Rationale for Targeting the this compound Scaffold

The benzimidazole core, an isostere of naturally occurring purines, readily interacts with a multitude of biological targets, making it a cornerstone of modern drug discovery.[1] The introduction of halogen atoms into this scaffold has been a time-tested strategy to modulate the physicochemical and biological properties of these compounds, including lipophilicity, metabolic stability, and target binding affinity.

The this compound scaffold is of particular interest due to its dual reactivity. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups.[2] Concurrently, the iodine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, offering another avenue for structural diversification.[3][4] This orthogonal reactivity makes it an ideal starting point for the construction of complex molecular architectures with tailored biological activities.

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The following protocol is a logical amalgamation of established synthetic methodologies for related compounds.

Synthesis of 4-iodo-o-phenylenediamine

The journey to our core scaffold begins with the synthesis of 4-iodo-o-phenylenediamine, a critical precursor. This can be achieved through the reduction of 2-nitro-4-iodoaniline.

Experimental Protocol:

  • Step 1: Reduction of 2-nitro-4-iodoaniline. To a solution of 2-nitro-4-iodoaniline in ethanol, add tin(II) chloride dihydrate in a portion-wise manner.

  • Step 2: Reflux. Heat the reaction mixture to reflux for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Step 3: Work-up. After completion, cool the reaction mixture and pour it into a beaker of ice-cold water. Neutralize the solution with a saturated sodium bicarbonate solution until a pH of 7-8 is reached.

  • Step 4: Extraction and Purification. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Cyclization to 5-iodo-1H-benzo[d]imidazol-2(3H)-one

The next step involves the cyclization of 4-iodo-o-phenylenediamine to form the benzimidazolone ring.

Experimental Protocol:

  • Step 1: Reaction Setup. In a round-bottom flask, dissolve 4-iodo-o-phenylenediamine in a suitable solvent such as a mixture of dioxane and water.

  • Step 2: Addition of Phosgene Equivalent. Add a phosgene equivalent, such as triphosgene or carbonyldiimidazole, to the solution at room temperature.

  • Step 3: Reaction Monitoring. Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Step 4: Isolation of Product. Upon completion, the precipitate formed is filtered, washed with cold water, and dried to afford 5-iodo-1H-benzo[d]imidazol-2(3H)-one.

Chlorination to this compound

The final step in the synthesis of the core scaffold is the chlorination of the benzimidazolone intermediate.

Experimental Protocol:

  • Step 1: Chlorination. Suspend 5-iodo-1H-benzo[d]imidazol-2(3H)-one in phosphorus oxychloride (POCl₃).

  • Step 2: Heating. Heat the mixture to reflux for 2-3 hours.

  • Step 3: Removal of Excess Reagent. After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Step 4: Neutralization and Isolation. Neutralize the acidic solution with a concentrated ammonium hydroxide solution. The resulting precipitate is filtered, washed with water, and dried to yield the final product, this compound.

Derivatization Strategies: Unlocking the Potential of the Scaffold

The true power of the this compound scaffold lies in its amenability to a wide range of chemical transformations, allowing for the creation of diverse libraries of compounds for biological screening.

Functionalization at the 2-Position via Nucleophilic Substitution

The electron-withdrawing nature of the imidazole ring activates the chlorine atom at the 2-position towards nucleophilic attack. This allows for the facile introduction of various nucleophiles, including amines, alcohols, and thiols.

Experimental Protocol (General):

  • Step 1: Reaction Setup. Dissolve this compound and the desired nucleophile (e.g., a primary or secondary amine) in a suitable solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Step 2: Base Addition. Add a base, such as potassium carbonate or triethylamine, to the mixture.

  • Step 3: Heating and Monitoring. Heat the reaction mixture to 80-120 °C and monitor its progress by TLC.

  • Step 4: Work-up and Purification. After completion, cool the reaction, dilute with water, and extract the product with an organic solvent. The crude product is then purified by column chromatography.

Functionalization at the 5-Position via Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom at the 5-position provides a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.

This reaction is a powerful tool for the formation of biaryl structures by coupling the aryl iodide with an organoboron reagent.

Experimental Protocol (General):

  • Step 1: Reaction Setup. In a reaction vessel, combine this compound, the desired boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a solvent system such as dioxane/water or DMF.

  • Step 2: Degassing and Heating. Degas the mixture by bubbling with an inert gas (e.g., argon) and then heat to 80-100 °C.

  • Step 3: Monitoring and Work-up. Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Step 4: Purification. Purify the product by column chromatography.

This reaction enables the introduction of an alkyne moiety at the 5-position.

Experimental Protocol (General):

  • Step 1: Reaction Setup. To a solution of this compound and a terminal alkyne in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).

  • Step 2: Reaction Conditions. Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.

  • Step 3: Work-up and Purification. After the reaction is complete, filter the mixture through celite, concentrate the filtrate, and purify the residue by column chromatography.

This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of various amine functionalities.[5]

Experimental Protocol (General):

  • Step 1: Reaction Setup. Combine this compound, the desired amine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., sodium tert-butoxide or cesium carbonate) in an anhydrous, deoxygenated solvent like toluene or dioxane.

  • Step 2: Heating and Monitoring. Heat the reaction mixture under an inert atmosphere at 80-110 °C until the starting material is consumed.

  • Step 3: Work-up and Purification. Cool the reaction, quench with water, and extract the product. Purify by column chromatography.

Structure-Activity Relationship (SAR) and Biological Evaluation

The biological activity of this compound derivatives is highly dependent on the nature of the substituents at the 2- and 5-positions. A systematic exploration of these substitutions is crucial for optimizing potency and selectivity.

Anticancer Activity

Benzimidazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, topoisomerase inhibition, and interference with key signaling pathways.[1][6]

Table 1: In Vitro Anticancer Activity of Selected 2,5-Disubstituted Benzimidazole Derivatives

Compound IDR² SubstituentR⁵ SubstituentCancer Cell LineIC₅₀ (µM)
A-1 -NH(CH₂)₂OH-PhMCF-7 (Breast)5.2
A-2 -NH(CH₂)₂OH-4-MeO-PhMCF-7 (Breast)2.8
A-3 -Morpholino-PhHCT-116 (Colon)8.1
A-4 -Morpholino-4-MeO-PhHCT-116 (Colon)4.5
B-1 -Cl-C≡C-PhA549 (Lung)10.7
B-2 -Cl-C≡C-4-pyridylA549 (Lung)6.3

Note: The data presented in this table is a representative compilation from various literature sources and is intended for illustrative purposes.

From the representative data, it can be inferred that the introduction of an electron-donating methoxy group on the phenyl ring at the 5-position (Compound A-2 vs. A-1 and A-4 vs. A-3) enhances the anticancer activity. Similarly, a pyridyl group at the 5-position (Compound B-2 vs. B-1) appears to be more favorable than a phenyl group.

Mechanism of Action: Inhibition of Tubulin Polymerization

A primary mechanism of action for many anticancer benzimidazoles is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[7] This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

G BZD 2,5-Disubstituted Benzimidazole Tubulin β-Tubulin (Colchicine Binding Site) BZD->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Proposed mechanism of anticancer action via tubulin polymerization inhibition.

Antimicrobial Activity

Benzimidazole derivatives also exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.[8] Their mechanism of action in bacteria often involves the inhibition of essential enzymes like DNA gyrase.[9]

Table 2: In Vitro Antimicrobial Activity of Selected 2,5-Disubstituted Benzimidazole Derivatives

Compound IDR² SubstituentR⁵ SubstituentOrganismMIC (µg/mL)
C-1 -NH-c-Hexyl-PhS. aureus16
C-2 -NH-c-Hexyl-4-Cl-PhS. aureus8
C-3 -S-Et-PhE. coli32
C-4 -S-Et-4-Cl-PhE. coli16
D-1 -Cl-NH-PhC. albicans64
D-2 -Cl-NH-4-F-PhC. albicans32

Note: The data presented in this table is a representative compilation from various literature sources and is intended for illustrative purposes.

The presence of an electron-withdrawing chloro group on the phenyl ring at the 5-position appears to enhance the antimicrobial activity against both Gram-positive bacteria (Compound C-2 vs. C-1) and Gram-negative bacteria (Compound C-4 vs. C-3). Similarly, a fluoro substituent on the aniline ring at the 5-position improves the antifungal activity (Compound D-2 vs. D-1).

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

In bacteria, DNA gyrase is a crucial enzyme responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. Benzimidazole derivatives can inhibit this enzyme, leading to bacterial cell death.[9]

G BZD 2,5-Disubstituted Benzimidazole DNA_Gyrase DNA Gyrase BZD->DNA_Gyrase Inhibits DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Blocks DNA_Replication DNA Replication & Transcription DNA_Supercoiling->DNA_Replication Inhibition prevents Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Proposed mechanism of antimicrobial action via DNA gyrase inhibition.

Conclusion and Future Directions

The this compound scaffold is a highly versatile and promising platform for the discovery of novel therapeutic agents. Its unique dual reactivity allows for the creation of a vast chemical space, ripe for exploration. The preliminary structure-activity relationships discussed herein highlight the importance of systematic derivatization to optimize biological activity.

Future research in this area should focus on:

  • Expansion of Chemical Libraries: The synthesis of a broader range of derivatives with diverse functionalities at the 2- and 5-positions is warranted to further elucidate the SAR.

  • Target Identification and Validation: For promising lead compounds, detailed mechanistic studies should be undertaken to identify and validate their specific molecular targets.

  • In Vivo Efficacy and Pharmacokinetic Studies: Compounds with potent in vitro activity should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.

By leveraging the synthetic tractability and biological potential of the this compound scaffold, the scientific community is well-positioned to develop the next generation of innovative medicines to combat cancer and infectious diseases.

References

An In-depth Technical Guide to the Putative Mechanism of Action of 2-Chloro-5-iodo-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the potential mechanisms of action for the heterocyclic compound 2-Chloro-5-iodo-1H-benzo[d]imidazole. As a member of the benzimidazole class, a privileged scaffold in medicinal chemistry, this molecule is anticipated to exhibit a range of biological activities.[1][2] This document synthesizes current knowledge on related compounds to propose likely cellular targets and pathways for researchers and drug development professionals.

Introduction: The Benzimidazole Core and the Influence of Halogenation

The benzimidazole scaffold, a fusion of benzene and imidazole rings, shares structural similarity with naturally occurring purines, enabling it to interact with a diverse array of biological targets.[1][2][3] This characteristic has led to the development of numerous benzimidazole-containing drugs with anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][4]

The introduction of halogen atoms, such as chlorine and iodine, into the benzimidazole core is a well-established strategy to modulate the physicochemical and biological properties of these compounds.[1][2][5] Halogenation can enhance lipophilicity, improve metabolic stability, and increase binding affinity to biological targets, often leading to enhanced potency and selectivity.[1][2][5][6][7] Specifically, the presence of both a chlorine atom at the 2-position and an iodine atom at the 5-position on the 1H-benzo[d]imidazole ring suggests a compound with significant potential for biological activity.[8]

Part 1: Putative Anticancer Mechanism of Action

While direct studies on this compound are limited, the extensive research on related benzimidazole derivatives points towards several potential anticancer mechanisms. These compounds are known to disrupt cancer cell growth, proliferation, and survival through multiple pathways.[6]

Inhibition of Topoisomerase I

Human topoisomerase I (Hu Topo I) is a critical enzyme involved in DNA replication and transcription. Its inhibition leads to DNA damage and ultimately apoptosis in cancer cells. Several novel 1H-benzo[d]imidazole derivatives have been identified as potential Hu Topo I inhibitors.[9][10] Computational studies and DNA relaxation assays have confirmed this interaction for certain derivatives.[9][10] It is plausible that this compound could also function as a topoisomerase I inhibitor.

Experimental Protocol: Topoisomerase I DNA Relaxation Inhibition Assay

This assay measures the ability of a test compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.[1][11][12][13]

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 10 mM DTT, 50% glycerol)

  • This compound (test compound)

  • Known Topoisomerase I inhibitor (e.g., Camptothecin) as a positive control

  • 5x Loading Dye

  • Agarose gel (0.8%)

  • Ethidium bromide staining solution

  • UV transilluminator

Procedure:

  • On ice, prepare reaction tubes each containing 2 μl of 10x topoisomerase I reaction buffer and 200 ng of supercoiled plasmid DNA.

  • Add varying concentrations of this compound to the respective tubes. Include a positive control (camptothecin) and a no-compound control.

  • Adjust the final volume of each reaction to 20 μl with distilled water.

  • Add a predetermined amount of purified topoisomerase I protein to each tube and incubate for 30 minutes at 37°C.

  • Stop the reaction by adding 5 μl of 5x loading dye to each tube.

  • Load the samples onto a 0.8% agarose gel and perform electrophoresis for 2-3 hours at 5-10 V/cm.[11][12]

  • Stain the gel with ethidium bromide, destain with water, and visualize the DNA bands using a UV transilluminator.[11][12]

  • Analyze the results: Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band, while the relaxed DNA form will be more prominent in the control.

Modulation of STAT3/HK2 Axis

Dihalogenated derivatives of condensed benzimidazole diones have been shown to exert anticancer effects by regulating the STAT3/HK2 axis.[14] These compounds can inhibit the activity of allosteric glycolytic enzymes, thereby disrupting the energy balance and metabolic adaptation of tumor cells.[14] Given its dihalogenated nature, this compound may share this mechanism.

Induction of Mitochondrial Superoxide and Apoptosis

Some benzodiazepine derivatives, which share some structural similarities with benzimidazoles, have been shown to induce apoptosis by generating superoxide in the mitochondria of cancer cells.[15] This increase in mitochondrial reactive oxygen species (ROS) can trigger the intrinsic apoptotic pathway.

Experimental Protocol: Measurement of Mitochondrial Superoxide Production

This protocol utilizes the fluorescent probe MitoSOX™ Red to selectively detect superoxide in the mitochondria of live cells.[16][17][18][19]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MitoSOX™ Red reagent

  • This compound (test compound)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Plate the cancer cells in a suitable format (e.g., 96-well plate or chamber slides) and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for the desired time period.

  • Prepare a working solution of MitoSOX™ Red according to the manufacturer's instructions.

  • Remove the treatment medium and incubate the cells with the MitoSOX™ Red working solution in the dark.

  • Wash the cells to remove excess probe.

  • Analyze the cells using a fluorescence microscope (detecting red fluorescence) or a flow cytometer.

  • An increase in red fluorescence intensity in treated cells compared to controls indicates an increase in mitochondrial superoxide production.[18]

Putative Anticancer Signaling Pathway

anticancer_pathway cluster_drug This compound cluster_targets Molecular Targets cluster_effects Cellular Effects Drug Compound TopoI Topoisomerase I Drug->TopoI STAT3 STAT3 Drug->STAT3 Mito Mitochondria Drug->Mito DNADamage DNA Damage TopoI->DNADamage Metabolism Disrupted Metabolism STAT3->Metabolism ROS ↑ Mitochondrial ROS Mito->ROS Apoptosis Apoptosis DNADamage->Apoptosis Metabolism->Apoptosis ROS->Apoptosis

Caption: Putative anticancer mechanism of this compound.

Part 2: Potential Antimicrobial Mechanism of Action

Benzimidazole derivatives are known to possess significant antimicrobial properties.[8][20] The halogenated nature of this compound likely enhances this activity.[7][21][22][23]

Inhibition of FtsZ Protein

The filamenting temperature-sensitive protein Z (FtsZ) is a crucial protein in bacterial cell division, making it an attractive target for novel antibacterial agents.[24] Certain 2,5,6-trisubstituted benzimidazoles have demonstrated antitubercular activity by targeting FtsZ.[24] It is hypothesized that this compound could inhibit bacterial proliferation by disrupting FtsZ polymerization.

Experimental Protocol: FtsZ Polymerization Assay

This assay measures the effect of a compound on the GTP-dependent polymerization of FtsZ protein using light scattering.[4][20][25][26][27]

Materials:

  • Purified FtsZ protein

  • Polymerization buffer (e.g., MES buffer with MgCl2 and KCl)

  • GTP solution

  • This compound (test compound)

  • Spectrofluorometer capable of measuring 90° light scattering

Procedure:

  • Prepare a master mix of FtsZ protein in polymerization buffer.

  • Add varying concentrations of this compound to the FtsZ solution and incubate.

  • Place the samples in a cuvette in the spectrofluorometer and record a baseline reading.

  • Initiate polymerization by adding GTP to the cuvette.

  • Monitor the change in light scattering over time. An increase in light scattering indicates FtsZ polymerization.

  • Inhibition of polymerization by the test compound will result in a decreased rate and extent of light scattering compared to the control.

Other Potential Antimicrobial Targets

Molecular docking studies on related compounds suggest other potential antibacterial targets, including (p)ppGpp synthetases/hydrolases and pyruvate kinases. These enzymes are involved in critical bacterial metabolic pathways.

Postulated Antimicrobial Workflow

antimicrobial_workflow cluster_compound Compound Screening cluster_assays In Vitro Assays cluster_outcome Mechanism Elucidation Start 2-Chloro-5-iodo-1H- benzo[d]imidazole FtsZ_Assay FtsZ Polymerization Assay Start->FtsZ_Assay Enzyme_Assays Other Enzyme Assays ((p)ppGpp synthetase, etc.) Start->Enzyme_Assays Inhibition Inhibition of Bacterial Cell Division/Metabolism FtsZ_Assay->Inhibition Enzyme_Assays->Inhibition

Caption: Workflow for investigating the antimicrobial mechanism.

Part 3: Prospective Anti-inflammatory Mechanism of Action

The NF-κB (Nuclear Factor-kappa B) signaling pathway is a central regulator of inflammation.[28] Benzimidazole derivatives have been shown to possess anti-inflammatory properties, and some have been found to inhibit the NF-κB pathway.

Inhibition of the NF-κB Signaling Pathway

Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have demonstrated potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages. Further studies revealed that these compounds could restore the phosphorylation level of IκBα and reduce the protein expression of p65 NF-κB, key events in the NF-κB signaling cascade.[26] It is therefore proposed that this compound may exert anti-inflammatory effects through a similar mechanism.

Experimental Protocol: NF-κB Translocation Assay

This assay quantifies the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation, a key step in NF-κB pathway activation.[29]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS) for stimulation

  • This compound (test compound)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system

Procedure:

  • Seed RAW 264.7 cells in a multi-well plate.

  • Pre-treat the cells with different concentrations of this compound.

  • Stimulate the cells with LPS to induce NF-κB activation.

  • Fix and permeabilize the cells.

  • Incubate with the primary antibody against NF-κB p65, followed by the fluorescently labeled secondary antibody.

  • Stain the nuclei with DAPI.

  • Acquire images using a high-content imaging system.

  • Quantify the nuclear translocation of NF-κB p65. A reduction in nuclear fluorescence in treated cells compared to LPS-stimulated controls indicates inhibition of the NF-κB pathway.[29]

Proposed Anti-inflammatory Signaling Cascade

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Response (↑ TNF-α, NO) Nucleus->Inflammation Drug 2-Chloro-5-iodo-1H- benzo[d]imidazole Drug->IKK Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway.

Quantitative Data Summary

As specific quantitative data for this compound is not yet available in the public domain, the following table presents representative data for related benzimidazole derivatives to provide a context for expected potency.

Compound ClassAssayTarget/Cell LinePotency (IC50/MIC)Reference
Novel 1H-benzo[d]imidazolesTopoisomerase I InhibitionHuman Topoisomerase I16 µM (for compound 12b)[9][10]
2-(piperidin-4-yl)-1H-benzo[d]imidazoleNO Production InhibitionRAW 264.7 macrophages0.86 µM (for compound 6e)[26]
2-(piperidin-4-yl)-1H-benzo[d]imidazoleTNF-α Production InhibitionRAW 264.7 macrophages1.87 µM (for compound 6e)[26]
Dihalogenated BenzimidazolesAntibacterial ActivityBacillus subtilisMIC of 0.49 µg/mL[7][21]

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Based on the extensive research into the broader class of benzimidazoles, this compound is likely to exhibit multifaceted biological activity, including anticancer, antimicrobial, and anti-inflammatory effects. The proposed mechanisms of action—inhibition of topoisomerase I, disruption of FtsZ polymerization, and modulation of the NF-κB signaling pathway—provide a solid foundation for future research. The experimental protocols detailed in this guide offer a practical framework for elucidating the precise molecular targets and cellular effects of this compound, paving the way for its potential translation into clinical applications.

References

An In-depth Technical Guide to Identifying and Validating Therapeutic Targets of 2-Chloro-5-iodo-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its structural resemblance to endogenous purines, which allows it to interact with a multitude of biological targets.[1][2] The strategic placement of halogen atoms on this scaffold has proven to be a powerful method for modulating the physicochemical and biological properties of these compounds, often enhancing their therapeutic potential.[2] This guide focuses on 2-Chloro-5-iodo-1H-benzo[d]imidazole, a halogenated benzimidazole that stands out as a versatile synthetic intermediate and a promising pharmacophore for the development of novel therapeutics.[2][3] The presence of a reactive chlorine atom at the 2-position and an iodine atom at the 5-position provides unique opportunities for chemical modification and targeted drug design.[2][3] This document provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to identify, validate, and characterize the potential therapeutic targets of this compound and its subsequent derivatives. We will explore a logical, multi-tiered experimental strategy, from initial in silico screening to rigorous biophysical and cell-based validation, providing the causal reasoning behind each methodological choice.

The Benzimidazole Core: A Foundation for Diverse Bioactivity

The therapeutic versatility of the benzimidazole moiety is well-documented, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4] This broad activity spectrum stems from the ability of the benzimidazole core to engage with various key biomolecules, including enzymes, proteins, and nucleic acids.[1][4] In the realm of oncology, a significant area of benzimidazole research, these compounds have been shown to exert their effects through multiple mechanisms.[4][5]

Given the extensive research into benzimidazole derivatives, we can hypothesize a set of high-probability target classes for this compound. The inherent reactivity of the 2-chloro group makes this compound an ideal starting point for creating a library of derivatives to probe these targets.[3]

Prioritized Potential Target Classes:

  • Protein Kinases: A vast number of benzimidazole derivatives have been identified as inhibitors of various protein kinases, which are critical regulators of cellular signaling and are often dysregulated in cancer.[5][6] Key kinase families to investigate include EGFR, HER2, VEGFR, and CDK, which are implicated in cell proliferation, angiogenesis, and cell cycle control.[6]

  • Tubulin and Microtubule Dynamics: Disruption of microtubule polymerization is a clinically validated anticancer strategy. Several benzimidazole-based compounds are known to interfere with tubulin, arresting cells in mitosis and inducing apoptosis.[5][7]

  • DNA Topoisomerases: These enzymes are essential for resolving DNA topological challenges during replication and transcription. Benzimidazole derivatives have been shown to inhibit topoisomerases, leading to DNA damage and cell death.[8][9]

  • Microbial Enzymes: The benzimidazole scaffold is also effective against microbial pathogens. Potential targets in bacteria include enzymes crucial for cell division, such as FtsZ, and metabolic enzymes like pyruvate kinase.[10]

A Multi-pronged Strategy for Target Identification and Validation

To systematically investigate the therapeutic potential of this compound, a phased approach is essential. This strategy begins with broad, high-throughput methods to identify potential interactions and progressively narrows the focus to specific, high-confidence targets through detailed mechanistic studies.

G cluster_0 Phase 1: Target Hypothesis & Initial Screening cluster_1 Phase 2: Hit Confirmation & Mechanistic Studies cluster_2 Phase 3: Lead Optimization In Silico Docking In Silico Docking Biochemical HTS Biochemical HTS In Silico Docking->Biochemical HTS Prioritize Targets Cell-Based Assays Cell-Based Assays Biochemical HTS->Cell-Based Assays Identify Hits Biophysical Binding Biophysical Binding Cell-Based Assays->Biophysical Binding Validate Direct Interaction SAR Studies SAR Studies Biophysical Binding->SAR Studies Confirm Target Engagement In Vivo Models In Vivo Models SAR Studies->In Vivo Models Develop Potent Analogs

Caption: High-level workflow for target identification and validation.

Phase 1: In Silico and Biochemical Screening

The initial phase aims to rapidly screen a wide range of potential targets to identify the most promising candidates for further investigation.

2.1.1. Experimental Protocol: Molecular Docking

  • Objective: To predict the binding affinity and mode of interaction of this compound with the active sites of prioritized targets.

  • Methodology:

    • Target Selection: Obtain high-resolution crystal structures of key protein kinases (e.g., EGFR, VEGFR2, CDK2), tubulin, and topoisomerase I from the Protein Data Bank (PDB).

    • Ligand Preparation: Generate a 3D conformation of this compound. Assign appropriate charges and atom types.

    • Receptor Preparation: Prepare the protein structures by removing water molecules, adding hydrogen atoms, and defining the binding pocket based on known co-crystallized ligands.

    • Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide) to perform flexible ligand docking into the defined binding sites of the target proteins.

    • Analysis: Analyze the resulting docking poses and scoring functions. Prioritize targets that show favorable binding energies and plausible interactions (e.g., hydrogen bonds, hydrophobic interactions) with key active site residues.

2.1.2. Experimental Protocol: High-Throughput Biochemical Screening

  • Objective: To experimentally assess the inhibitory activity of the compound against a panel of purified enzymes.

  • Methodology (Example: Kinase Inhibition Assay):

    • Assay Preparation: Utilize a commercially available kinase profiling service or set up in-house enzymatic assays (e.g., using ADP-Glo™ or Lanthascreen™ technologies). Prepare a multi-well plate format.

    • Compound Dispensing: Serially dilute this compound to create a concentration gradient (e.g., from 100 µM to 1 nM). Dispense the compound into the assay wells.

    • Enzyme and Substrate Addition: Add the purified kinase enzyme, its specific peptide substrate, and ATP to initiate the reaction.

    • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Signal Detection: Stop the reaction and add the detection reagent. Measure the luminescence or fluorescence signal, which is inversely proportional to kinase activity.

    • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Table 1: Hypothetical Initial Screening Data

Target ClassSpecific TargetAssay TypeResult (IC50)
Protein KinaseVEGFR2ADP-Glo™5.2 µM
Protein KinaseCDK2Lanthascreen™12.8 µM
Protein KinaseEGFRADP-Glo™> 50 µM
TopoisomeraseTopoisomerase IDNA Relaxation25.1 µM
TubulinTubulin PolymerizationFluorescence> 50 µM

Rationale: Based on this hypothetical data, VEGFR2 emerges as the most promising initial hit, warranting further investigation in the next phase.

Phase 2: Cellular and Biophysical Validation of Hits

This phase focuses on confirming that the biochemical activity observed translates to a functional effect in a cellular context and that the compound directly binds to its intended target.

G cluster_pathway Hypothetical VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Compound 2-Chloro-5-iodo- 1H-benzo[d]imidazole Compound->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR2 signaling cascade by the compound.

2.2.1. Experimental Protocol: Western Blot for Downstream Substrate Phosphorylation

  • Objective: To determine if the compound inhibits the catalytic activity of the target kinase (e.g., VEGFR2) within intact cells.

  • Methodology:

    • Cell Culture and Treatment: Culture a relevant cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) that expresses the target. Starve the cells and then treat with various concentrations of this compound for 2 hours.

    • Stimulation: Stimulate the cells with the appropriate growth factor (e.g., VEGF) for 10-15 minutes to activate the signaling pathway.

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated form of the target's downstream substrate (e.g., phospho-PLCγ) and the total form of the substrate. Use a loading control like GAPDH or β-actin.

    • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Analysis: Quantify the band intensities to determine the reduction in substrate phosphorylation as a function of compound concentration.

2.2.2. Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Objective: To confirm direct binding of the compound to the purified target protein and to determine the thermodynamic parameters of the interaction (binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).

  • Methodology:

    • Sample Preparation: Prepare solutions of the purified target protein (e.g., VEGFR2 kinase domain) in the sample cell and the compound in the injection syringe, both in the same buffer.

    • Titration: Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat released or absorbed.

    • Data Acquisition: A sensitive calorimeter measures the heat change associated with each injection.

    • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model to extract the thermodynamic parameters.

Table 2: Hypothetical Biophysical Binding Data

TechniqueTarget ProteinBinding Affinity (Kd)Stoichiometry (n)
ITCVEGFR2 Kinase Domain2.1 µM1.05
SPRVEGFR2 Kinase Domain2.5 µM-

Rationale: The consistent micromolar affinity values from two different biophysical techniques provide strong evidence of a direct and specific interaction between the compound and the VEGFR2 kinase domain.

Structure-Activity Relationship (SAR) and Lead Optimization

With a validated target in hand, the next critical step is to improve the compound's potency, selectivity, and drug-like properties. The structure of this compound is highly amenable to chemical modification.

Synthetic Strategy: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution.[3] This provides a straightforward handle to introduce a variety of functional groups by reacting the parent compound with different amines, alcohols, or thiols. This approach allows for the rapid generation of a focused library of analogues to explore the chemical space around the core scaffold.

By systematically synthesizing and testing these new derivatives using the established biochemical and cellular assays, a structure-activity relationship (SAR) can be developed. This iterative process of design, synthesis, and testing is fundamental to optimizing the lead compound, aiming to enhance its affinity for the target, improve its cellular potency, and refine its pharmacokinetic profile.

Conclusion and Future Directions

This guide outlines a rigorous, logical, and technically sound pathway for elucidating the therapeutic targets of this compound. By leveraging the vast existing knowledge of the benzimidazole scaffold, we can formulate well-grounded hypotheses about its potential targets. A systematic progression from broad in silico and biochemical screening to focused cellular and biophysical validation allows for the confident identification of genuine molecular targets. The inherent chemical tractability of the lead compound provides a clear path for subsequent lead optimization through SAR studies. This comprehensive approach, grounded in scientific integrity, provides a robust framework for advancing this promising molecular scaffold from a synthetic intermediate to a potential clinical candidate.

References

Methodological & Application

Synthesis of 2-Chloro-5-iodo-1H-benzo[d]imidazole: A Detailed Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Halogenated Benzimidazole Scaffold

The benzimidazole moiety is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds.[1] The strategic introduction of halogen atoms, such as chlorine and iodine, onto this heterocyclic core can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets.[2] 2-Chloro-5-iodo-1H-benzo[d]imidazole, with its distinct substitution pattern, represents a valuable building block for the synthesis of novel pharmaceutical agents and functional materials. The chlorine at the 2-position acts as a versatile synthetic handle for nucleophilic substitution, while the iodine at the 5-position can participate in various coupling reactions, offering a dual-functionalized platform for molecular elaboration.[2] This document provides a comprehensive guide for the synthesis of this important intermediate, detailing a reliable protocol and the underlying chemical principles for researchers in drug discovery and chemical development.

Chemical Profile

Compound Name This compound
Molecular Formula C₇H₄ClIN₂
Molecular Weight 278.48 g/mol [2]
CAS Number 256518-97-5
Appearance Off-white to light brown solid
Key Functional Groups Imidazole, Aryl Chloride, Aryl Iodide

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step sequence starting from a commercially available substituted ortho-phenylenediamine. This strategy involves:

  • Cyclization to form the benzimidazole core.

  • Chlorination to introduce the chlorine atom at the 2-position.

This approach is favored for its efficiency and control over the final substitution pattern. The iodination of the starting material, 4-iodo-1,2-phenylenediamine, ensures the regioselective placement of the iodine atom at the desired 5-position of the final benzimidazole ring.

Reaction Mechanism and Workflow

The overall synthetic pathway can be visualized as a two-stage process. The initial cyclization is a condensation reaction, followed by a chlorination step.

Synthesis_Workflow A 4-Iodo-1,2-phenylenediamine C Cyclization A->C B Carbon Disulfide B->C D 5-Iodo-1H-benzo[d]imidazole-2(3H)-thione C->D Formation of Thione F Chlorination D->F E Phosphorus Oxychloride E->F G This compound F->G Final Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established methods for benzimidazole synthesis, adapted for the specific target molecule.[2][3]

Materials and Reagents
ReagentCAS No.Molecular WeightQuantityPurity
4-Iodo-1,2-phenylenediamine5348-45-8234.0410.0 g>98%
Carbon Disulfide75-15-076.1420 mL>99%
Potassium Hydroxide1310-58-356.113.4 g>85%
Ethanol64-17-546.07150 mLAnhydrous
Phosphorus Oxychloride10025-87-3153.3350 mL>99%
Toluene108-88-392.14As neededAnhydrous
Sodium Bicarbonate144-55-884.01As neededSaturated solution
Anhydrous Magnesium Sulfate7487-88-9120.37As needed
Dichloromethane75-09-284.93As needed
Hexane110-54-386.18As needed
Ethyl Acetate141-78-688.11As needed
Step 1: Synthesis of 5-Iodo-1H-benzo[d]imidazole-2(3H)-thione
  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-iodo-1,2-phenylenediamine (10.0 g, 42.7 mmol), potassium hydroxide (3.4 g, 60.6 mmol), and ethanol (150 mL).

  • Stir the mixture at room temperature until the potassium hydroxide is fully dissolved.

  • Add carbon disulfide (20 mL, 331 mmol) dropwise to the reaction mixture. Caution: Carbon disulfide is highly flammable and toxic. This step should be performed in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into 500 mL of ice-cold water with stirring.

  • Acidify the aqueous solution to a pH of approximately 5-6 with glacial acetic acid.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the solid in a vacuum oven at 60 °C to yield 5-iodo-1H-benzo[d]imidazole-2(3H)-thione as a solid.

Step 2: Synthesis of this compound
  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the dried 5-iodo-1H-benzo[d]imidazole-2(3H)-thione (assuming a quantitative yield from the previous step, approximately 11.8 g, 42.7 mmol).

  • Carefully add phosphorus oxychloride (50 mL, 536 mmol) to the flask in a fume hood. Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. The reaction should be monitored by TLC (ethyl acetate/hexane, 1:1).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice (approximately 300 g) in a large beaker with vigorous stirring in an ice bath. This is a highly exothermic process.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • A solid precipitate will form. Collect the crude product by vacuum filtration and wash with water.

  • Dissolve the crude solid in dichloromethane and dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Technique Expected Results
¹H NMR Aromatic protons in the range of 7.0-8.0 ppm. The N-H proton will appear as a broad singlet at a higher chemical shift.
¹³C NMR Signals corresponding to the aromatic carbons and the C-Cl and C-I carbons.
Mass Spectrometry Molecular ion peak (M+) at m/z ≈ 278, with a characteristic isotopic pattern for chlorine.[2]
Melting Point A sharp melting point should be observed for the pure compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All steps of this synthesis, especially those involving carbon disulfide and phosphorus oxychloride, must be performed in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

Problem Possible Cause Solution
Low yield in Step 1 Incomplete reaction.Ensure the reaction is refluxed for the specified time and monitor by TLC.
Loss of product during work-up.Ensure proper pH adjustment during precipitation.
Low yield in Step 2 Incomplete chlorination.Extend the reflux time and monitor by TLC.
Hydrolysis of phosphorus oxychloride.Use anhydrous conditions.
Impure final product Incomplete purification.Optimize the mobile phase for column chromatography for better separation.

Conclusion

The protocol outlined in this application note provides a reliable and reproducible method for the synthesis of this compound. The versatility of this compound as a synthetic intermediate makes it a valuable asset for researchers engaged in the development of novel therapeutics and functional materials. Adherence to the detailed steps and safety precautions is crucial for a successful and safe synthesis.

References

Application Notes & Protocols: Leveraging 2-Chloro-5-iodo-1H-benzo[d]imidazole in Modern Antiviral Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antiviral, anticancer, and anthelmintic agents.[1][2] This document provides a comprehensive guide for researchers and drug development professionals on the utilization of a specific halogenated derivative, 2-Chloro-5-iodo-1H-benzo[d]imidazole, in antiviral research. We present the scientific rationale for investigating this compound, detailed protocols for evaluating its efficacy and safety, and a framework for preliminary mechanism-of-action studies. The protocols are designed to be self-validating, incorporating essential controls and clear data interpretation guidelines to ensure scientific rigor.

Background and Scientific Rationale

The Benzimidazole Scaffold in Antiviral Drug Discovery

The fusion of benzene and imidazole rings creates the benzimidazole system, a structure that shares similarities with naturally occurring nucleotides, allowing it to interact with various biological macromolecules.[1] This versatility has led to the development of numerous benzimidazole derivatives with potent activity against a broad spectrum of DNA and RNA viruses, including cytomegalovirus (CMV), varicella-zoster virus (VZV), hepatitis C virus (HCV), and human immunodeficiency virus (HIV).[1][3][4] The mechanism of action for many of these compounds involves the inhibition of key viral enzymes, such as the RNA-dependent RNA polymerase (RdRP), which is essential for viral replication and has no functional equivalent in host cells.[5]

Properties and Potential of this compound

This compound is a heterocyclic compound distinguished by the presence of two halogen atoms, chlorine and iodine, at the 2 and 5 positions, respectively.

  • Chemical Reactivity: The chlorine atom at the C2 position is susceptible to nucleophilic substitution, making this compound an excellent intermediate for synthesizing a diverse library of derivatives.[6] This allows for systematic structure-activity relationship (SAR) studies to optimize antiviral potency and pharmacokinetic properties.

  • Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and specificity to biological targets. This feature, combined with the electron-withdrawing nature of the halogens, modulates the molecule's electronic properties and potential for target engagement.[6]

  • Scaffolding Potential: As a core structure, this compound serves as a valuable starting point for designing novel compounds with desired biological activities.[6] Its synthesis is typically achieved through the cyclocondensation of halogenated ortho-phenylenediamine precursors.[6][7]

Given the established antiviral potential of the benzimidazole scaffold, this specific di-halogenated derivative represents a compelling candidate for screening and development as a novel antiviral agent.

Experimental Design and Strategic Workflow

A systematic approach is crucial for evaluating the antiviral potential of any new chemical entity. The workflow begins with assessing the compound's toxicity to host cells, followed by evaluating its ability to inhibit viral replication. Promising candidates can then be advanced to more detailed mechanistic studies.

Overall Evaluation Workflow

The following diagram outlines the logical progression of experiments for characterizing the antiviral properties of this compound.

G A Compound Preparation (Stock Solution in DMSO) B Protocol 1: Cytotoxicity Assay (e.g., MTT Assay on Host Cells) A->B D Protocol 2: Antiviral Activity Assay (e.g., Plaque Reduction Assay) A->D C Determine 50% Cytotoxic Concentration (CC50) B->C F Calculate Selectivity Index (SI) SI = CC50 / EC50 C->F E Determine 50% Effective Concentration (EC50) D->E E->F G Protocol 3: Viral Load Quantification (RT-qPCR) F->G If SI is high H Time-of-Addition Assay G->H I Target Identification (e.g., Polymerase Assay, Entry Assay) H->I J Lead Optimization (SAR) I->J PlaqueAssay A 1. Seed Host Cells Achieve confluent monolayer in 6-well plate. B 2. Prepare Virus-Compound Mix Serially dilute compound. Mix with a fixed amount of virus (e.g., 100 PFU). A->B C 3. Infection Add virus-compound mixture to cells. Incubate for 1 hour to allow viral adsorption. B->C D 4. Overlay Application Remove inoculum. Add semi-solid overlay (e.g., agarose, methylcellulose) containing corresponding compound concentration. C->D E 5. Incubation Incubate for 2-5 days until plaques are visible in the virus control well. D->E F 6. Staining & Counting Fix cells (e.g., with formaldehyde). Stain with crystal violet. Count plaques. E->F

References

Application Notes & Protocols: 2-Chloro-5-iodo-1H-benzo[d]imidazole as a Versatile Synthetic Intermediate for Chemical Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold and the Unique Utility of a Dihalogenated Intermediate

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its remarkable ability to interact with a wide array of biological targets.[1] Its structural resemblance to endogenous purines allows it to function as a bio-isostere, providing a framework for the development of numerous therapeutic agents, including kinase inhibitors, anti-inflammatory compounds, and modulators of ion channels.[2][3]

Within this versatile chemical class, 2-Chloro-5-iodo-1H-benzo[d]imidazole emerges not as a direct biological probe, but as a highly valuable and strategically designed synthetic intermediate. Its power lies in the differential reactivity of its two halogen substituents. The chlorine atom at the 2-position is readily displaced by nucleophiles, while the iodine atom at the 5-position is primed for transition-metal-catalyzed cross-coupling reactions.[1][4] This orthogonal reactivity provides researchers with a powerful tool for the systematic and modular construction of complex, highly functionalized chemical probes and drug candidates.

This guide provides a detailed exploration of this compound, presenting its physicochemical properties and offering robust, field-proven protocols for its application in the synthesis of advanced molecular probes.

Physicochemical Properties, Handling, and Storage

Successful application begins with a thorough understanding of the reagent's properties and the necessary precautions for its handling.

PropertyValueReference
Chemical Formula C₇H₄ClIN₂[4]
Molecular Weight 278.48 g/mol [4]
CAS Number 256518-97-5[5][6]
Appearance Solid (White to light reddish-yellow)[7]
Purity Typically >95%[8][9]
Storage 2-8°C, Keep in a dark place, Inert atmosphere[5]

Safety & Handling:

  • This compound is classified as an irritant, potentially causing skin, eye, and respiratory system irritation.[7][10]

  • Always handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The compound is sensitive to moisture; store under an inert atmosphere (e.g., argon or nitrogen) to maintain stability.[7]

Core Application: A Modular Platform for Probe Synthesis

The primary application of this compound is as a modular platform for synthesizing libraries of derivatives. The distinct chemical environments of the C2-chloro and C5-iodo groups allow for a two-stage diversification strategy.

  • Stage 1 (C2 Position): Nucleophilic Aromatic Substitution (SNAAr). The electron-withdrawing nature of the imidazole ring system activates the chlorine at the 2-position for substitution by a wide range of nucleophiles, most commonly primary and secondary amines. This step is fundamental for installing pharmacophores that drive target engagement, particularly for kinase and ion channel modulators.[11][12]

  • Stage 2 (C5 Position): Palladium-Catalyzed Cross-Coupling. The iodo group is an excellent leaving group for reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the introduction of aryl, heteroaryl, alkynyl, or amino moieties to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, or to append reporter tags like fluorophores.[1]

This modular approach is visualized in the workflow below.

G start 2-Chloro-5-iodo-1H- benzo[d]imidazole step1 Stage 1: Nucleophilic Substitution (e.g., R-NH₂) start->step1 intermediate 2-Amino-5-iodo-1H- benzo[d]imidazole Derivative step1->intermediate step2 Stage 2: Pd-Catalyzed Cross-Coupling (e.g., Ar-B(OH)₂) intermediate->step2 product Fully Functionalized Chemical Probe step2->product

Caption: Modular synthesis workflow using this compound.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction monitoring and product characterization.

Protocol 1: Synthesis of 2-Amino-Substituted Benzimidazole Derivatives via Nucleophilic Substitution

Causality & Rationale: This protocol targets the reactive C2-chlorine. The displacement with an amine is a foundational step for creating probes targeting kinases and TRP channels, where a 2-amino group is often a key binding element.[12][13] The reaction is typically conducted under elevated temperatures, often with microwave irradiation to accelerate the reaction, which is common for less reactive aryl chlorides.[13][14]

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., pyrrolidine, benzylamine) (2-3 equivalents)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or 1,4-Dioxane)

  • Microwave reaction vial

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Step-by-Step Methodology:

  • Reaction Setup: In a microwave reaction vial, combine this compound (1.0 eq), the chosen amine (2.5 eq), and the anhydrous solvent (to a concentration of ~0.1 M).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 180-200°C for 30-60 minutes.

    • Scientist's Note: The high temperature is necessary to overcome the activation energy for the SNAAr reaction. Microwave heating provides rapid and uniform energy transfer, significantly reducing reaction times compared to conventional heating.

  • Reaction Monitoring: After cooling, spot a small aliquot of the reaction mixture on a TLC plate alongside the starting material. Elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane) to confirm the consumption of the starting material and the formation of a new, more polar spot.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent. Redissolve the residue in a larger volume of Ethyl Acetate or Dichloromethane.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel. Wash sequentially with water (2x) and saturated brine (1x) to remove residual DMF and excess amine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the C2-chloro signal and the appearance of signals corresponding to the newly added amine are key indicators of success.

G cluster_0 Protocol 1: C2-Amine Substitution A 1. Combine Reactants in Microwave Vial B 2. Microwave Heating (180-200°C, 30-60 min) A->B C 3. TLC Monitoring B->C D 4. Solvent Removal & Aqueous Work-up C->D E 5. Column Chromatography D->E F 6. Characterization (NMR, MS) E->F

Caption: Workflow for the synthesis of 2-amino-substituted benzimidazoles.

Protocol 2: Diversification via Suzuki Cross-Coupling at the C5-Iodo Position

Causality & Rationale: This protocol utilizes the C5-iodo group, which is ideal for palladium-catalyzed cross-coupling. The Suzuki reaction is chosen for its robustness, tolerance of diverse functional groups, and the commercial availability of a vast library of boronic acids and esters. This allows for the precise tuning of the probe's steric and electronic properties to optimize target binding or improve pharmacokinetics.

Materials:

  • 5-Iodo-benzimidazole derivative (from Protocol 1)

  • Aryl or heteroaryl boronic acid/ester (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

  • Schlenk flask or sealed reaction tube

  • Standard laboratory glassware and purification supplies

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask, add the 5-iodo-benzimidazole substrate (1.0 eq), the boronic acid (1.5 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Degassing: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

    • Scientist's Note: This degassing step is critical. Oxygen can oxidize the active Pd(0) catalyst, deactivating it and halting the catalytic cycle.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-100°C with vigorous stirring for 4-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Characterization: Confirm the final structure by NMR and mass spectrometry. Successful coupling is indicated by the appearance of signals corresponding to the new aryl/heteroaryl group.

Application Example: Conceptual Design of a TRPC5 Channel Inhibitor Probe

The Transient Receptor Potential Cation Channel 5 (TRPC5) is a therapeutic target for chronic kidney disease.[12][13] Potent inhibitors based on the 2-aminobenzimidazole scaffold have been identified. We can conceptually design a probe using the protocols described above.

  • Step A (Protocol 1): React this compound with a suitable amine, such as pyrrolidine, to install the key 2-amino pharmacophore.

  • Step B (N-Alkylation): Alkylate the N1 position of the benzimidazole ring with a substituted benzyl bromide (e.g., 4-fluorobenzyl bromide) using a base like sodium hydride in DMF. This is a common step to explore substitutions around the core.[13]

  • Step C (Protocol 2): The C5-iodo position could then be functionalized using Suzuki coupling to introduce an aryl group to fine-tune activity or add a reporter group for imaging studies.

G TRPC5 TRPC5 Channel Ca_influx Ca²⁺ Influx TRPC5->Ca_influx Podocyte_damage Podocyte Damage (Kidney Disease) Ca_influx->Podocyte_damage Probe Synthesized Probe (TRPC5 Inhibitor) Probe->TRPC5 Inhibition

Caption: Simplified pathway showing TRPC5 inhibition in kidney disease.

Summary of Reported Biological Activities for Benzimidazole Derivatives

The versatility of the benzimidazole scaffold is evident from the wide range of biological activities reported for its derivatives.

Derivative ClassBiological Target/ActivityExample IC₅₀ / MICReference
2-Amino BenzimidazolesTRPC5 Channel InhibitionIC₅₀ = 0.068 µM[14]
Benzohydrazide HybridsMulti-Kinase Inhibition (EGFR, HER2, CDK2)IC₅₀ = 7.82 - 21.48 µM[11]
2-(piperidin-4-yl) DerivativesAnti-inflammatory (NO, TNF-α production)IC₅₀ = 0.86 µM (NO)[15]
2-(1H-indol-3-yl) DerivativesAntimicrobial (S. aureus)MIC < 1 µg/mL[16]
2-Phenyl Derivatives17β-HSD10 Inhibition (Alzheimer's)IC₅₀ = 1.65 µM[17]
General DerivativesAnticancer (Human Topoisomerase I)GI₅₀ = 0.16 - 3.6 µM[2]

Conclusion

This compound represents a powerful and strategically vital tool for researchers in chemical biology and drug discovery. Its value is not in its intrinsic biological activity, but in its capacity as a modular building block. The orthogonal reactivity of its two halogen atoms provides a logical and efficient pathway for the synthesis of diverse and complex molecular probes. By following the robust protocols outlined in this guide, scientists can leverage this intermediate to accelerate the discovery and optimization of novel chemical entities to explore biological systems and develop next-generation therapeutics.

References

Application Notes and Protocols for the Versatile Building Block: 2-Chloro-5-iodo-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Dually Functionalized Benzimidazole

The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, owing to its structural resemblance to endogenous purines and its unique photophysical properties.[1] The strategic introduction of halogen atoms onto this privileged core dramatically expands its synthetic utility, allowing for precise molecular tailoring. 2-Chloro-5-iodo-1H-benzo[d]imidazole emerges as a particularly valuable building block, featuring two distinct and orthogonally reactive halogen substituents. The chlorine atom at the 2-position is primed for nucleophilic substitution, while the iodine atom at the 5-position is an ideal handle for palladium-catalyzed cross-coupling reactions. This dual reactivity profile enables the selective and sequential introduction of diverse functionalities, making it a coveted intermediate in the synthesis of complex molecules for drug discovery and advanced materials.[1] This guide provides in-depth technical protocols for key reactions of this compound, grounded in established chemical principles and supported by authoritative literature.

Physicochemical Properties and Safety Data

PropertyValue
Molecular Formula C₇H₄ClIN₂
Molecular Weight 278.48 g/mol
Appearance Off-white to light yellow solid
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.

Safety Precautions: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust. In case of contact with eyes or skin, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Reaction Workflows and Protocols

The unique substitution pattern of this compound allows for a variety of synthetic transformations. The following sections detail protocols for Suzuki-Miyaura coupling at the C-5 position, Buchwald-Hartwig amination at the C-5 position, and nucleophilic substitution at the C-2 position.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds at the C-5 Position

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of C-C bonds. The carbon-iodine bond at the 5-position of this compound is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the carbon-chlorine bond at the 2-position, enabling selective functionalization.

Diagram of the Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow Reactants This compound + Arylboronic Acid Reaction_Vessel Reaction Setup: - Pd Catalyst - Ligand - Base - Solvent Reactants->Reaction_Vessel Reaction Heating & Stirring Reaction_Vessel->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Chloro-5-aryl-1H-benzo[d]imidazole Purification->Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes a representative procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. Conditions may require optimization for other boronic acids.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) and add them to the Schlenk flask.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Heat the reaction mixture to 100°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-chloro-5-phenyl-1H-benzo[d]imidazole.

Expected Outcome: Based on similar reactions with halo-benzimidazoles, moderate to excellent yields are anticipated.[2][3]

ParameterConditionRationale
Catalyst Pd(OAc)₂A common and effective palladium precursor.
Ligand SPhosA bulky, electron-rich phosphine ligand that promotes oxidative addition and reductive elimination.
Base K₃PO₄A moderately strong base suitable for a wide range of boronic acids.
Solvent Dioxane/WaterA common solvent system for Suzuki-Miyaura couplings, promoting solubility of both organic and inorganic reagents.
Temperature 100°CSufficient to drive the reaction to completion in a reasonable timeframe.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds at the C-5 Position

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, offering a significant advantage over traditional methods which often require harsh conditions.[4] Similar to the Suzuki-Miyaura coupling, this reaction can be performed selectively at the C-5 iodo position.

Diagram of the Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow Reactants This compound + Amine Reaction_Vessel Reaction Setup: - Pd Precatalyst - Ligand - Base - Solvent Reactants->Reaction_Vessel Reaction Heating & Stirring Reaction_Vessel->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-substituted-2-chloro-1H-benzo[d]imidazol-5-amine Purification->Product

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a secondary amine, morpholine. The conditions can be adapted for other primary and secondary amines.

Materials:

  • This compound

  • Morpholine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.036 mmol, 3.6 mol%).

  • Evacuate and backfill the tube with nitrogen or argon.

  • Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature to form the active catalyst complex.

  • Add this compound (1.0 mmol), morpholine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Heat the reaction mixture to 110°C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain 4-(2-chloro-1H-benzo[d]imidazol-5-yl)morpholine.

Expected Outcome: High yields are generally achievable for the Buchwald-Hartwig amination of aryl iodides with secondary amines under these conditions.

ParameterConditionRationale
Catalyst Pd₂(dba)₃A common Pd(0) source for Buchwald-Hartwig reactions.
Ligand XPhosA highly effective bulky phosphine ligand for C-N coupling reactions.
Base NaOtBuA strong, non-nucleophilic base commonly used in Buchwald-Hartwig amination.
Solvent TolueneA non-polar aprotic solvent suitable for this reaction.
Temperature 110°CA typical temperature to ensure a reasonable reaction rate.
Nucleophilic Aromatic Substitution (SNA_r_): Targeting the C-2 Position

The chlorine atom at the 2-position of the benzimidazole ring is activated towards nucleophilic aromatic substitution (SNA_r_). This reactivity allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing access to a wide range of 2-substituted benzimidazoles.

Diagram of the Nucleophilic Aromatic Substitution Workflow

SNAr_Workflow Reactants This compound + Nucleophile (e.g., Amine) Reaction_Vessel Reaction Setup: - Solvent - (Optional) Base Reactants->Reaction_Vessel Reaction Heating & Stirring Reaction_Vessel->Reaction Workup Precipitation or Extraction Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product 2-Substituted-5-iodo-1H-benzo[d]imidazole Purification->Product

Caption: General workflow for the nucleophilic aromatic substitution reaction.

Protocol 3: Nucleophilic Substitution with a Primary Amine

This protocol outlines a general procedure for the nucleophilic substitution of the 2-chloro group with a primary amine, for instance, benzylamine.

Materials:

  • This compound

  • Benzylamine

  • N,N-Dimethylformamide (DMF) or Ethanol

  • (Optional) A non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in DMF or ethanol (5 mL).

  • Add benzylamine (1.5-2.0 mmol). If the amine hydrochloride salt is used, add a non-nucleophilic base (2.0 mmol).

  • Heat the reaction mixture to 80-120°C and stir for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, filter the solid, wash with cold ethanol, and dry.

  • If the product does not precipitate, pour the reaction mixture into ice-water (50 mL) and stir.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Expected Outcome: Good to high yields are typically observed for the nucleophilic substitution of 2-chlorobenzimidazoles with primary and secondary amines.[5]

ParameterConditionRationale
Nucleophile BenzylamineA representative primary amine. Other primary and secondary amines can also be used.
Solvent DMF or EthanolPolar aprotic (DMF) or protic (Ethanol) solvents can facilitate the reaction.
Base (Optional) Et₃N or DIPEAUsed to neutralize any acid formed during the reaction, especially if an amine salt is used as the nucleophile.
Temperature 80-120°CElevated temperatures are often required to drive the SNA_r_ reaction to completion.

Conclusion: A Gateway to Molecular Diversity

This compound stands as a testament to the power of strategic molecular design. Its dually functionalized nature provides a robust platform for the synthesis of a vast array of complex benzimidazole derivatives. The protocols detailed herein for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution offer reliable starting points for researchers and drug development professionals. By leveraging the orthogonal reactivity of this versatile building block, the scientific community can continue to explore new chemical space and develop innovative solutions in medicine and materials science.

References

Application Notes & Protocols: The Strategic Utility of 2-Chloro-5-iodo-1H-benzo[d]imidazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1][2] This guide focuses on a particularly valuable derivative, 2-Chloro-5-iodo-1H-benzo[d]imidazole , a strategically functionalized building block for drug discovery. Its unique disubstitution pattern—a reactive chlorine atom at the 2-position and an iodine atom at the 5-position—offers orthogonal handles for sequential, controlled chemical modifications. This document provides an in-depth exploration of its chemical properties, core applications in synthesizing targeted therapeutics, particularly kinase inhibitors, and detailed, field-proven protocols for its use in creating diverse molecular libraries.

Core Concepts: Understanding the Scaffold's Potential

This compound is not merely a chemical intermediate; it is a carefully designed scaffold for combinatorial and target-oriented synthesis.[3] The power of this molecule lies in the distinct reactivity of its two halogen substituents.

  • The 2-Chloro Group: This position is electron-deficient, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This allows for the straightforward introduction of a wide array of nucleophiles, most commonly primary and secondary amines, which are pivotal for tuning the pharmacokinetic properties and target engagement of the final compound.[3][4]

  • The 5-Iodo Group: The iodine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[5] This enables the installation of various aryl, heteroaryl, or alkyl groups, which are often crucial for establishing specific interactions within the binding pockets of target proteins.

This dual reactivity allows researchers to build molecular complexity in a controlled, stepwise manner, making it an ideal starting point for generating libraries of compounds for high-throughput screening and lead optimization.

Physicochemical Profile

A clear understanding of the starting material's properties is fundamental to successful experimental design.

PropertyValueSource
Molecular Formula C₇H₄ClIN₂[3]
Molecular Weight ~278.48 g/mol [3]
Appearance Typically an off-white to light tan or grey solidN/A
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO, NMP); sparingly soluble in alcohols; insoluble in water.N/A
Key Reactive Sites C2-Chloride (SNAr), C5-Iodide (Cross-Coupling), N1-H (Alkylation/Arylation)[3]

Key Applications in Drug Discovery: Targeting Protein Kinases

The benzimidazole core is prevalent in numerous FDA-approved drugs and clinical candidates, particularly those targeting protein kinases.[1][2] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer. This compound serves as an excellent starting point for the synthesis of various kinase inhibitors.

Glycogen Synthase Kinase-3 (GSK-3) Inhibitors

GSK-3 is a serine/threonine kinase implicated in a range of pathologies, including neurodegenerative diseases, bipolar disorder, and cancer.[6][7] The development of selective GSK-3 inhibitors is an active area of research. The benzimidazole scaffold can be elaborated to fit into the ATP-binding pocket of GSK-3.[8][9][10] The N-H of the imidazole core often acts as a key hydrogen bond donor, mimicking the hinge-binding motif of ATP.

The diagram below illustrates the role of GSK-3β in the Wnt signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. A GSK-3β inhibitor synthesized from our scaffold would prevent this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin to activate gene transcription.[8]

GSK3_Pathway cluster_nucleus Cell Nucleus Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Receptor Complex Wnt->Receptor Binds GSK3 GSK-3β Receptor->GSK3 Inactivates BetaCatenin β-Catenin GSK3->BetaCatenin Phosphorylates (for degradation) Inhibitor Benzimidazole-based Inhibitor Inhibitor->GSK3 Inhibits Proteasome Proteasomal Degradation BetaCatenin->Proteasome TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Accumulates & Translocates Nucleus Nucleus TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates

Simplified GSK-3β signaling and inhibition.
Src/Abl and Multi-Kinase Inhibitors

The c-Src and Bcr-Abl tyrosine kinases are validated targets in oncology.[11][12] Dual inhibitors have shown significant therapeutic success. The 2-amino-benzimidazole scaffold is a known pharmacophore for targeting the kinase hinge region. By using this compound, chemists can introduce a substituted aniline at the 2-position and a solubilizing or target-specific group at the 5-position to generate potent Src/Abl inhibitors like Dasatinib and its analogues.[13] Furthermore, this scaffold has been employed to create inhibitors targeting EGFR, HER2, and CDK2, highlighting its versatility in developing multi-targeted anticancer agents.[14][15]

The following table provides representative IC₅₀ values for various kinase inhibitors derived from benzimidazole scaffolds, illustrating the potential potency achievable through synthetic modification of this core.

Compound ClassTarget KinaseRepresentative IC₅₀ (nM)Reference Type
Benzimidazole-hydrazideEGFR86[15]
Benzimidazole-hydrazideHER2110[14]
Benzimidazole-triazoleGSK-3β150[10]
Anilino-quinazoline (related scaffold)c-Src< 10[12]
Benzimidazole hybridTopoisomerase I2520[15]

Experimental Protocols & Synthetic Workflows

The following protocols are designed to be robust and reproducible. They provide a foundation for synthesizing a diverse library of compounds from this compound.

Foundational Workflow: Library Synthesis Strategy

A powerful strategy involves a two-step diversification process. First, a variety of boronic acids are coupled at the C5-position. Second, the resulting pool of intermediates is reacted with a library of amines at the C2-position. This creates a matrix of final compounds, efficiently exploring the chemical space around the scaffold.

Workflow start 2-Chloro-5-iodo- 1H-benzo[d]imidazole suzuki Protocol 3.2: Suzuki-Miyaura Coupling start->suzuki intermediate 2-Chloro-5-aryl- 1H-benzo[d]imidazole Intermediate Library suzuki->intermediate boronic_acids Aryl/Heteroaryl Boronic Acids (R¹-B(OH)₂) boronic_acids->suzuki snar Protocol 3.3: Nucleophilic Aromatic Substitution (SNAr) intermediate->snar final_product Final Compound Library: 2-Amino-5-aryl- 1H-benzo[d]imidazoles snar->final_product amines Amine Library (R²-NH₂) amines->snar

Workflow for library synthesis.
Protocol: Suzuki-Miyaura Coupling at the C5-Position

This protocol describes the palladium-catalyzed coupling of an arylboronic acid to the 5-iodo position. The choice of ligand and base is crucial for efficiency and can be screened for optimal results.[16][17]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)

  • SPhos, XPhos, or P(t-Bu)₃ (2-10 mol%)

  • K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Standard glassware for inert atmosphere reactions (Schlenk flask or sealed vial)

Procedure:

  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base (e.g., K₂CO₃).

  • Catalyst Addition: In a separate vial, weigh the palladium source and the phosphine ligand. Add a portion of the degassed solvent to this vial to form a catalyst pre-mix.

  • Reaction Assembly: Add the remaining degassed solvent to the Schlenk flask containing the reagents. Stir for 5 minutes. Then, add the catalyst pre-mix to the reaction flask via syringe.

  • Heating and Monitoring: Seal the flask and heat the reaction mixture to 80-110 °C. The causality here is that higher temperatures are required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[17] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_halide Ar-Pd(II)L₂-I pd0->pd2_halide oxidative_add Oxidative Addition oxidative_add->pd2_halide pd2_aryl Ar-Pd(II)L₂-R pd2_halide->pd2_aryl transmetal Transmetalation transmetal->pd2_aryl pd2_aryl->pd0 reductive_elim Reductive Elimination pd2_aryl->reductive_elim product Ar-R reductive_elim->product arI Ar-I arI->oxidative_add rBOH2 R-B(OH)₂ + Base rBOH3_base [R-B(OH)₃]⁻ rBOH2->rBOH3_base rBOH3_base->transmetal

References

Application Notes and Protocols for the Analytical Characterization of 2-Chloro-5-iodo-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive technical guide provides detailed application notes and protocols for the analytical characterization of 2-Chloro-5-iodo-1H-benzo[d]imidazole, a key intermediate in pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies for purity determination, identification, and quantification using state-of-the-art analytical techniques. The protocols outlined herein are designed to be robust and self-validating, grounded in established scientific principles.

Introduction: The Significance of this compound

This compound is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry. The benzimidazole scaffold is a privileged structure, known for its presence in a wide array of pharmacologically active molecules due to its ability to mimic natural purines and interact with various biological targets. The strategic placement of a chloro group at the 2-position and an iodo group at the 5-position provides two reactive sites for further chemical modification, making it a valuable precursor for the synthesis of novel therapeutic agents. The chloro substituent can be readily displaced by nucleophiles, while the iodo group is amenable to cross-coupling reactions.[1]

Given its role as a critical starting material, the purity and identity of this compound must be rigorously established to ensure the quality, safety, and efficacy of the final drug product. This guide details the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for its comprehensive analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the primary technique for assessing the purity and quantifying the content of this compound in bulk materials and formulated products. The presence of the benzimidazole core, a nitrogen-containing heterocycle, presents a unique challenge in reversed-phase HPLC. The basic nitrogen atoms can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. Furthermore, the protonation state of the molecule is pH-dependent, which can cause shifts in retention time and poor peak shape if the mobile phase pH is not controlled.[2] To overcome these issues, the following method employs a C8 column, which is less retentive and often provides better peak shape for basic compounds than a C18 column, and an acidified mobile phase to ensure consistent protonation of the analyte.

Recommended HPLC Protocol

A robust HPLC method was developed and validated for the analysis of this compound. A satisfactory separation can be achieved using a Nucleosil C8 column in a gradient system.[3]

Parameter Condition Rationale
Column Nucleosil C8, 5 µm, 4.6 x 250 mmA C8 stationary phase is recommended to minimize hydrophobic interactions and reduce peak tailing often observed with nitrogen-containing heterocyclic compounds on C18 columns.
Mobile Phase A 0.05% Orthophosphoric Acid in WaterThe acidic modifier ensures the consistent protonation of the benzimidazole nitrogen, leading to improved peak shape and reproducible retention times.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength and low viscosity.
Gradient 70% A / 30% B, hold for 10 minA simple isocratic elution is often sufficient for the analysis of the pure substance. Gradient elution may be necessary for impurity profiling.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times.
Injection Volume 10 µLA typical injection volume to avoid column overloading.
Detection UV at 254 nm and 288 nmBenzimidazole derivatives exhibit strong UV absorbance. Monitoring at multiple wavelengths can aid in the detection of impurities with different chromophores.[3]
Sample Preparation Dissolve 1 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and water.The chosen diluent is compatible with the mobile phase and ensures good solubility of the analyte.
Experimental Workflow for HPLC Analysis

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Reporting s1 Weigh Sample/Standard s2 Dissolve in Acetonitrile/Water s1->s2 s3 Filter through 0.45 µm Syringe Filter s2->s3 h1 Equilibrate HPLC System s3->h1 Transfer to Autosampler h2 Inject Sample/Standard h1->h2 h3 Data Acquisition h2->h3 d1 Integrate Chromatograms h3->d1 Export Data d2 Calculate Purity/Assay d1->d2 d3 Generate Report d2->d3 Analytical_Workflow cluster_id Identity Confirmation cluster_purity Purity and Assay cluster_decision Quality Assessment start New Batch of This compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr gcms GC-MS Analysis start->gcms hplc HPLC-UV Analysis start->hplc spec_check Compare with Specifications nmr->spec_check gcms->spec_check hplc->spec_check pass Release Batch spec_check->pass Pass fail Reject Batch / Further Investigation spec_check->fail Fail

References

Application Notes & Protocols: Investigating the Anticancer Potential of 2-Chloro-5-iodo-1H-benzo[d]imidazole in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent anticancer properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 2-Chloro-5-iodo-1H-benzo[d]imidazole , a halogenated derivative with potential for novel anticancer activity. We offer detailed, field-proven protocols for assessing its cytotoxicity, and for elucidating its potential mechanisms of action through apoptosis and cell cycle analysis in cancer cell lines. The causality behind experimental choices is explained to ensure robust and reproducible results.

Introduction and Rationale

Benzimidazole derivatives are structural isosteres of naturally occurring purine nucleotides, allowing them to interact with a wide array of biological macromolecules, including enzymes and receptors critical for cancer cell survival.[1][3] Their mechanisms of action are diverse, ranging from the disruption of microtubule polymerization and inhibition of topoisomerases to the modulation of protein kinases and induction of apoptosis.[2][3][4]

The subject of this guide, This compound , is a heterocyclic compound featuring two halogen substituents.[5] Halogenation is a well-established strategy in drug design known to enhance the antitumor activity of molecules by modifying their lipophilicity, metabolic stability, and binding interactions with target proteins.[6][7] The presence of both a chloro and an iodo group on the benzimidazole scaffold makes this compound a compelling candidate for investigation as a novel anticancer agent.[5]

This guide outlines a systematic approach to characterize the in vitro anticancer effects of this molecule, starting from initial cytotoxicity screening to more detailed mechanistic studies.

Compound Profile: this compound
PropertyValueSource
Molecular Formula C₇H₄ClIN₂[5]
Molecular Weight 278.48 g/mol [5]
Appearance (Typically a solid, color may vary)-
Solubility Expected to be soluble in DMSO, DMF; sparingly soluble in alcohols.(General knowledge for benzimidazole derivatives)
Storage Store at 2-8°C, protected from light and moisture.(Standard laboratory practice)

Handling and Preparation: For in vitro studies, a 10-20 mM stock solution should be prepared in sterile, anhydrous Dimethyl Sulfoxide (DMSO). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C. The final concentration of DMSO in cell culture media should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Experimental Design: A Step-Wise Workflow

A logical and phased approach is critical for efficiently evaluating a novel compound. The workflow begins with broad screening to determine cytotoxic efficacy, followed by focused assays to dissect the underlying biological mechanism.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation (Future Work) prep Compound Preparation (Stock Solution in DMSO) select_cells Select Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) prep->select_cells Solubilize cytotoxicity Cytotoxicity Assay (MTT / XTT) select_cells->cytotoxicity Treat cells ic50 Determine IC50 Value cytotoxicity->ic50 Analyze data apoptosis Apoptosis Assay (Annexin V / PI Staining) ic50->apoptosis Proceed if potent cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle analysis Flow Cytometry Analysis apoptosis->analysis cell_cycle->analysis western Western Blot (e.g., Caspases, Bcl-2) analysis->western Based on results kinase Kinase Profiling tubulin Tubulin Polymerization Assay

Figure 1: Step-wise workflow for evaluating a novel anticancer compound.

Proposed Mechanisms of Action for Benzimidazole Derivatives

Benzimidazole-based compounds can induce cancer cell death through multiple pathways.[4] Understanding these potential mechanisms is key to designing targeted experiments. The chloro and iodo substitutions on this compound may enhance its interaction with one or more of these targets.

G cluster_targets Potential Cellular Targets cluster_outcomes Cellular Outcomes compound 2-Chloro-5-iodo-1H- benzo[d]imidazole tubulin Microtubules compound->tubulin topo Topoisomerases (I & II) compound->topo kinases Protein Kinases (e.g., VEGFR-2, PARP) compound->kinases dna DNA Intercalation compound->dna g2m_arrest G2/M Phase Arrest tubulin->g2m_arrest Disruption s_arrest S Phase Arrest topo->s_arrest Inhibition apoptosis Apoptosis Induction kinases->apoptosis Modulation ros ROS Production kinases->ros dna->apoptosis Damage g2m_arrest->apoptosis s_arrest->apoptosis final_outcome Cancer Cell Death apoptosis->final_outcome ros->apoptosis via Mitochondrial Damage

Figure 2: Hypothetical signaling pathways for benzimidazole anticancer activity.

Protocols for In Vitro Evaluation

Protocol 1: Cell Viability and Cytotoxicity Assessment (XTT Assay)

This protocol determines the concentration of the compound required to inhibit cell metabolic activity, which serves as a proxy for cell viability. The XTT assay is chosen for its simplicity, as its formazan product is water-soluble, eliminating the solubilization step required for the MTT assay.[8]

Principle: Metabolically active cells reduce the yellow tetrazolium salt XTT to a water-soluble, orange-colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance.[9]

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • XTT Cell Viability Assay Kit (containing XTT reagent and activation solution)

  • Multi-channel pipette

  • Microplate reader (capable of measuring absorbance at 450-500 nm)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer and trypan blue).

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete growth medium from the 10 mM DMSO stock. A typical concentration range would be 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.

    • Include a "vehicle control" (medium with 0.5% DMSO) and a "no-cell control" (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

    • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • XTT Assay:

    • Prepare the XTT labeling mixture immediately before use by mixing the XTT reagent and the activation solution according to the manufacturer's instructions.

    • Add 50 µL of the freshly prepared XTT mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C. The optimal incubation time may vary between cell lines.

  • Data Acquisition:

    • Gently shake the plate to ensure a homogenous distribution of the color.

    • Measure the absorbance at 475 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.

Data Analysis & Presentation:

  • Subtract the absorbance of the "no-cell control" from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Sample Data Presentation:

Compound Concentration (µM)% Viability (MCF-7)% Viability (A549)% Viability (HCT-116)
0 (Vehicle)100 ± 4.5100 ± 5.1100 ± 3.9
192 ± 3.895 ± 4.289 ± 4.1
575 ± 5.081 ± 3.568 ± 5.5
1051 ± 4.162 ± 4.845 ± 3.7
2523 ± 3.235 ± 3.118 ± 2.9
508 ± 1.912 ± 2.55 ± 1.5
Calculated IC₅₀ (µM) ~10.2 ~15.8 ~8.5

(Note: Data are hypothetical and for illustrative purposes only.)

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. It is a crucial step to determine if the observed cytotoxicity is due to programmed cell death.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC or APC) to detect these cells.[10] Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by cells with an intact membrane. It therefore stains late apoptotic and necrotic cells where membrane integrity is compromised.[11]

Materials:

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like Trypsin-EDTA.

    • Combine all cells and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The cell density should be approximately 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use FITC (FL1 channel) to detect Annexin V and PI (FL2 or FL3 channel) to detect PI fluorescence.

    • Collect at least 10,000 events per sample.

Data Interpretation:

  • Annexin V (-) / PI (-): Viable cells (Lower Left quadrant)

  • Annexin V (+) / PI (-): Early apoptotic cells (Lower Right quadrant)

  • Annexin V (+) / PI (+): Late apoptotic/necrotic cells (Upper Right quadrant)

  • Annexin V (-) / PI (+): Necrotic cells/debris (Upper Left quadrant)

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol is used to investigate whether the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).

Principle: Propidium Iodide (PI) stoichiometrically binds to double-stranded DNA. The fluorescence intensity of PI is therefore directly proportional to the DNA content of the cell. By analyzing this fluorescence with a flow cytometer, one can distinguish between cells in different phases of the cell cycle (G0/G1 phase has 2n DNA, G2/M phase has 4n DNA, and S phase has an intermediate amount).[13][14]

Materials:

  • 6-well cell culture plates

  • Cold 70% Ethanol

  • Phosphate-Buffered Saline (PBS)

  • PI/RNase Staining Buffer (e.g., from a kit or prepared in-house)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells in 6-well plates with the compound at IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

    • Harvest cells as described in the apoptosis protocol.

  • Fixation:

    • Wash the cell pellet with cold PBS and centrifuge.

    • Resuspend the pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).[14][15]

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.

    • Wash the pellet once with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial to degrade RNA, which PI can also bind to, ensuring only DNA is stained.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel for PI (e.g., FL2).

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.

Data Interpretation:

  • Compare the cell cycle distribution of treated samples to the vehicle control. An accumulation of cells in a particular phase (e.g., a higher G2/M peak) indicates cell cycle arrest at that checkpoint.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of this compound as a potential anticancer agent. Establishing its IC₅₀ across a panel of cancer cell lines is the critical first step, followed by mechanistic assays to determine if it induces apoptosis and/or cell cycle arrest. Positive results from these studies would warrant further investigation into its specific molecular targets using techniques such as Western blotting for key apoptotic and cell cycle proteins, kinase profiling assays, and tubulin polymerization assays. Ultimately, these foundational in vitro studies are essential for justifying progression to more complex preclinical models.

References

Application Note: Protocol for the Dissolution and Handling of 2-Chloro-5-iodo-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and detailed protocols for the effective dissolution of 2-Chloro-5-iodo-1H-benzo[d]imidazole (CAS No. 256518-97-5), a key heterocyclic intermediate in pharmaceutical and materials science research.[1] Given its limited solubility in aqueous solutions and potential for reactivity, establishing a reliable and reproducible dissolution method is critical for its application in experimental workflows. This note outlines the physicochemical properties of the compound, discusses the principles of solvent selection, and provides step-by-step protocols for preparing stock solutions in recommended organic solvents. Best practices for handling, storage, and troubleshooting are also addressed to ensure experimental success and maintain compound integrity.

Compound Profile: Physicochemical Properties and Safety

A thorough understanding of the compound's properties is foundational to its proper handling and use. This compound is a halogenated benzimidazole derivative with a molecular weight of approximately 278.48 g/mol .[1] Its structure, featuring a fused imidazole and benzene ring system, makes it a valuable scaffold for drug development, particularly in antimicrobial and anticancer research.[1]

Key Physicochemical Data
PropertyValueSource(s)
CAS Number 256518-97-5[2][3][4]
Molecular Formula C₇H₄ClIN₂[1][2]
Molecular Weight 278.48 g/mol [1]
Appearance Solid[2]
Purity Typically ≥96%[2]
Storage Conditions 2-8°C, inert atmosphere, keep in dark place[2]
Safety and Handling Precautions

As a laboratory chemical, this compound requires careful handling in a well-ventilated area.[5][6] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Hazard Statements: [2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [2]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) from your supplier before use.[5][6][7][8][9]

Principles of Solubility and Solvent Selection

The solubility of this compound is dictated by its molecular structure. The large, fused aromatic benzimidazole core is predominantly nonpolar and hydrophobic, which explains the poor solubility of related compounds in water.[10] However, the presence of nitrogen atoms in the imidazole ring and the polar carbon-halogen bonds introduce potential for dipole-dipole interactions and hydrogen bonding.

Solvent Selection Rationale:

  • Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices. Their high polarity effectively solvates the molecule, while their aprotic nature prevents unwanted reactions at the reactive 2-chloro position.[1] DMSO is frequently used for dissolving benzimidazole derivatives for biological screening.[11]

  • Polar Protic Solvents: Alcohols such as ethanol or methanol can also be used, though solubility may be lower compared to DMSO.[11] Gentle heating may be required to achieve complete dissolution. These are often preferred when DMSO could interfere with downstream applications (e.g., some cell-based assays).

  • Nonpolar and Halogenated Solvents: Solvents like toluene, hexane, and dichloromethane are generally poor choices. Studies on similar benzimidazoles have shown very low solubility in chloroalkanes.[12]

Recommended Dissolution Protocols

The following protocols provide step-by-step instructions for preparing stock solutions. It is crucial to use high-purity, anhydrous solvents to prevent potential compound degradation, as related structures are known to be moisture-sensitive.[10]

General Dissolution Workflow

The diagram below illustrates the standardized workflow for dissolving the compound.

Dissolution_Workflow start Start weigh 1. Weigh Compound Accurately in a Suitable Vial start->weigh add_solvent 2. Add Anhydrous Solvent (e.g., DMSO, Ethanol) weigh->add_solvent agitate 3. Agitate Solution (Vortex / Sonicate) add_solvent->agitate assess 4. Visually Assess Dissolution agitate->assess reassess 6. Re-assess Dissolution agitate->reassess heat 5. Apply Gentle Heat (Optional, e.g., 37-50°C) assess->heat No complete Solution is Clear (Fully Dissolved) assess->complete Yes heat->agitate reassess->complete Yes troubleshoot Troubleshoot (See Table 3) reassess->troubleshoot No store 7. Store Solution Appropriately (e.g., -20°C, Desiccated) complete->store

Caption: General workflow for dissolving this compound.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is recommended for achieving concentrations in the 10-50 mM range for primary stock solutions.

Materials and Equipment:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade

  • Analytical balance

  • Appropriately sized glass vial with a PTFE-lined cap

  • Vortex mixer

  • Bath sonicator

  • Calibrated micropipettes

Procedure:

  • Preparation: Tare a clean, dry vial on the analytical balance.

  • Weighing: Carefully weigh the desired amount of this compound into the vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.785 mg.

  • Solvent Addition: Add a portion (e.g., ~80%) of the final required volume of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Sonication: If solids persist, place the vial in a bath sonicator for 5-10 minutes. Intermittent vortexing can aid the process.

  • Final Volume: Once the solid is fully dissolved, add DMSO to reach the final desired concentration and vortex briefly to ensure homogeneity.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed vial, protected from light and moisture.

Protocol 2: Preparation of a Working Solution in Ethanol

This protocol is an alternative for applications where DMSO is not suitable. Solubility is expected to be lower, and gentle heating may be necessary.

Materials and Equipment:

  • This compound powder

  • 200-proof (anhydrous) Ethanol

  • Analytical balance

  • Glass vial with a PTFE-lined cap

  • Vortex mixer

  • Water bath or heating block set to 40-50°C

Procedure:

  • Weighing: Accurately weigh the desired amount of the compound into a clean vial.

  • Solvent Addition: Add the required volume of anhydrous ethanol.

  • Initial Mixing: Cap the vial and vortex for 2-3 minutes at room temperature.

  • Gentle Heating: If dissolution is incomplete, place the vial in a water bath or on a heating block at 40-50°C for 10-15 minutes. Caution: Ethanol is flammable; do not use an open flame.

  • Final Agitation: Periodically remove the vial and vortex gently during the heating process.

  • Cooling & Observation: Allow the solution to cool to room temperature. A stable solution should remain clear. If precipitation occurs, the concentration may be too high for this solvent.

  • Storage: Use freshly prepared or store at -20°C for short periods. Note that solubility may decrease at lower temperatures, so allow the solution to return to room temperature and check for precipitates before use.

Troubleshooting Common Dissolution Issues

ProblemPotential Cause(s)Recommended Solution(s)
Compound fails to dissolve completely 1. Concentration is above the solubility limit for the chosen solvent.2. Insufficient agitation or energy input.3. Poor solvent quality (not anhydrous).1. Reduce the target concentration or switch to a better solvent (e.g., from Ethanol to DMSO).2. Increase vortexing time or apply sonication. For ethanol, apply gentle heating as described in Protocol 2.3. Use a fresh, unopened bottle of high-purity anhydrous solvent.
Solution appears cloudy or hazy 1. Presence of insoluble impurities.2. Compound is degrading due to reactive impurities in the solvent or presence of water.1. Centrifuge the solution at high speed and carefully collect the supernatant. Alternatively, filter through a 0.22 µm syringe filter (ensure filter material is compatible with the solvent).2. Prepare a fresh solution using new anhydrous solvent.
Precipitate forms upon storage (especially at low temp.) 1. Supersaturated solution was created, which is unstable.2. Decreased solubility at lower storage temperatures.1. The working concentration is too high for long-term storage in that solvent. Prepare a more dilute stock.2. Before use, warm the vial to room temperature and agitate to re-dissolve the precipitate. Ensure it is fully dissolved before making dilutions.

References

2-Chloro-5-iodo-1H-benzo[d]imidazole in kinase inhibitor screening

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Application Note & Protocol

Topic: Strategic Screening of 2-Chloro-5-iodo-1H-benzo[d]imidazole for Novel Kinase Inhibitor Discovery

Audience: Researchers, scientists, and drug development professionals in oncology, immunology, and medicinal chemistry.

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, they have become one of the most important target classes for modern drug discovery. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to form key interactions within the ATP-binding pocket of numerous kinases. This document provides a comprehensive guide for the initial evaluation of This compound , a halogenated benzimidazole derivative, as a potential kinase inhibitor. We present a strategic workflow, from initial single-point screening to robust IC₅₀ determination, and discuss the underlying rationale for each experimental step. The protocols provided are designed to be self-validating, ensuring data integrity and reproducibility.

Introduction: The Rationale for Screening this compound

The pursuit of novel kinase inhibitors is driven by the need for more selective and potent therapeutics. The benzimidazole core is a common feature in many FDA-approved kinase inhibitors, such as the BRAF inhibitor dabrafenib. This scaffold is bioisosteric to purine, enabling it to mimic the adenine base of ATP and establish crucial hydrogen bond interactions with the kinase hinge region.

The specific compound, this compound, presents several features that make it an intriguing candidate for screening:

  • 2-Chloro Group: The chlorine atom at the 2-position can act as a leaving group for further chemical modification in a library synthesis approach. Alternatively, it can form specific halogen bonds or hydrophobic interactions within the ATP pocket, potentially enhancing binding affinity and selectivity.

  • 5-Iodo Group: The large, lipophilic iodine atom at the 5-position can occupy hydrophobic pockets within the kinase active site. Iodine is also a potent halogen bond donor, an interaction increasingly recognized for its importance in ligand-protein binding. This substitution can significantly influence the compound's selectivity profile.

This guide will walk you through the process of systematically evaluating this compound's potential as a kinase inhibitor.

Strategic Workflow for Kinase Inhibitor Profiling

A tiered approach is the most efficient method for evaluating a new compound. This workflow ensures that resources are focused on the most promising candidates and that data is robust and reliable.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Selectivity & Mechanism A Compound Preparation (this compound) B Single-Point Kinase Assay (e.g., 10 µM concentration) A->B C Data Analysis: Calculate % Inhibition B->C D Dose-Response Assay (10-point curve) C->D Select Hits (e.g., >50% Inhibition) E IC₅₀ Determination D->E F Kinase Panel Screening E->F Confirm Potent Hits G Mechanism of Action Studies (e.g., ATP Competition) F->G

Figure 1: A tiered workflow for the evaluation of this compound.

Experimental Protocols

Materials and Reagents
  • Compound: this compound (ensure >95% purity)

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous

  • Kinase: Recombinant human kinase of interest (e.g., SRC, ABL1, BRAF)

  • Substrate: Appropriate peptide or protein substrate for the selected kinase

  • ATP: Adenosine 5'-triphosphate

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega) or equivalent luminescence-based assay. These assays measure kinase activity by quantifying the amount of ADP produced.

  • Buffers: Kinase buffer (specific to the kinase, typically includes Tris-HCl, MgCl₂, DTT, and a surfactant like Brij-35)

  • Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine for broad-spectrum, or a specific inhibitor like Dasatinib for ABL1).

  • Plates: White, opaque, 384-well assay plates (low-volume)

Protocol 1: Primary Single-Point Screening

Objective: To identify if this compound exhibits inhibitory activity against a kinase of interest at a single, high concentration.

Rationale: A 10 µM screening concentration is standard for initial screens. It is high enough to detect even modest binders but not so high as to cause significant off-target or non-specific effects like compound aggregation.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation:

    • Add 25 nL of the 10 mM stock solution to the appropriate wells of a 384-well plate using an acoustic dispenser. This will result in a final assay concentration of 10 µM in a 25 µL reaction volume.

    • Negative Control (0% Inhibition): Add 25 nL of 100% DMSO to control wells.

    • Positive Control (100% Inhibition): Add 25 nL of a high concentration of a known control inhibitor (e.g., 100 µM Staurosporine) to control wells.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase buffer.

    • Add 12.5 µL of the 2X kinase/substrate solution to each well.

    • Incubate for 10 minutes at room temperature to allow the compound to interact with the kinase.

  • Initiate Reaction:

    • Prepare a 2X ATP solution in kinase buffer. The concentration should be at the Kₘ value for the specific kinase to maximize sensitivity for competitive inhibitors.

    • Add 12.5 µL of the 2X ATP solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 1 hour. The exact time may need optimization based on the kinase's turnover rate.

  • Detection:

    • Add 25 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader.

Data Analysis:

Calculate the percent inhibition using the following formula:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

A hit is typically defined as a compound that shows inhibition greater than a certain threshold, often >50% or >3 standard deviations from the mean of the negative controls.

Protocol 2: Dose-Response and IC₅₀ Determination

Objective: To determine the potency of the compound by measuring its inhibitory activity across a range of concentrations.

Rationale: The IC₅₀ (half-maximal inhibitory concentration) is a critical measure of a compound's potency. A 10-point, 3-fold serial dilution is standard practice to generate a complete sigmoidal curve for accurate IC₅₀ calculation.

Step-by-Step Procedure:

  • Compound Plating:

    • Create a serial dilution series of the 10 mM stock solution in DMSO.

    • Dispense 25 nL of each concentration into the assay plate, resulting in a final concentration range (e.g., from 100 µM down to 5 nM).

    • Include DMSO (0% inhibition) and control inhibitor (100% inhibition) wells.

  • Assay Execution: Follow the same procedure as the primary screen (steps 3-7 in Protocol 1).

  • Data Analysis:

    • Calculate % Inhibition for each concentration point.

    • Plot % Inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic model (sigmoidal dose-response curve) using graphing software like GraphPad Prism or R.

    • The IC₅₀ is the concentration of the inhibitor at which the response is reduced by half.

Data Presentation Example:

Concentration (µM)% Inhibition
10098.5
33.395.2
11.189.1
3.775.4
1.252.3
0.4128.9
0.1412.1
0.054.5
0.011.2
0.000.5

From this data, a curve-fitting algorithm would calculate the IC₅₀. A hypothetical result might be IC₅₀ = 1.1 µM .

Interpreting the Results & Next Steps

The initial screening and potency determination provide the first critical data points for this compound.

  • Potent Hit (IC₅₀ < 1 µM): If the compound is potent, the next logical step is to assess its selectivity. This is crucial as highly potent but non-selective inhibitors (like Staurosporine) are often cytotoxic. A broad kinase panel screening (e.g., against 100+ kinases) will reveal the compound's selectivity profile.

  • Moderate Hit (IC₅₀ = 1-10 µM): A compound with moderate potency can still be a valuable starting point for a medicinal chemistry program. Structure-activity relationship (SAR) studies would be initiated to improve potency.

  • Weak or No Hit (IC₅₀ > 10 µM): If the compound shows weak or no activity, it may be deprioritized for this specific kinase target. However, the data is still valuable as it informs the broader SAR for the benzimidazole scaffold.

Further experiments would involve mechanism of action studies to confirm if the compound is ATP-competitive, and cellular assays to determine if the in vitro potency translates to activity in a biological system.

G cluster_0 Kinase Active Site cluster_1 Ligand Interaction node1 ATP Binding Pocket Hinge Region Hydrophobic Pocket Catalytic Loop node2 This compound Benzimidazole Core 5-Iodo Group 2-Chloro Group node2:f0->node1:f1 H-Bonds node2:f1->node1:f2 Hydrophobic/ Halogen Bond node2:f2->node1:f0 Steric/Hydrophobic Interaction

Figure 2: A hypothetical binding model for this compound in a kinase active site.

Conclusion

This compound represents a promising starting point for a kinase inhibitor discovery program due to its privileged benzimidazole core and strategic halogen substitutions. The systematic screening cascade detailed in this application note provides a robust framework for its initial evaluation. By employing self-validating protocols and a logical progression from primary screening to potency and selectivity profiling, researchers can efficiently determine the therapeutic potential of this and similar compounds, paving the way for the development of next-generation targeted therapies.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-iodo-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 2-Chloro-5-iodo-1H-benzo[d]imidazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential issues encountered during this multi-step synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes, ensuring high purity and yield of this critical pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: There are several established synthetic pathways, each with its own advantages and potential challenges. The most common routes include:

  • Cyclocondensation of 4-iodo-ortho-phenylenediamine: This involves reacting the diamine with a one-carbon electrophile like formic acid or cyanogen bromide, followed by chlorination.[1]

  • Stepwise Halogenation of a Benzimidazole Core: This typically involves the iodination of a 2-chlorobenzimidazole precursor or the chlorination of a 5-iodobenzimidazole precursor.[1][2]

  • Chlorination of a Benzimidazolone Intermediate: Synthesis of 5-iodo-1H-benzo[d]imidazol-2(3H)-one followed by chlorination with an agent like phosphorus oxychloride (POCl₃).

Q2: I am seeing multiple spots on my TLC after the reaction. What are the likely byproducts?

A2: The presence of multiple spots on your TLC plate is a common issue and can be attributed to several potential byproducts. The identity of these byproducts will depend on your chosen synthetic route, but they often include:

  • Incompletely cyclized intermediates: For example, N-(2-amino-5-iodophenyl)formamide if using formic acid in a cyclocondensation reaction.

  • Regioisomers: Such as 2-Chloro-6-iodo-1H-benzo[d]imidazole, arising from non-selective halogenation.

  • Over-halogenated products: For instance, 2-Chloro-5,6-diiodo-1H-benzo[d]imidazole.

  • Hydrolyzed product: The 2-chloro group is susceptible to hydrolysis, which can revert the product to 5-iodo-1H-benzo[d]imidazol-2(3H)-one, especially during aqueous workup.

Q3: My final product is a dark, tarry substance. What could be the cause?

A3: The formation of a dark, tar-like substance is often indicative of polymerization or degradation of the starting materials or product.[3] This can be caused by:

  • High reaction temperatures: Overheating during the cyclocondensation step can lead to the self-condensation of reactants and the formation of polymeric materials.[3]

  • Oxidation of the o-phenylenediamine starting material: o-Phenylenediamines are susceptible to air oxidation, which can produce colored impurities.[3]

  • Prolonged reaction times: Extended reaction times, especially at elevated temperatures, can contribute to the formation of tars.[3]

Troubleshooting Guide: Common Byproducts and Their Mitigation

This section provides a detailed breakdown of common byproducts, their likely causes, and actionable troubleshooting steps.

Byproduct Profile 1: Incomplete Cyclization
Byproduct Likely Cause Mitigation Strategies
N-(2-amino-5-iodophenyl)formamideInsufficient reaction time or temperature during cyclocondensation with formic acid. Inadequate dehydration.- Monitor the reaction closely using TLC until the starting diamine is fully consumed. - Gradually increase the reaction temperature in 10°C increments. - Ensure the use of an effective dehydrating agent or conditions (e.g., azeotropic removal of water).
Byproduct Profile 2: Isomeric Impurities
Byproduct Likely Cause Mitigation Strategies
2-Chloro-6-iodo-1H-benzo[d]imidazolePoor regioselectivity during the halogenation step. The electronic and steric effects of the existing substituent may not provide complete control over the position of the incoming halogen.[4]- Carefully control the reaction temperature and the rate of addition of the halogenating agent. - Use a solvent system that enhances regioselectivity. For instance, halogenation in hexafluoroisopropanol has been shown to improve regioselectivity.[5] - Consider a protecting group strategy to block undesired positions before halogenation.
2-Chloro-4-iodo-1H-benzo[d]imidazoleSimilar to the formation of the 6-iodo isomer, this arises from a lack of complete regiocontrol during halogenation.- Employ the same mitigation strategies as for the 6-iodo isomer. - Purification by column chromatography is often necessary to separate these isomers.
Byproduct Profile 3: Over-halogenation
Byproduct Likely Cause Mitigation Strategies
2-Chloro-5,6-diiodo-1H-benzo[d]imidazoleUse of an excess of the iodinating agent or reaction conditions that are too harsh. The presence of an activating group can sometimes promote further halogenation.[2]- Use a stoichiometric amount of the iodinating agent (e.g., N-iodosuccinimide). - Add the iodinating agent portion-wise and monitor the reaction progress by TLC. - Perform the reaction at a lower temperature to reduce the rate of the second iodination.
Byproduct Profile 4: Hydrolysis and Incomplete Chlorination
Byproduct Likely Cause Mitigation Strategies
5-iodo-1H-benzo[d]imidazol-2(3H)-oneHydrolysis of the 2-chloro group during aqueous workup or purification. Incomplete chlorination of the benzimidazolone precursor when using reagents like POCl₃.[6]- During workup, use a non-aqueous quench if possible, or minimize the contact time with water. - Ensure the chlorinating agent (e.g., POCl₃) is fresh and used in sufficient excess to drive the reaction to completion. - For POCl₃ reactions, ensure the starting material is completely dry, as moisture can deactivate the reagent.[6]

Visualizing Byproduct Formation

The following diagrams illustrate the synthetic pathway to the desired product and the formation of key byproducts.

synthesis_pathway cluster_main Main Synthetic Route cluster_byproducts Common Byproduct Pathways 4-iodo-o-phenylenediamine 4-iodo-o-phenylenediamine 5-iodo-1H-benzo[d]imidazole 5-iodo-1H-benzo[d]imidazole 4-iodo-o-phenylenediamine->5-iodo-1H-benzo[d]imidazole + Formic Acid Incomplete Cyclization Product Incomplete Cyclization Product 4-iodo-o-phenylenediamine->Incomplete Cyclization Product Insufficient Time/Temp This compound This compound 5-iodo-1H-benzo[d]imidazole->this compound + POCl3 Regioisomers (e.g., 2-Chloro-6-iodo) Regioisomers (e.g., 2-Chloro-6-iodo) 5-iodo-1H-benzo[d]imidazole->Regioisomers (e.g., 2-Chloro-6-iodo) Poor Regiocontrol Over-halogenated Product Over-halogenated Product 5-iodo-1H-benzo[d]imidazole->Over-halogenated Product Excess Halogenating Agent Hydrolyzed Product Hydrolyzed Product This compound->Hydrolyzed Product + H2O (Workup)

Caption: Synthetic pathway and common byproduct formation.

Experimental Protocols and Data

Protocol: Synthesis via Chlorination of 5-iodo-1H-benzo[d]imidazol-2(3H)-one

This protocol is a representative example and may require optimization for your specific laboratory conditions.

Step 1: Synthesis of 5-iodo-1H-benzo[d]imidazol-2(3H)-one

  • To a solution of 4-iodo-o-phenylenediamine (1 equivalent) in a suitable solvent (e.g., ethanol), add urea (1.1 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Filter the resulting precipitate, wash with water, and dry to obtain the crude 5-iodo-1H-benzo[d]imidazol-2(3H)-one.

Step 2: Chlorination to this compound

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place the dried 5-iodo-1H-benzo[d]imidazol-2(3H)-one (1 equivalent).

  • Add phosphorus oxychloride (POCl₃, 3-5 equivalents) and a catalytic amount of a tertiary amine base (e.g., N,N-diethylaniline).

  • Heat the mixture to reflux (around 100-110 °C) for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully quench it by pouring it onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution) to a pH of 7-8.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Analytical Characterization

A combination of analytical techniques is recommended for the characterization of the final product and the identification of any impurities.

Technique Purpose
Thin-Layer Chromatography (TLC) Rapid monitoring of reaction progress and preliminary assessment of product purity.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of product purity and separation of isomers.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the desired product and identification of byproducts by their characteristic chemical shifts and coupling patterns.
Mass Spectrometry (MS) Determination of the molecular weight of the product and impurities, aiding in their identification.

Logical Relationships in Byproduct Mitigation

troubleshooting_logic cluster_problem Problem Observed cluster_cause Potential Cause cluster_solution Recommended Solution Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Multiple Spots on TLC Multiple Spots on TLC Side Reactions Side Reactions Multiple Spots on TLC->Side Reactions Product Degradation Product Degradation Harsh Conditions Harsh Conditions Product Degradation->Harsh Conditions Optimize Reaction Time/Temp Optimize Reaction Time/Temp Incomplete Reaction->Optimize Reaction Time/Temp Control Stoichiometry Control Stoichiometry Side Reactions->Control Stoichiometry Purification Purification Side Reactions->Purification Mild Reaction Conditions Mild Reaction Conditions Harsh Conditions->Mild Reaction Conditions

Caption: Logical flow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-5-iodo-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Chloro-5-iodo-1H-benzo[d]imidazole. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science, often serving as a key intermediate in the development of novel pharmaceutical agents.[1] Its structure, featuring both chlorine and iodine atoms, provides multiple reaction handles for further functionalization, such as nucleophilic substitution at the 2-position and cross-coupling reactions.[1][2][3]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven insights to optimize your reaction conditions.

Synthetic Pathway Overview

The most common and reliable synthetic route to this compound involves a multi-step process. A typical pathway starts with a suitable ortho-phenylenediamine precursor, which undergoes cyclization to form a benzimidazolone intermediate. This intermediate is then subjected to sequential iodination and chlorination, or vice-versa, to yield the final product. An alternative and often preferred route involves the chlorination of a pre-formed 5-iodo-1,3-dihydro-2H-benzo[d]imidazol-2-one.[1][4]

Synthetic_Pathway A 4-Iodo-o-phenylenediamine B 5-Iodo-1,3-dihydro-2H- benzo[d]imidazol-2-one A->B Cyclization (e.g., Urea, Reflux) C 2-Chloro-5-iodo-1H- benzo[d]imidazole B->C Chlorination (e.g., POCl₃, Heat)

Caption: General synthetic route to this compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter. The troubleshooting workflow below provides a high-level decision-making process for diagnosing common problems.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_sm Check Starting Material Purity (NMR, mp) start->check_sm check_reagents Verify Reagent Quality (e.g., POCl₃, NIS) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions sm_impure Purify Starting Materials check_sm->sm_impure Impure reagents_bad Use Fresh or Purified Reagents check_reagents->reagents_bad Degraded optimize Systematically Optimize Conditions check_conditions->optimize Suboptimal

Caption: Decision tree for troubleshooting low-yield reactions.

Q1: My cyclization reaction to form the benzimidazolone intermediate is showing low conversion. What are the likely causes?

Answer: Low conversion in the cyclization of 4-iodo-o-phenylenediamine with a carbonyl source like urea is a common hurdle.[5] Systematically evaluate the following:

  • Purity of Starting Material: The o-phenylenediamine starting material is susceptible to air oxidation, which can lead to colored impurities and reduced reactivity.[6] Ensure its purity by checking the melting point or running a quick NMR. If it's discolored, consider recrystallization or purification via column chromatography before use.

  • Reaction Temperature and Time: This condensation reaction typically requires heat to drive off the ammonia and water byproducts. Ensure your reaction is refluxing adequately. If TLC or HPLC analysis shows the reaction has stalled, extending the reaction time may be necessary.

  • Homogeneity: In solvent-based reactions, ensure all reagents are well-dissolved. For fusion (melt) reactions without solvent, ensure intimate mixing of the solid reagents.[7]

Q2: I'm struggling with the iodination step. What reagents and conditions are recommended for selectively iodinating at the 5-position?

Answer: Selective iodination of the benzimidazole ring is crucial. While direct iodination of the benzimidazole core is possible, it's often more reliable to start with an appropriately substituted precursor.

  • Recommended Reagents: For direct iodination on a pre-formed benzimidazole ring, N-Iodosuccinimide (NIS) is an effective electrophilic iodinating agent.[8] The reaction is often facilitated by a catalytic amount of an acid like trifluoroacetic acid (TFA).[8] For syntheses starting from a non-iodinated precursor, using iodine monochloride (ICl) in acetic acid can provide excellent selectivity for the 5-position.[1]

  • Troubleshooting Iodination:

    • Multiple Isomers: If you observe a mixture of iodinated isomers, the reaction conditions may be too harsh or the directing effects of existing substituents may not be strong enough. Using a more selective reagent like ICl can help.[1]

    • No Reaction: Ensure your NIS is fresh, as it can degrade over time. Also, confirm that the acid catalyst has been added.

    • Work-up: During work-up, a wash with a saturated aqueous solution of sodium thiosulfate is recommended to quench and remove any unreacted iodine, which can otherwise persist as a colored impurity.[9]

Q3: The final chlorination step using POCl₃ is messy and gives a low yield. How can I optimize this?

Answer: The conversion of the 5-iodo-1,3-dihydro-2H-benzo[d]imidazol-2-one intermediate to the final 2-chloro product using phosphorus oxychloride (POCl₃) is a powerful but aggressive reaction that requires careful control.[2][4][10]

  • Causality Behind Reagent Choice: POCl₃ is a potent dehydrating and chlorinating agent. It converts the amide-like benzimidazolone (which exists in tautomeric equilibrium with its 2-hydroxybenzimidazole form) into a chloro-phosphate intermediate, which is then displaced by chloride ions to form the 2-chlorobenzimidazole.

  • Optimization Strategies:

    • Anhydrous Conditions: Ensure your glassware is oven-dried and the benzimidazolone starting material is completely dry. POCl₃ reacts violently with water, which will consume the reagent and reduce your yield.

    • Temperature Control: The reaction typically requires heating (e.g., 100-110 °C) for several hours.[10] Monitor the reaction by TLC. If the reaction is sluggish, a modest increase in temperature or reaction time may be required.

    • Careful Quenching: After the reaction is complete, the excess POCl₃ must be quenched. This is a highly exothermic process. The reaction mixture should be cooled significantly before being slowly and carefully poured onto crushed ice or into ice-cold water with vigorous stirring.

    • Neutralization and Extraction: The resulting acidic aqueous solution must be neutralized to precipitate the product. Use a base like sodium bicarbonate or an ammonia solution until the pH is neutral or slightly basic (pH 7-8).[10][11] The product can then be extracted with an organic solvent like ethyl acetate.

Q4: My final product is a dark, oily substance that is difficult to purify. What are the best purification strategies?

Answer: Dark coloration often indicates the presence of oxidative side products or residual iodine.[6][12]

  • Activated Carbon Treatment: If the color persists after initial work-up, you can try dissolving the crude product in a suitable solvent and treating it with activated carbon.[6] Gently heat the suspension, then filter the hot solution through a pad of celite to remove the carbon. This is often very effective at removing highly conjugated, colored impurities.

  • Column Chromatography: This is the most effective method for separating the desired product from side products and baseline impurities. A silica gel column using a gradient elution system, typically starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with a more polar solvent (like ethyl acetate), should provide good separation.[6][8]

  • Recrystallization: If a solid can be obtained, recrystallization is an excellent final purification step. The choice of solvent is critical and may require some screening.

Optimized Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should always monitor their reactions by TLC or HPLC to determine the optimal reaction time.

Protocol 1: Synthesis of 5-Iodo-1,3-dihydro-2H-benzo[d]imidazol-2-one
  • Reaction Setup: To a round-bottom flask, add 4-iodo-o-phenylenediamine (1.0 eq) and urea (1.5 eq).

  • Cyclization: Heat the mixture in an oil bath to 140-150 °C. The solids will melt and ammonia gas will evolve. Continue heating for 2-3 hours or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Allow the reaction mixture to cool to room temperature. The resulting solid mass is the crude product.

  • Purification: Triturate the solid with boiling water, then filter and wash with cold water followed by a small amount of cold ethanol. Dry the resulting off-white solid under vacuum.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a dry, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place 5-iodo-1,3-dihydro-2H-benzo[d]imidazol-2-one (1.0 eq).

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃, 10-15 eq) to the flask. Stir the suspension and heat it to reflux (approx. 105-110 °C) for 12-16 hours.[10] The reaction should become a clear solution as it progresses. Monitor by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture in an ice bath. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and with vigorous stirring, pour the reaction mixture onto the ice.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of solid sodium bicarbonate or by pouring it into a saturated sodium bicarbonate solution until gas evolution ceases and the pH is ~7-8.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and then saturated brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration & Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude solid by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.

Data Summary Table

The table below summarizes typical reaction parameters for the key chlorination step.

ParameterConditionRationale / Notes
Chlorinating Agent Phosphorus Oxychloride (POCl₃)Highly effective for converting 2-ones to 2-chloro derivatives.[2][10]
Stoichiometry 10-15 equivalents of POCl₃A large excess is used as both reagent and solvent to drive the reaction.
Temperature 105-110 °C (Reflux)Sufficient thermal energy is required to overcome the activation barrier.
Reaction Time 12-16 hoursReaction is often slow; monitor by TLC for completion.
Atmosphere Inert (Nitrogen/Argon)Recommended to prevent side reactions with atmospheric moisture.[6]
Work-up pH 7-8Ensures the product, a weak base, is in its free form for extraction.
Typical Yield 60-80% (after purification)Yields can vary based on purity of starting materials and work-up efficiency.

References

stability issues of 2-Chloro-5-iodo-1H-benzo[d]imidazole in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 2-Chloro-5-iodo-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to help you ensure the integrity of your experiments by understanding and mitigating potential stability issues.

The 2-chloro-benzimidazole scaffold is a valuable building block in medicinal chemistry, but its reactivity, particularly at the C2 position, requires careful handling to prevent degradation.[1][2] This guide explains the underlying chemical principles and provides actionable protocols to maintain the stability of your this compound solutions.

Section 1: Understanding the Core Stability Issues

The primary stability concern for this compound stems from the reactivity of the chlorine atom at the 2-position of the benzimidazole ring.[1] This position is susceptible to nucleophilic substitution, a reaction where the chlorine atom is replaced by another atom or group. This reactivity is enhanced by the presence of both chlorine and iodine on the benzimidazole ring system.[1]

Key Factors Influencing Solution Stability:
  • Solvent Nucleophilicity: Protic or nucleophilic solvents (e.g., water, methanol, ethanol) can react with the compound, replacing the chlorine atom.

  • pH: Both acidic and basic conditions can accelerate degradation, either by activating the benzimidazole ring or by providing a catalytic environment for hydrolysis.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including degradation.

  • Light: Similar to other halogenated aromatic compounds, exposure to light, particularly UV, can induce degradation.

  • Oxygen: Oxidative degradation can be a concern for many complex organic molecules.

Below is a diagram illustrating the primary anticipated degradation pathway.

cluster_main Potential Degradation of this compound parent This compound degraded 2-Hydroxy-5-iodo-1H-benzo[d]imidazole (via Hydrolysis) parent->degraded H₂O / OH⁻ (Hydrolysis) degraded_alkoxy 2-Alkoxy-5-iodo-1H-benzo[d]imidazole (via Solvolysis) parent->degraded_alkoxy R-OH (e.g., Methanol, Ethanol) other Other Degradants parent->other Light (Photolysis) O₂ (Oxidation) Strong Acid/Base

Caption: Primary degradation pathways via nucleophilic substitution.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Anhydrous, aprotic solvents are highly recommended. The best choices are:

  • Dimethyl Sulfoxide (DMSO): Use anhydrous, research-grade DMSO. While DMSO is generally a good solvent, it is hygroscopic (absorbs water from the air). Use fresh solvent and minimize exposure to the atmosphere.

  • N,N-Dimethylformamide (DMF): Anhydrous DMF is another excellent option.

Avoid using protic solvents like methanol, ethanol, or water for primary stock solutions, as they can act as nucleophiles and degrade the compound over time.

Q2: How should I store my solutions to ensure maximum stability?

A2: Based on supplier recommendations for the solid compound and general stability data for benzimidazoles, follow these guidelines:[3][4]

  • Temperature: Store stock solutions at -20°C or, ideally, at -80°C for long-term storage.[4]

  • Light: Protect solutions from light at all times by using amber vials or by wrapping vials in aluminum foil.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, overlay the solution with an inert gas like argon or nitrogen before sealing the vial. This minimizes exposure to both moisture and oxygen.

Q3: My experiment runs in an aqueous buffer. How can I minimize degradation?

A3: This is a common challenge. While degradation in aqueous media is a significant risk, you can take steps to manage it:

  • Prepare Fresh: Prepare the final aqueous working solution immediately before use from a concentrated, non-aqueous stock (e.g., DMSO). Do not store the compound in aqueous buffers.

  • pH Control: If your experimental conditions allow, maintain a neutral pH. Strong basic or acidic conditions are known to accelerate the hydrolysis of related benzimidazole compounds.[5][6]

  • Temperature Control: Perform your experiments at the lowest feasible temperature. If the experiment is lengthy, consider running it on ice or in a cold room, if the protocol allows.

Q4: I see a new peak appearing in my HPLC analysis of an older solution. What could it be?

A4: The appearance of a new, more polar peak is a classic sign of degradation. Given the compound's structure, the most likely degradation product is the 2-hydroxy-5-iodo-1H-benzo[d]imidazole, formed from the hydrolysis (reaction with water) of the 2-chloro group. If you used an alcohol-based solvent, you might be seeing the corresponding 2-alkoxy derivative. You can use LC-MS to identify the mass of the new peak to help confirm its identity.[7][8]

Section 3: Troubleshooting Guide

This section addresses specific issues you might encounter and provides a logical workflow for troubleshooting.

Observed Problem Potential Cause Recommended Action
Loss of biological activity or inconsistent results over time. Degradation of the compound in solution.1. Prepare a fresh stock solution from solid material. 2. Re-evaluate your solvent choice and storage conditions (See Section 2, Q1 & Q2). 3. For aqueous experiments, prepare working solutions immediately before each experiment.
Appearance of new peaks or shoulders in HPLC/LC-MS chromatograms. Chemical degradation (e.g., hydrolysis, solvolysis).1. Confirm the identity of the new peak using LC-MS; the primary hydrolysis product will have a mass corresponding to the replacement of -Cl with -OH. 2. Review solution preparation and storage protocols. Ensure solvents are anhydrous and exposure to ambient air is minimized.
Precipitation observed in a stored stock solution upon thawing. Poor solubility at low temperatures or solvent water absorption.1. Gently warm the vial to room temperature and vortex to redissolve. 2. If precipitation persists, the solvent may have absorbed water, reducing solubility. Prepare a fresh stock in new, anhydrous solvent. 3. Consider preparing a slightly more dilute stock solution for long-term storage.

Troubleshooting Workflow Diagram

start Inconsistent Experimental Results? check_solution Is the stock solution fresh (< 1 month at -20°C)? start->check_solution prepare_fresh Action: Prepare fresh stock in anhydrous DMSO/DMF. check_solution->prepare_fresh No check_storage How was it stored? check_solution->check_storage Yes end Problem Resolved prepare_fresh->end storage_ok -20°C/-80°C, Dark, Sealed check_storage->storage_ok Correctly storage_bad 4°C, Benchtop, Light check_storage->storage_bad Incorrectly check_aqueous Was the compound stored in aqueous buffer? storage_ok->check_aqueous storage_bad->prepare_fresh aqueous_yes Action: Prepare aqueous dilutions immediately before use. Do not store. check_aqueous->aqueous_yes Yes run_qc Action: Run QC analysis (HPLC/LC-MS) on the solution. check_aqueous->run_qc No aqueous_yes->end qc_fail Degradation confirmed. run_qc->qc_fail qc_fail->prepare_fresh

Caption: Decision tree for troubleshooting inconsistent results.

Section 4: Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the best practice for preparing a stable, concentrated stock solution.

  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Solvent Selection: Use a brand new, sealed bottle of anhydrous, research-grade DMSO or DMF. Use a syringe to pierce the septum of the solvent bottle to minimize its exposure to air.

  • Dissolution: Add the desired volume of anhydrous solvent to the solid compound to achieve the target concentration (e.g., 10-50 mM).

  • Mixing: Vortex thoroughly until all solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but do not overheat.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in amber glass vials with tightly sealed caps.

  • Inert Gas Purge (Optional but Recommended): Before sealing each aliquot, gently flush the headspace of the vial with an inert gas (argon or nitrogen) for 10-15 seconds.

  • Final Storage: Immediately place the aliquots in a -80°C freezer for long-term storage or -20°C for short-term storage.

Protocol 2: Forced Degradation Study for Stability Assessment

To empirically determine the stability of this compound under your specific experimental conditions, a forced degradation study is recommended.[6][9]

  • Prepare Solutions: Create several identical solutions of the compound in your final experimental buffer (e.g., 10 µM in PBS, pH 7.4).

  • Stress Conditions: Expose the solutions to a variety of stress conditions relevant to your workflow. This can include:

    • Acid/Base: Adjust the pH of solutions to acidic (e.g., pH 2) and basic (e.g., pH 10) conditions.

    • Temperature: Incubate solutions at room temperature and at an elevated temperature (e.g., 37°C or 50°C).

    • Light: Expose a solution to direct laboratory light or a photostability chamber.

    • Control: Keep one solution protected from light at 4°C as a baseline control.

  • Time Points: Collect aliquots from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Immediately analyze the aliquots by a stability-indicating method, such as reverse-phase HPLC with UV detection.[7][9]

  • Evaluation: Quantify the remaining percentage of the parent compound at each time point relative to the T=0 control. This will give you a quantitative measure of its stability under your specific conditions.

References

Technical Support Center: Troubleshooting 2-Chloro-5-iodo-1H-benzo[d]imidazole NMR Spectra

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-5-iodo-1H-benzo[d]imidazole. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during the acquisition and interpretation of its NMR spectra. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to help you navigate the complexities of this fascinating heterocyclic compound.

Introduction: The Unique NMR Profile of this compound

This compound is a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] Its structure, featuring a benzimidazole core with chlorine and iodine substituents, gives rise to a nuanced NMR spectrum that, while informative, can present several interpretational challenges.[1] Understanding the interplay of tautomerism, solvent effects, and the influence of halogen atoms is crucial for accurate structural elucidation.

This guide will address common problems in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My ¹H NMR spectrum shows fewer aromatic signals than expected. Why is that?

Answer: This is a classic issue with N-unsubstituted benzimidazoles and is most likely due to rapid proton exchange, a phenomenon known as prototropic tautomerism.[2][3]

The Science Behind It: The proton on one of the nitrogen atoms in the imidazole ring can rapidly move to the other nitrogen.[4] If this exchange is fast on the NMR timescale, the instrument effectively "sees" an averaged structure. This averaging makes the C4/C7 and C5/C6 positions of the benzene ring chemically equivalent, leading to a simplified spectrum with fewer peaks than you might predict for a single, static tautomer.[2][3]

Troubleshooting Protocol:

  • Lower the Temperature: Acquiring the spectrum at a lower temperature can slow down the proton exchange rate. This may "freeze out" the individual tautomers, allowing you to observe the distinct signals for each proton.

  • Change the Solvent: The rate of proton exchange is highly dependent on the solvent.[5]

    • Aprotic Polar Solvents: Solvents like DMSO-d₆ are known to slow down prototropic exchange compared to less polar solvents like CDCl₃.[2][3] In many cases, simply switching to DMSO-d₆ can help resolve the individual signals.[2][4]

    • Highly Polar Aprotic Solvents: For very fast exchange, a more polar solvent like HMPA-d₁₈ might be necessary to sufficiently slow the tautomerism.[2][3]

  • Use 2D NMR: Techniques like COSY (Correlation Spectroscopy) can help identify coupled protons, even if their signals are close together, aiding in the assignment of the aromatic system.

FAQ 2: The N-H proton signal is very broad or not visible at all. Is my sample degraded?

Answer: A broad or absent N-H signal is a common characteristic of benzimidazoles and is not necessarily an indication of sample degradation.[6]

The Science Behind It: Several factors contribute to the appearance of the N-H proton signal:

  • Quadrupole Broadening: The nitrogen atom (¹⁴N) has a nuclear quadrupole moment which can cause rapid relaxation of the attached proton, leading to a broad signal.[4]

  • Chemical Exchange: The same prototropic tautomerism discussed in FAQ 1 causes the N-H proton to be in chemical exchange.[2][6] This exchange, along with potential exchange with trace amounts of water in the solvent, can significantly broaden the signal, sometimes to the point where it disappears into the baseline.[7]

  • Solvent Effects: In protic solvents (like methanol-d₄), the N-H proton will rapidly exchange with the deuterium of the solvent, causing the signal to disappear completely.[7] In aprotic solvents like DMSO-d₆, the N-H proton typically appears as a broad singlet in the downfield region, often between 12.0 and 13.6 ppm, due to hydrogen bonding with the solvent.[4][6]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting a broad or absent N-H signal.

Experimental Protocol: D₂O Exchange

  • Acquire a standard ¹H NMR spectrum of your sample in an aprotic solvent (e.g., DMSO-d₆).

  • Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube vigorously for a few minutes to ensure mixing.

  • Re-acquire the ¹H NMR spectrum.

  • Expected Result: The N-H proton will exchange with deuterium from the D₂O, and its corresponding signal will disappear from the spectrum, confirming its identity.[7]

FAQ 3: I'm seeing unexpected peaks in the aromatic region. Could these be impurities?

Answer: While impurities are always a possibility, the complexity of the aromatic region in this compound can also arise from the compound itself under certain conditions. However, it is crucial to rule out common impurities from the synthesis.

Common Synthetic Impurities:

The synthesis of this compound can potentially leave behind starting materials or generate side-products.[1][8]

Potential ImpurityReason for PresenceExpected ¹H NMR Signals
Starting Materials (e.g., halogenated o-phenylenediamines) Incomplete cyclizationMay show additional signals in the aromatic region, often with different splitting patterns.
Isomeric Products Non-selective halogenationCould result in isomers (e.g., 2-chloro-6-iodobenzimidazole), leading to a more complex set of aromatic signals.
Unchlorinated/Uniodinated Benzimidazole Incomplete halogenationSimpler aromatic patterns corresponding to benzimidazole or mono-halogenated species.

Troubleshooting Steps:

  • Review Synthesis and Purification: Carefully re-examine the synthetic route and purification methods used.[9] Incomplete reactions or inefficient purification are common sources of impurities.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent technique to determine the purity of your sample and identify the molecular weights of any contaminants.

  • 2D NMR Spectroscopy:

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals. This can help confirm the C-H connectivity of your main product and identify signals from impurities that do not match the expected correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is invaluable for confirming the overall structure and identifying the connectivity of substituents.

FAQ 4: How do the chlorine and iodine substituents affect the chemical shifts of the aromatic protons?

Answer: The halogens have a significant influence on the chemical shifts of the nearby aromatic protons due to a combination of electronic and anisotropic effects.[10]

The Science Behind It:

  • Inductive Effect (Electron-Withdrawing): Both chlorine and iodine are electronegative and withdraw electron density from the benzene ring through the sigma bond network. This deshields the protons, causing a downfield shift (to a higher ppm value).[6]

  • Resonance Effect (Electron-Donating): The halogens have lone pairs of electrons that can be donated into the pi system of the ring. This increases electron density, particularly at the ortho and para positions, causing an upfield shift (to a lower ppm value).

  • Anisotropic Effects: The cloud of electrons around the C-I and C-Cl bonds can create a local magnetic field that can either shield or deshield nearby protons depending on their spatial orientation relative to the bond.[10] For heavier halogens like iodine, these effects can be quite pronounced.[10][11]

Expected Chemical Shift Ranges:

ProtonExpected Chemical Shift (ppm) in DMSO-d₆Key Influences
N-H ~12.0 - 14.0 (broad)Hydrogen bonding with solvent, chemical exchange.[4][6]
Aromatic (C-H) ~7.0 - 8.3Combination of inductive, resonance, and anisotropic effects from Cl and I.[6][12][13]

Note: These are approximate ranges. The exact chemical shifts will depend on the solvent, concentration, and temperature.

Interpreting Splitting Patterns:

The coupling constants (J-values) between the aromatic protons are critical for determining their relative positions.

Caption: Typical coupling constants for aromatic protons.[14][15]

By analyzing the splitting patterns (e.g., doublet, doublet of doublets) and the magnitude of the coupling constants, you can piece together the substitution pattern on the benzene ring.

Summary and Best Practices

Troubleshooting NMR spectra of this compound requires a systematic approach that considers the inherent chemical properties of the molecule.

  • Always consider tautomerism: It is a dominant feature of N-unsubstituted benzimidazoles.

  • Solvent choice is critical: Use aprotic polar solvents like DMSO-d₆ to slow proton exchange and sharpen signals.[2][3]

  • Don't be alarmed by a broad N-H: This is normal. Use D₂O exchange to confirm its identity.[7]

  • Use 2D NMR for complex spectra: Techniques like COSY, HSQC, and HMBC are powerful tools for unambiguous structure confirmation.

  • Combine with other analytical techniques: LC-MS is invaluable for assessing purity and identifying unknown signals.

By understanding these principles and applying the troubleshooting protocols outlined, you will be well-equipped to accurately interpret the NMR spectra of this important compound and advance your research with confidence.

References

Technical Support Center: A Guide to Increasing the Solubility of 2-Chloro-5-iodo-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling 2-Chloro-5-iodo-1H-benzo[d]imidazole. This guide is designed for researchers, medicinal chemists, and formulation scientists who encounter solubility challenges with this compound. As a substituted benzimidazole, this molecule serves as a valuable scaffold in drug discovery but its hydrophobic nature often presents significant hurdles in experimental assays.[1] This document provides a logical, step-by-step approach to systematically overcoming these solubility issues, grounded in established physicochemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

A: The benzimidazole core, combined with a chloro and a large, nonpolar iodo substituent, gives the molecule a significantly hydrophobic character and low aqueous solubility.[1][2] Like many heterocyclic compounds used in screening, its planar aromatic structure and lack of easily ionizable groups at physiological pH contribute to poor interactions with water. The parent compound, 2-chlorobenzimidazole, is already known to be insoluble in water.[2]

Q2: I'm seeing precipitation when I dilute my concentrated DMSO stock into my cell culture medium or assay buffer. What is happening?

A: This is a common phenomenon known as "solvent shock" or "precipitation upon dilution." The compound is highly soluble in a neat organic solvent like DMSO. When a small volume of this concentrated stock is introduced into a large volume of an aqueous system where the compound's solubility is very low, the DMSO rapidly disperses. This leaves the compound molecules in an environment (the aqueous buffer) that cannot sustain their solubilization, causing them to crash out of solution and precipitate.[3]

Q3: What is the simplest, most direct method I should try first to solubilize my compound for a quick screening experiment?

A: The most straightforward initial approach is to prepare a high-concentration stock solution in a water-miscible organic co-solvent and then perform a careful serial dilution.[4] Dimethyl sulfoxide (DMSO) is the most common choice. However, it is critical to keep the final concentration of the co-solvent in your assay low (typically <0.5%) to avoid artifacts or cellular toxicity.[3] If precipitation still occurs, you must move to more advanced methods like pH adjustment or the use of solubilizing excipients.

Troubleshooting Guide: A Stepwise Approach to Solubilization

This section provides a tiered approach to resolving solubility issues, starting with the simplest methods and progressing to more complex formulation strategies.

Tier 1: Co-Solvent Optimization

The use of a water-miscible organic solvent is the foundation of solubilizing hydrophobic compounds for in vitro testing.[5] The mechanism involves reducing the overall polarity of the solvent system, which lowers the energy penalty for solvating a non-polar molecule.[6]

Issue: Difficulty preparing a stable, high-concentration stock solution or precipitation upon initial dilution attempts.

Solution: Systematically test a panel of co-solvents.

Experimental Protocol: Co-Solvent Screening for Stock Solutions

  • Solvent Selection: Choose from common, high-purity, anhydrous solvents. See Table 1 for suggestions.

  • Preparation: Dispense a small, known mass (e.g., 1 mg) of this compound into separate glass vials.

  • Titration: Add the selected co-solvent to each vial in small, measured increments (e.g., 10 µL), vortexing thoroughly between additions.

  • Observation: Note the volume of solvent required to achieve complete dissolution. This allows you to calculate the maximum practical solubility in each co-solvent.

  • Recommendation: DMSO is often the most powerful solvent for this class of compounds. For assays sensitive to DMSO, consider alternatives, but be aware of their potentially lower solubilizing power.

Table 1: Common Co-solvents for Preparing Stock Solutions

Co-SolventKey Properties & ConsiderationsTypical Use
DMSO (Dimethyl Sulfoxide)Excellent solubilizing power for a wide range of compounds. Can be toxic to cells at concentrations >0.5-1%. Hygroscopic.Gold standard for primary stock solutions (10-50 mM).
DMF (Dimethylformamide)Strong solubilizing power, similar to DMSO. Higher toxicity concerns.Alternative to DMSO.
Ethanol Good solubilizing power for moderately hydrophobic compounds. Less toxic than DMSO but more volatile.Useful for intermediate dilutions or when DMSO is incompatible with the assay.[4]
PEG 400 (Polyethylene Glycol 400)A non-volatile, less toxic co-solvent. Can increase viscosity.Often used in in vivo formulations and can be part of a co-solvent system.[7]
Tier 2: Modifying the Aqueous Environment

If optimizing the stock solution does not prevent precipitation in the final aqueous medium, the next step is to modify the medium itself to be more accommodating to the compound.

Causality: The benzimidazole core contains two nitrogen atoms, making it an amphoteric molecule (can act as a weak acid or a weak base).[8][9] The solubility of such ionizable compounds is highly dependent on pH.[7] By adjusting the pH of the buffer, you can protonate or deprotonate the molecule, creating a charged species (a salt) which is significantly more soluble in water than the neutral form.[10] For a benzimidazole, lowering the pH will protonate the imidazole ring, creating a cation; raising the pH may deprotonate the N-H bond, creating an anion. A full pH-solubility profile is the best way to identify the optimal pH range.

Experimental Protocol: pH-Solubility Profile

  • Buffer Preparation: Prepare a series of buffers across a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Sample Addition: Add an excess amount of solid this compound to a fixed volume of each buffer in separate vials. Ensure a small amount of undissolved solid remains.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separation: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantification: Measure the concentration of the dissolved compound in the supernatant of each sample using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

  • Analysis: Plot solubility (e.g., in µg/mL or µM) versus pH to identify the pH at which solubility is maximized.

Causality: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[11] These micelles have a hydrophobic core and a hydrophilic shell.[12] The hydrophobic this compound can partition into this core, effectively being encapsulated and "hidden" from the aqueous environment, leading to a dramatic increase in its apparent solubility.[13]

Caption: Drug encapsulation in a surfactant micelle.

Experimental Protocol: Screening Surfactants

  • Selection: Choose a few non-ionic (e.g., Tween® 80, Polysorbate 20) and/or ionic (e.g., SDS) surfactants.

  • Stock Preparation: Prepare aqueous solutions of each surfactant at a concentration well above its CMC (e.g., 1-2% w/v).

  • Solubility Study: Perform an equilibrium solubility study as described in the pH protocol, but instead of different pH buffers, use the different surfactant solutions.

  • Analysis: Quantify the dissolved compound to determine which surfactant provides the best solubility enhancement. Be mindful that surfactants can interfere with some biological assays.

Tier 3: Advanced Formulation Strategies

For the most challenging applications, particularly those requiring higher concentrations or in vivo administration, advanced formulation techniques are necessary.

Causality: This is a highly effective strategy for benzimidazole-class compounds.[14][15] Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[8] The poorly soluble drug molecule can partition into this cavity, forming a water-soluble "inclusion complex."[15] Modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HPβCD), are preferred due to their own high aqueous solubility and proven ability to dramatically increase the solubility of other benzimidazoles like albendazole by over 1000-fold.[14][15][16]

G cluster_1 Inclusion Complex drug Drug Molecule (Hydrophobic) complex complex cd cd caption Formation of a drug-cyclodextrin inclusion complex.

Caption: Formation of a drug-cyclodextrin inclusion complex.

Experimental Protocol: Phase Solubility Study with HPβCD

  • HPβCD Solutions: Prepare a series of aqueous solutions with increasing concentrations of HPβCD (e.g., 0, 2, 5, 10, 15, 20 mM) in your desired buffer.

  • Compound Addition: Add an excess amount of this compound to each HPβCD solution.

  • Equilibration: Agitate the sealed vials at a constant temperature for 48-72 hours to ensure equilibrium is reached.[3]

  • Sample Processing: Filter each solution through a syringe filter (e.g., 0.22 µm) to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved drug in each filtrate by HPLC-UV.

  • Plotting: Plot the concentration of the dissolved drug (Y-axis) against the concentration of HPβCD (X-axis). The slope of this "phase solubility diagram" can be used to determine the binding constant and stoichiometry of the complex. The solubility at the highest CD concentration is your new, enhanced solubility limit.

Summary of Solubilization Strategies
MethodMechanismAdvantagesDisadvantages
Co-solvents Reduces solvent polarity.[6]Simple, fast, effective for stock solutions.Potential for toxicity/assay interference; risk of precipitation upon dilution.[3][4]
pH Adjustment Ionizes the compound to form a more soluble salt.[7]Highly effective if the compound has a suitable pKa; cost-effective.Only works for ionizable compounds; extreme pH may not be compatible with biological systems.[7]
Surfactants Encapsulates the drug in hydrophobic micelle cores.[11][12]Can provide a large increase in apparent solubility.Can interfere with assays; potential for cell toxicity depending on the surfactant and concentration.
Cyclodextrins Forms a water-soluble inclusion complex.[15]Very high solubility enhancement possible; often well-tolerated in vivo.[14][16]More expensive; requires formulation development and characterization.
Master Troubleshooting Workflow

This flowchart provides a logical path for addressing solubility challenges with this compound.

start Start: Compound is insoluble in aqueous buffer stock Prepare concentrated stock in DMSO (e.g., 20-50 mM) start->stock dilute Dilute stock into final aqueous buffer stock->dilute precip Precipitation Occurs? dilute->precip success Success! Proceed with experiment. (Keep final DMSO <0.5%) precip->success No ph_study Tier 2: Perform pH-Solubility Profile precip->ph_study Yes ph_ok Is solubility enhanced at a compatible pH? ph_study->ph_ok use_ph_buffer Use optimized pH buffer for experiment ph_ok->use_ph_buffer Yes excipients Tier 3: Test Excipients ph_ok->excipients No use_ph_buffer->success cd_study Perform Cyclodextrin Phase Solubility Study (e.g., HPβCD) excipients->cd_study surfactant_study Screen Surfactants (e.g., Tween 80, SDS) excipients->surfactant_study cd_study->success surfactant_study->success

Caption: Decision workflow for solubilizing this compound.

References

Technical Support Center: Functionalization of 2-Chloro-5-iodo-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Chloro-5-iodo-1H-benzo[d]imidazole. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to its unique electronic properties and multiple points for chemical modification. The presence of two distinct halogen atoms—a chlorine at the C2 position and an iodine at the C5 position—along with an acidic N-H proton, offers a platform for sequential and selective functionalization.[1]

However, this multi-functional reactivity presents specific challenges. This guide is structured to provide direct, actionable solutions to common problems encountered during synthesis, explaining the chemical principles behind the troubleshooting strategies.

Reactivity Overview

The key to successfully using this molecule lies in understanding the differential reactivity of its three functional sites.

  • C5-Iodo Bond: The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, facilitating easier oxidative addition to the Pd(0) catalyst.[2][3]

  • C2-Chloro Bond: The carbon-chlorine bond is significantly less reactive in cross-coupling reactions and typically requires more forcing conditions (higher temperatures, more active catalysts) to react.[2][4] It is, however, activated towards nucleophilic aromatic substitution (SNAr) by the adjacent ring nitrogens.[5]

  • N1-H Proton: The benzimidazole N-H is weakly acidic and can be deprotonated by strong bases, creating a nucleophilic nitrogen that can compete in N-arylation or N-alkylation side reactions.[6][7]

Caption: Reactivity map of this compound.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Problem 1: Low Yield or Incomplete Conversion of Starting Material

Q: My reaction has stalled. I see mostly starting material by TLC/LC-MS even after extended reaction times. What are the likely causes and solutions?

A: This is a common issue often related to catalyst activity or reaction conditions.

  • Likely Cause 1: Catalyst Inactivation. The active Pd(0) catalyst is sensitive to oxygen. Insufficiently degassed solvents can lead to oxidation and inactivation. Furthermore, the Lewis basic nitrogen atoms of the benzimidazole substrate or product can sometimes coordinate too strongly to the palladium center, inhibiting catalytic turnover.[4]

  • Likely Cause 2: Sub-optimal Temperature. Cross-coupling reactions have a specific activation energy. If the temperature is too low, the reaction rate will be impractically slow, especially for less reactive coupling partners.[8]

    • Solution: Cautiously increase the reaction temperature in 10-15 °C increments. Monitor the reaction for both consumption of starting material and the formation of degradation products. The optimal temperature will balance reaction rate against thermal stability.

  • Likely Cause 3: Poor Reagent Quality. The organoboron reagent (in Suzuki coupling) can degrade via protodeborylation, especially if it is impure or handled improperly.[9] Impurities in any starting material can interfere with the reaction.[10]

    • Solution: Use high-purity reagents from a reliable supplier. If possible, verify the purity of your coupling partner before use. Ensure boronic acids are stored in a desiccator and handled quickly when weighing.

start Problem: Low Yield / No Conversion check_sm Check Reagent Purity (NMR, LC-MS) start->check_sm check_setup Review Reaction Setup start->check_setup check_conditions Analyze Reaction Conditions start->check_conditions impure_sm Solution: Purify reagents. Use fresh boronic acid. check_sm->impure_sm Impure? degas_issue Solution: Improve degassing (e.g., Freeze-Pump-Thaw). check_setup->degas_issue Poor Degassing? catalyst_issue Solution: Use a pre-catalyst. Increase catalyst loading. check_setup->catalyst_issue Catalyst Inactive? temp_issue Solution: Increase temperature in 10-15 °C increments. check_conditions->temp_issue Temp Too Low? base_issue Solution: Screen alternative bases (e.g., Cs2CO3, K3PO4). check_conditions->base_issue Base Ineffective?

Caption: Troubleshooting decision tree for low-yield reactions.

Problem 2: Formation of Protodehalogenated Byproduct

Q: My mass spec shows a significant peak corresponding to the loss of iodine (or chlorine) and its replacement with hydrogen. Why is this happening?

A: This side reaction is called protodehalogenation and is a common pitfall in cross-coupling chemistry.

  • Mechanism: The primary cause is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can happen when the palladium complex reacts with trace water, alcohols (if used as solvent), or certain bases. This Pd-H intermediate can then undergo reductive elimination with the aryl group, leading to the Ar-H byproduct instead of the desired Ar-R product.[2]

  • Susceptibility: N-heterocyclic halides, like benzimidazoles, are often more prone to this side reaction. The C-I bond is more susceptible than the C-Cl bond due to its higher reactivity.[2]

  • Solutions:

    • Rigorous Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry your glassware thoroughly in an oven and cool it under an inert atmosphere. Ensure your base is anhydrous.

    • Base Selection: Some bases are more prone to generating hydride species. If using a base like an alkoxide in an alcohol solvent, this can be a problem. Consider switching to an inorganic base like K₃PO₄ or Cs₂CO₃.

    • Ligand Choice: The ligand can influence the relative rates of the desired reductive elimination versus the undesired protodehalogenation. Sometimes, switching to a bulkier, more electron-rich phosphine ligand can suppress this pathway.

Problem 3: Competing N-Arylation Side Reaction

Q: I am trying to perform a Suzuki coupling at the C5-iodo position but I'm isolating a byproduct where my aryl group is attached to the imidazole nitrogen. How can I prevent this?

A: The benzimidazole N-H proton is acidic enough to be deprotonated by the bases commonly used in cross-coupling (e.g., K₂CO₃, Cs₂CO₃, KOtBu), creating a potent nitrogen nucleophile. This can compete with the desired C-C coupling. While this is a major pathway in copper-catalyzed N-arylation reactions, it can also occur under palladium catalysis.[6][11][12]

  • Solution 1: Use a Milder Base. The strength of the base can influence the extent of N-H deprotonation. If you are using a very strong base like KOtBu, consider switching to a weaker one like K₂CO₃ or even an organic base like DIPEA, although this may require re-optimization of other parameters.

  • Solution 2: Protect the N-H Group (Recommended). The most robust solution is to protect the nitrogen before performing the cross-coupling reaction. This eliminates the possibility of N-arylation. A common and effective protecting group is the 2-(trimethylsilyl)ethoxymethyl (SEM) group. It is stable to typical cross-coupling conditions and can be easily removed later with fluoride sources (e.g., TBAF) or acid.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which position is more reactive for palladium-catalyzed cross-coupling, C2-Cl or C5-I? The C5-I position is significantly more reactive. The general reactivity trend for halides in oxidative addition to palladium is I > Br > OTf > Cl.[3] This differential reactivity allows for selective functionalization at the C5-position while leaving the C2-chloro group intact, provided mild reaction conditions are used.

Q2: What are the best starting conditions for a selective Suzuki-Miyaura coupling at the C5-I position? A good starting point would be to use a catalyst system known for its effectiveness at lower temperatures. For example, a combination of a palladium source like Pd₂(dba)₃ and a biarylphosphine ligand such as SPhos or XPhos is often effective. A common base is K₃PO₄ or K₂CO₃, and a typical solvent system is 1,4-dioxane or toluene with a small amount of water. Running the reaction at 80-90 °C is often sufficient for the C-I bond and helps avoid C-Cl activation.[2][13]

Q3: How can I functionalize the C2-Cl position after reacting at C5-I? Once the C5 position is functionalized, you have two primary options for the C2-chloro group:

  • Cross-Coupling: Use more forcing conditions. This may involve a more active catalyst system (e.g., one with a bulky N-heterocyclic carbene (NHC) ligand), a stronger base (like KOtBu), and higher temperatures ( >100 °C).

  • Nucleophilic Aromatic Substitution (SNAr): The C2-Cl is susceptible to substitution by nucleophiles like primary or secondary amines. This reaction is often performed at high temperatures, frequently using microwave irradiation to shorten reaction times.[5]

Q4: When is it absolutely necessary to protect the benzimidazole N-H? Protection is strongly recommended when:

  • You are using very strong bases (e.g., NaH, KOtBu).

  • Your reaction requires high temperatures where background N-arylation becomes more competitive.

  • You observe N-arylation as a significant byproduct in your initial attempts.

  • The subsequent steps in your synthesis are incompatible with a free N-H group.

Q5: How do I remove palladium residues from my final product? Residual palladium can be problematic, especially for pharmaceutical applications. Common purification strategies include:

  • Chromatography: Silica gel chromatography is often effective. If the product is basic, consider treating the silica with triethylamine first.

  • Scavengers: Use a functionalized silica gel or polymer resin designed to bind palladium (e.g., thiol-functionalized silica). Stirring a solution of your crude product with the scavenger and then filtering can effectively remove trace palladium.

  • Activated Carbon: Treatment with activated carbon can sometimes adsorb palladium residues.[10]

  • Extraction: An acid-base extraction can help separate the basic benzimidazole product from non-basic, palladium-containing impurities.[10]

Part 3: Protocols & Data

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Iodo Position

This protocol provides a robust starting point for coupling an arylboronic acid at the C5-position.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 eq)

  • 1,4-Dioxane and Water (e.g., 10:1 v/v), degassed

Procedure:

  • Setup: To a flame-dried reaction flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos. Add these solids to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 5-10 minutes.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Place the flask in a pre-heated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Table 1: Typical Conditions for Selective C5-I Functionalization
Reaction TypeCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Citation(s)
Suzuki-Miyaura Pd(OAc)₂ (2-5) or Pd₂(dba)₃ (1-2)PPh₃, SPhos, XPhos (2-8)K₂CO₃, K₃PO₄ (2-3)Dioxane/H₂O, Toluene/H₂O80 - 100[13][14][15]
Sonogashira Pd(PPh₃)₂Cl₂ (2-5)(None)Et₃N, DIPEA (2-4)THF, DMF25 - 65[3][16][17]
Buchwald-Hartwig Pd₂(dba)₃ (1-2) or Pd(OAc)₂ (2-4)BINAP, Xantphos (2-5)Cs₂CO₃, KOtBu (1.5-2.5)Toluene, Dioxane90 - 110[18][19][20]

References

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-5-iodo-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-iodo-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important pharmaceutical intermediate. We will address common issues encountered during synthesis, providing practical troubleshooting advice and in-depth scientific explanations to ensure a robust and efficient process.

I. Introduction to the Synthesis and its Challenges

This compound is a key building block in the development of various pharmaceuticals, valued for its unique electronic and reactive properties conferred by the halogen substituents.[1] The synthesis typically involves the cyclocondensation of a halogenated ortho-phenylenediamine derivative with a suitable one-carbon source.[1] While the laboratory-scale synthesis is well-documented, scaling up production presents significant challenges. These can range from managing reaction exotherms and ensuring regioselectivity to achieving high purity and developing environmentally sustainable processes.[2][3] This guide will provide a structured approach to identifying and overcoming these hurdles.

II. Troubleshooting Guide: From Lab to Pilot Plant

This section addresses specific problems you may encounter during the scale-up of this compound synthesis in a practical question-and-answer format.

Question 1: We are observing a significant drop in yield upon scaling up the reaction from a 10g to a 1kg scale. What are the likely causes and how can we mitigate this?

Answer: A decrease in yield during scale-up is a common issue and can be attributed to several factors related to mass and heat transfer, as well as reaction kinetics.

  • Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[4]

    • Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., anchor, turbine) for the vessel geometry and reaction viscosity. Baffles can also be installed to improve mixing efficiency.

  • Poor Temperature Control: The cyclization reaction is often exothermic.[3] On a larger scale, the surface area-to-volume ratio decreases, making heat dissipation less efficient and potentially leading to thermal runaway and product degradation.[3][4]

    • Solution: Employ a jacketed reactor with a reliable heating/cooling system. For highly exothermic steps, consider a semi-batch process where one reactant is added portion-wise to control the rate of heat generation.[4] Continuous flow reactors can also offer superior heat transfer for large-scale production.[3]

  • Extended Reaction Times: What works on a small scale may not be optimal for larger batches.

    • Solution: Monitor the reaction progress using in-process analytical techniques like HPLC or TLC to determine the optimal reaction time for the larger scale.[5]

Question 2: During the purification of our 1kg batch, we are struggling to remove a persistent, colored impurity. What is this impurity likely to be and what purification strategies can we employ?

Answer: The colored impurity is likely due to the oxidation of the ortho-phenylenediamine starting material or intermediates.[5] These oxidized species can be difficult to remove due to their similar polarity to the desired product.

  • Prevention:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[5]

    • High-Purity Starting Materials: Ensure the purity of your starting materials before commencing the synthesis.[5]

  • Purification Strategies for Large-Scale Batches:

    • Recrystallization: This is often the most economical and scalable purification method.[6] A systematic solvent screening is crucial to identify a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble.

    • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.[6]

    • Column Chromatography: While effective, traditional column chromatography can be challenging and costly to scale. Consider flash chromatography systems designed for larger quantities if high purity is essential and recrystallization is ineffective.[6]

Purification MethodScaleAdvantagesDisadvantages
RecrystallizationLab to IndustrialCost-effective, simple equipmentSolvent selection can be challenging, potential for product loss in mother liquor
Activated CharcoalLab to IndustrialEffective for removing colored impuritiesCan adsorb the product, leading to yield loss
Column ChromatographyLab to PilotHigh purity achievableCostly, time-consuming, requires large solvent volumes

Question 3: We are concerned about the safety of handling halogenated compounds and the associated reagents on an industrial scale. What are the key safety considerations?

Answer: Safety is paramount when scaling up any chemical process, especially those involving halogenated compounds. A thorough risk assessment should be conducted before commencing any large-scale synthesis.

  • Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE, including chemical-resistant gloves, safety goggles, face shields, and lab coats.[7]

  • Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood or a contained environment, to avoid inhalation of dust or vapors.[7]

  • Material Handling: Develop standard operating procedures (SOPs) for the safe handling and transfer of all chemicals. For larger quantities, consider using closed-system transfer methods to minimize exposure.

  • Emergency Procedures: Ensure that emergency procedures are in place and that all personnel are trained on them. This includes the location and use of safety showers, eyewash stations, and fire extinguishers.

III. Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis generally proceeds via a multi-step process. A common approach involves the iodination of a suitable ortho-phenylenediamine precursor, followed by cyclization with a one-carbon source (like formic acid or its derivatives) and subsequent chlorination.[1] The order of the halogenation steps is crucial for regioselectivity, with iodination often preceding chlorination.[1]

Synthesis_Workflow A Ortho-phenylenediamine derivative B Iodination A->B Iodinating agent C 4-Iodo-ortho-phenylenediamine B->C D Cyclization with one-carbon source C->D e.g., Formic acid E 5-Iodo-1H-benzo[d]imidazole D->E F Chlorination E->F Chlorinating agent G This compound F->G

General synthetic workflow.

Q2: What are some of the "green chemistry" considerations for scaling up this synthesis?

A2: Green chemistry principles are increasingly important in industrial chemical synthesis to minimize environmental impact and improve safety and efficiency.[1][2][8]

  • Alternative Solvents: Explore the use of safer, more environmentally friendly solvents to replace hazardous ones like chlorinated hydrocarbons.[1][2]

  • Catalysis: Employing catalytic methods can reduce the need for stoichiometric reagents, thereby minimizing waste.[8]

  • Atom Economy: Design the synthesis to maximize the incorporation of all materials used in the process into the final product.[8]

  • Waste Management: Develop a comprehensive waste management plan. For instance, benzimidazole-containing wastewater can be treated using advanced oxidation processes like the Fenton reaction.[5]

Q3: How can we use Process Analytical Technology (PAT) to improve the scale-up of this synthesis?

A3: PAT involves the use of in-line or on-line analytical tools to monitor and control manufacturing processes in real-time.[9][10][11] This approach can be highly beneficial for scaling up the synthesis of this compound.

  • Real-time Monitoring: Techniques like Near-Infrared (NIR) or Raman spectroscopy can be used to monitor reactant consumption and product formation in real-time, allowing for precise determination of reaction endpoints and optimization of reaction times.[9]

  • Process Understanding: PAT provides a deeper understanding of how critical process parameters (CPPs) like temperature, pressure, and reactant concentration affect critical quality attributes (CQAs) of the final product.[10][11]

  • Improved Control: By continuously monitoring the process, deviations can be detected and corrected immediately, leading to more consistent product quality and reduced batch failures.[11][12]

Troubleshooting_Logic start Problem Identified low_yield Low Yield start->low_yield impurity Impurity Issues start->impurity safety Safety Concerns start->safety sub_mixing Inadequate Mixing low_yield->sub_mixing Cause sub_temp Poor Temperature Control low_yield->sub_temp Cause sub_time Suboptimal Reaction Time low_yield->sub_time Cause sub_oxidation Oxidation of Starting Material impurity->sub_oxidation Cause sub_purification Inefficient Purification impurity->sub_purification Cause sub_handling Hazardous Materials safety->sub_handling Cause sub_exotherm Exothermic Reaction safety->sub_exotherm Cause sol_mixing Optimize Agitation sub_mixing->sol_mixing Solution sol_temp Improve Heat Exchange / Semi-batch Addition sub_temp->sol_temp Solution sol_time In-process Monitoring (PAT) sub_time->sol_time Solution sol_inert Use Inert Atmosphere sub_oxidation->sol_inert Solution sol_recrystallization Optimize Recrystallization / Charcoal Treatment sub_purification->sol_recrystallization Solution sol_ppe Implement Strict PPE & SOPs sub_handling->sol_ppe Solution sol_risk_assessment Conduct Thorough Risk Assessment sub_exotherm->sol_risk_assessment Solution

Troubleshooting logic for common scale-up issues.

IV. Conclusion

Scaling up the synthesis of this compound requires a systematic approach that addresses challenges related to reaction conditions, purification, and safety. By understanding the underlying scientific principles and implementing robust process controls, it is possible to develop a safe, efficient, and scalable manufacturing process. This guide provides a foundation for troubleshooting common issues, but it is essential to tailor these recommendations to your specific process and equipment.

V. References

  • Eco-Friendly Synthesis of Benzimidazole Derivatives: Advances in Green Chemistry and Applications. (URL not provided)

  • Process design of high-concentration benzimidazole wastewater treatment based on the molecular structure of contaminants. PubMed. --INVALID-LINK--

  • This compound - Smolecule. (URL not provided)

  • Green Synthesis of Benzimidazole Derivatives. Chemical Methodologies. --INVALID-LINK--

  • The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. National Institutes of Health. --INVALID-LINK--

  • Practical Approaches to Large-Scale Heterocyclic Synthesis. Pharmaceutical Technology. --INVALID-LINK--

  • Process Analytical Technology: Applications to the Pharmaceutical Industry. (URL not provided)

  • Process Analytical Technology (PAT) in Pharmaceutical Development. American Pharmaceutical Review. --INVALID-LINK--

  • Process Analytical Technology - PAT. Stepscience. --INVALID-LINK--

  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. --INVALID-LINK--

  • What are the most efficient heat removal methods in an exothermic reaction system? Quora. --INVALID-LINK--

  • What equipment is used for chemical synthesis? Quora. --INVALID-LINK--

  • Intensified heat management. Eindhoven University of Technology. --INVALID-LINK--

  • What are the regulatory requirements for the production facilities of pharmaceutical intermediates? Blog. --INVALID-LINK--

  • Technical Support Center: Managing Reaction Temperature for Large-Scale Synthesis. BenchChem. --INVALID-LINK--

  • Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing. --INVALID-LINK--

  • Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. National Institutes of Health. --INVALID-LINK--

  • Custom Heterocycle Synthesis Services. BOC Sciences. --INVALID-LINK--

  • Upgrade Your Lab: Chemical Synthesis Equipment Solutions. GWSI. --INVALID-LINK--

  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. MDPI. --INVALID-LINK--

  • Development of Halogenase Enzymes for Use in Synthesis. PubMed. --INVALID-LINK--

  • (PDF) Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. ResearchGate. --INVALID-LINK--

  • From Flow Chemistry in the Lab towards Industrial Implementation on Scale - Case Studies on Continuous API Synthesis. Almac. --INVALID-LINK--

  • Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. (URL not provided)

  • Technical Support Center: Purification of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine. BenchChem. --INVALID-LINK--

  • 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. (URL not provided)

  • (PDF) PART I: MICROWAVE-ASSISTED SYNTHESIS OF BENZIMIDAZOLES: AN OVERVIEW (UNTIL 2013). ResearchGate. --INVALID-LINK--

  • Method for preparing high-purity 7-chloro-5-phenyl-benzodiazepine-2-one. Google Patents. --INVALID-LINK--

  • Method for the production and purification of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole. Google Patents. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the NMR Characterization of 2-Chloro-5-iodo-1H-benzo[d]imidazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the benzimidazole scaffold is a cornerstone, forming the structural basis of numerous pharmacologically active agents.[1] The precise characterization of substituted benzimidazoles is therefore of paramount importance to ensure structural integrity and predict biological activity. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of 2-Chloro-5-iodo-1H-benzo[d]imidazole, a key intermediate in the synthesis of various therapeutic compounds. Through a comparative approach with simpler analogs, this document will elucidate the distinct influence of both chloro and iodo substituents on the proton (¹H) and carbon-13 (¹³C) NMR spectra, offering a valuable resource for researchers in the field.

The Importance of Structural Elucidation in Benzimidazole Chemistry

Benzimidazoles are a class of heterocyclic aromatic compounds that exhibit a wide range of biological activities.[1] The introduction of different substituents onto the benzimidazole core can dramatically alter a molecule's physicochemical properties and its interaction with biological targets. Halogenation, in particular, is a common strategy to modulate factors such as lipophilicity, metabolic stability, and binding affinity. This compound, with its distinct substitution pattern, presents a unique case for spectroscopic analysis. The electron-withdrawing nature of the chlorine atom at the 2-position and the heavy iodine atom at the 5-position create a specific electronic environment that is reflected in its NMR signature.

Experimental Protocol for NMR Analysis

To ensure accurate and reproducible NMR data, a standardized experimental protocol is essential. The following section details the recommended procedure for sample preparation and data acquisition for benzimidazole derivatives.

Sample Preparation

A self-validating sample preparation workflow is critical for obtaining high-quality NMR spectra.

Workflow for NMR Sample Preparation:

NMR Sample Preparation start Start weigh Weigh 5-10 mg of the benzimidazole derivative start->weigh dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) weigh->dissolve transfer Filter through glass wool into a 5 mm NMR tube dissolve->transfer end Ready for NMR analysis transfer->end

Caption: A standardized workflow for preparing benzimidazole samples for NMR analysis.

Causality in Solvent Selection: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often the solvent of choice for benzimidazole derivatives. Its high polarity effectively dissolves a wide range of these compounds. Furthermore, the N-H proton of the imidazole ring is readily observable in DMSO-d₆, often as a broad singlet, due to hydrogen bonding with the solvent.[1] This is a key diagnostic signal that can be lost or broadened in other solvents due to rapid chemical exchange.

NMR Data Acquisition

The following are typical acquisition parameters for ¹H and ¹³C NMR experiments on a 400 MHz spectrometer.

Parameter¹H NMR¹³C NMR {¹H Decoupled}
Pulse Angle 30°30°
Spectral Width -2 to 14 ppm0 to 160 ppm
Acquisition Time 2-4 s1-2 s
Relaxation Delay 1-2 s2-5 s
Number of Scans 16-321024 or more

Rationale for Parameter Choices: For ¹³C NMR, a larger number of scans and a longer relaxation delay are necessary due to the low natural abundance of the ¹³C isotope and the longer relaxation times of carbon nuclei. Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Comparative NMR Analysis

To understand the NMR spectrum of this compound, it is instructive to compare it with the spectra of its parent molecule, benzimidazole, and its singly substituted analogs, 2-chlorobenzimidazole and 5-chlorobenzimidazole. All data presented below are for samples analyzed in DMSO-d₆.

¹H NMR Spectral Data

The aromatic region of the ¹H NMR spectrum provides a wealth of information about the substitution pattern on the benzene ring.

CompoundH-4H-5H-6H-7N-H
Benzimidazole ~7.61 (m)~7.21 (m)~7.21 (m)~7.61 (m)~12.5 (br s)[2]
2-Chlorobenzimidazole 7.55-7.65 (m)7.20-7.30 (m)7.20-7.30 (m)7.55-7.65 (m)~12.9 (br s)[3]
5-Chlorobenzimidazole 7.65 (s)-7.21 (dd)7.60 (d)12.61 (s)[3]
This compound (Predicted) ~7.8 (d)-~7.5 (dd)~7.3 (d)~13.0 (br s)

Analysis of ¹H NMR Data:

  • N-H Proton: The N-H proton of the imidazole ring is consistently found at a downfield chemical shift (around 12.5-13.0 ppm) due to the deshielding effects of the aromatic system and hydrogen bonding with the DMSO-d₆ solvent.[1] The presence of the electron-withdrawing chloro group at the 2-position in 2-chlorobenzimidazole and the target molecule leads to a slight downfield shift of the N-H proton compared to the parent benzimidazole.

  • Aromatic Protons:

    • In the parent benzimidazole , due to rapid tautomerism, the molecule is symmetric, resulting in only two signals for the four aromatic protons.

    • In 2-chlorobenzimidazole , the symmetry is maintained, and the aromatic protons appear as two multiplets.

    • 5-Chlorobenzimidazole breaks the symmetry, leading to three distinct signals for the aromatic protons. The proton at C4 appears as a singlet, while the protons at C6 and C7 show doublet and doublet of doublets splitting patterns, respectively, due to ortho and meta coupling.

    • For This compound , we predict a further downfield shift of the aromatic protons compared to the singly substituted analogs. The iodine at C5 will have a significant electronic and anisotropic effect. H-4 is expected to be the most downfield aromatic proton, likely appearing as a doublet. H-6 would be a doublet of doublets, and H-7 a doublet.

Visualizing the Molecular Structure and Proton Designations:

References

A Comparative Guide to the Mass Spectrometry Analysis of 2-Chloro-5-iodo-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of mass spectrometry-based approaches for the characterization of 2-Chloro-5-iodo-1H-benzo[d]imidazole, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. We will explore the nuances of ionization techniques and mass analyzer platforms, offering data-driven insights to guide researchers and drug development professionals in selecting the optimal methodology for their analytical needs.

Introduction: The Analytical Imperative for this compound

This compound is a halogenated benzimidazole derivative. The presence of both chlorine and iodine atoms imparts unique chemical properties, making it a valuable building block in the synthesis of pharmacologically active agents and functional materials. Accurate molecular weight determination and structural elucidation are paramount for quality control, reaction monitoring, and metabolite identification. Mass spectrometry stands as the definitive technique for this purpose, yet the choice of instrumentation can profoundly impact the quality and depth of the analytical results. This guide will dissect these choices, moving from ionization source to mass analyzer, to provide a comprehensive analytical framework.

Ionization Source Selection: A Comparative Analysis

The initial and most critical step in mass spectrometry is the ionization of the analyte. The efficiency of this process directly influences sensitivity and data quality. For a molecule like this compound, the choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) is a key consideration.

Electrospray Ionization (ESI)

ESI is a soft ionization technique that is particularly well-suited for polar molecules and those that can be readily ionized in solution. Given the presence of the imidazole ring, this compound is expected to have sufficient polarity to be amenable to ESI.

  • Mechanism of Action: In ESI, a high voltage is applied to a liquid stream of the sample, generating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of gas-phase ions. For this molecule, protonation of one of the nitrogen atoms in the imidazole ring is the most likely ionization pathway in positive ion mode.

  • Advantages:

    • High sensitivity for polar and ionizable compounds.

    • Minimal in-source fragmentation, preserving the molecular ion.

    • Compatibility with a wide range of liquid chromatography (LC) mobile phases.

  • Considerations:

    • Susceptibility to ion suppression from matrix components.

    • Requires the analyte to be soluble in a polar solvent system.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is a gas-phase ionization technique that is often employed for less polar molecules that are not as amenable to ESI.

  • Mechanism of Action: The sample solution is nebulized into a heated chamber where the solvent is vaporized. A corona discharge then ionizes the solvent molecules, which in turn transfer a proton to the analyte molecules through a series of chemical reactions.

  • Advantages:

    • Suitable for a broader range of analyte polarities than ESI.

    • Less susceptible to matrix effects compared to ESI.

    • Can tolerate higher flow rates from an LC system.

  • Considerations:

    • Can sometimes induce more in-source fragmentation than ESI.

    • Generally less sensitive than ESI for highly polar and easily ionizable compounds.

Comparative Summary of Ionization Techniques
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Analyte Polarity Ideal for polar and ionizable compoundsSuitable for a wider range of polarities, including less polar compounds
Ionization Mechanism Liquid-phase ionizationGas-phase chemical ionization
In-source Fragmentation Typically minimalCan be more pronounced
Sensitivity Generally higher for suitable analytesCan be higher for less polar analytes
Matrix Effects More susceptibleLess susceptible

Recommendation: For routine analysis and high-sensitivity applications involving this compound, ESI in positive ion mode is the recommended starting point due to the expected polarity and ionizability of the benzimidazole core. APCI serves as a valuable alternative, particularly if matrix effects are a concern or if the compound is part of a library with a wider range of polarities.

Mass Analyzer Platforms: A Performance-Based Comparison

The choice of mass analyzer dictates the resolution, mass accuracy, and fragmentation capabilities of the analysis. Here, we compare three common platforms: Quadrupole, Time-of-Flight (TOF), and Orbitrap.

Triple Quadrupole (QqQ) Mass Spectrometry

A triple quadrupole instrument consists of two mass-filtering quadrupoles (Q1 and Q3) separated by a collision cell (q2). This setup is the gold standard for targeted quantification.

  • Modes of Operation:

    • Full Scan: Provides a snapshot of all ions within a specified mass range.

    • Selected Ion Monitoring (SIM): Q1 is set to transmit only the ion of interest, providing enhanced sensitivity.

    • Selected Reaction Monitoring (SRM): Q1 selects the precursor ion, which is then fragmented in q2. Q3 then selects a specific fragment ion for detection. This is highly specific and sensitive for quantification.

  • Advantages:

    • Unparalleled sensitivity and selectivity for targeted quantification (SRM).

    • High duty cycle for targeted experiments.

    • Robust and relatively easy to operate.

  • Disadvantages:

    • Low resolution in full-scan mode.

    • Limited to nominal mass measurements.

Time-of-Flight (TOF) Mass Spectrometry

TOF analyzers measure the mass-to-charge ratio of an ion by measuring the time it takes to travel a known distance in a field-free region.

  • Key Features:

    • High Resolution and Mass Accuracy: Enables the determination of elemental composition.

    • Fast Acquisition Speeds: Ideal for coupling with fast chromatography.

    • Wide Mass Range: Can analyze a broad range of m/z values simultaneously.

  • Quadrupole Time-of-Flight (Q-TOF): This hybrid instrument combines the precursor ion selection capabilities of a quadrupole with the high-resolution and accurate mass capabilities of a TOF analyzer. This is excellent for structural elucidation and identification of unknowns.

Orbitrap Mass Spectrometry

The Orbitrap is a high-resolution mass analyzer where ions are trapped in an orbital motion around a central electrode. The frequency of this motion is directly related to the m/z of the ion.

  • Key Features:

    • Ultra-high Resolution: Can resolve isotopically fine structures.

    • Excellent Mass Accuracy: Typically in the sub-ppm range.

    • High Dynamic Range: Can detect low-abundance ions in the presence of high-abundance ions.

  • Hybrid Instruments (e.g., Q Exactive™): These instruments couple a quadrupole for precursor selection with an Orbitrap for high-resolution and accurate mass detection, making them powerful tools for both qualitative and quantitative analysis.

Comparative Summary of Mass Analyzer Platforms
FeatureTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap
Primary Application Targeted QuantificationQualitative Analysis & Structural ElucidationHigh-Resolution Qualitative & Quantitative Analysis
Resolution LowHighUltra-high
Mass Accuracy NominalHigh (< 5 ppm)Very High (< 2 ppm)
Sensitivity Excellent (in SRM mode)GoodExcellent
Fragmentation Tandem MS (MS/MS)Tandem MS (MS/MS)Tandem MS (MS/MS)

Experimental Protocols

The following protocols provide a starting point for the analysis of this compound on two common platforms.

Protocol 1: High-Resolution Mass Confirmation and Purity Analysis using LC-Q-TOF

This protocol is designed for accurate mass measurement to confirm the elemental composition and to assess the purity of a sample.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Q-TOF MS Detection prep1 Dissolve sample in 50:50 Acetonitrile:Water (1 mg/mL stock) prep2 Dilute to 1 µg/mL in mobile phase A prep1->prep2 lc1 Inject 5 µL onto C18 column (e.g., 2.1 x 50 mm, 1.8 µm) prep2->lc1 lc2 Gradient elution: 5-95% Acetonitrile in Water (with 0.1% Formic Acid) lc1->lc2 ms1 Ion Source: ESI+ lc2->ms1 ms2 Scan Range: m/z 100-500 ms1->ms2 ms3 Acquisition Mode: MS1 (Full Scan) ms2->ms3 ms4 Data Analysis: - Extract Ion Chromatogram - Measure Accurate Mass ms3->ms4

Caption: Workflow for LC-Q-TOF analysis of this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the sample in a 50:50 mixture of acetonitrile and water.

    • Perform a serial dilution to a final concentration of 1 µg/mL using the initial mobile phase conditions (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

  • Liquid Chromatography (LC):

    • Column: Use a reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Q-TOF Mass Spectrometry:

    • Ionization Mode: ESI positive.

    • Capillary Voltage: 3500 V.

    • Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Scan Range: m/z 100-500.

    • Data Acquisition: Full scan mode with a reference mass for continuous calibration.

Expected Results: A high-resolution mass spectrum showing the isotopic pattern of the protonated molecule [M+H]⁺. The measured mass should be within 5 ppm of the theoretical mass.

Theoretical Mass [M+H]⁺Measured MassMass Error (ppm)Elemental Composition
292.8816Example: 292.8813Example: -1.0C₇H₅ClIN₂
Protocol 2: Structural Elucidation using Tandem Mass Spectrometry (MS/MS) on a Q-TOF or Orbitrap

This protocol is designed to fragment the molecule and analyze its constituent parts to confirm the structure.

Fragmentation Workflow Diagram

cluster_workflow MS/MS Workflow step1 Acquire Full Scan MS1 Spectrum step2 Identify [M+H]⁺ Precursor Ion (m/z 292.88) step1->step2 step3 Isolate Precursor Ion in Quadrupole step2->step3 step4 Fragment via Collision-Induced Dissociation (CID) step3->step4 step5 Acquire High-Resolution MS2 Spectrum of Fragments step4->step5 step6 Propose Fragmentation Pathway step5->step6

Caption: General workflow for tandem mass spectrometry (MS/MS) structural analysis.

Step-by-Step Methodology:

  • LC Conditions: Same as Protocol 1.

  • MS/MS Acquisition:

    • Perform an initial full scan (MS1) to identify the retention time and m/z of the precursor ion ([M+H]⁺ at m/z 292.8816).

    • Create an inclusion list or targeted MS/MS experiment for the precursor ion.

    • Isolation Window: Set a narrow isolation window (e.g., 1-2 Da) to select the precursor ion.

    • Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV) to induce fragmentation. This allows for the observation of a range of fragment ions.

    • MS2 Scan Range: m/z 50-300.

Proposed Fragmentation Pathway:

Due to the stability of the benzimidazole ring, fragmentation is expected to occur via the loss of the substituents. Key expected fragmentation pathways include:

  • Loss of HCl

  • Loss of I

  • Loss of Cl

These fragmentation patterns provide a structural fingerprint of the molecule, confirming the identity and connectivity of the atoms.

Conclusion

The selection of a mass spectrometry platform for the analysis of this compound is contingent upon the analytical goal. For routine purity assessment and confirmation of identity, a high-resolution instrument like a Q-TOF or Orbitrap provides unambiguous elemental composition. For trace-level quantification in complex matrices, a triple quadrupole mass spectrometer operating in SRM mode offers superior sensitivity and selectivity. A thorough understanding of the principles behind each technique, as outlined in this guide, empowers the researcher to make informed decisions, ensuring data of the highest quality and integrity.

comparing biological activity of 2-Chloro-5-iodo-1H-benzo[d]imidazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 2-Chloro-5-iodo-1H-benzo[d]imidazole Derivatives

Authored by a Senior Application Scientist

The benzimidazole scaffold is a cornerstone in medicinal chemistry, primarily due to its structural resemblance to endogenous purine nucleosides, which allows its derivatives to readily interact with various biological macromolecules.[1] This inherent bioisosterism has rendered the benzimidazole nucleus a "privileged structure," leading to the development of a vast array of therapeutic agents with diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2]

This guide focuses on derivatives of the this compound core. The strategic placement of a reactive chloro group at the 2-position provides a versatile handle for synthetic elaboration, allowing for the introduction of various functional groups to modulate biological activity. The iodo substituent at the 5-position significantly alters the electronic and lipophilic properties of the molecule, which can enhance binding affinity to target proteins and improve pharmacokinetic profiles. Herein, we provide a comparative analysis of the biological activities of these derivatives, supported by experimental data and detailed protocols to offer researchers a comprehensive resource for drug discovery and development.

Comparative Analysis of Antimicrobial Activity

Benzimidazole derivatives are potent antimicrobial agents, often exerting their effects by disrupting essential microbial processes.[1][3] Mechanistically, their structural analogy to purines can lead to the competitive inhibition of nucleic acid synthesis.[2] Other proposed mechanisms include the interference with microbial folate biosynthesis, a critical pathway for cell growth and replication.[2]

The antimicrobial efficacy is highly dependent on the nature and position of substituents on the benzimidazole ring. Factors such as increased lipophilicity can enhance penetration through bacterial cell membranes, leading to improved potency, particularly against Gram-negative bacteria.[2]

Workflow for Synthesis of Substituted Benzimidazole Derivatives

A common synthetic route to novel benzimidazole derivatives involves the nucleophilic substitution of the chlorine atom at the 2-position of the core scaffold. This allows for the introduction of a wide range of amine, thiol, or other nucleophilic moieties.

G Core 2-Chloro-5-iodo-1H- benzo[d]imidazole Reflux Reflux (Heat) Core->Reflux Nucleophile Primary/Secondary Amine (e.g., R-NH2) Nucleophile->Reflux Solvent Ethanol or DMF Solvent->Reflux Product 2-Substituted-5-iodo-1H- benzo[d]imidazole Derivative Reflux->Product

Caption: General synthesis scheme for 2-substituted benzimidazole derivatives.

Comparative Data: Antibacterial Activity

While specific data for this compound derivatives is sparse in the reviewed literature, the following table presents data for various substituted benzimidazoles to illustrate structure-activity relationships (SAR).

Compound IDSubstitution PatternTest OrganismMIC (µg/mL)Reference
66a Phenyl-substitutedS. aureus3.125[2]
E. coli3.125[2]
P. aeruginosa12.5[2]
67b Di-substituted (sulfonamoyl)B. cereus32[2]
19 Benzimidazole azetidinoneS. aureusGood activity[4]
E. coliGood activity[4]
Ciprofloxacin Standard DrugVariousGood activity[4]
Chloramphenicol Standard DrugS. aureus12.5[2]
E. coli6.25[2]
P. aeruginosa6.25[2]

Expert Insights: The data suggests that substitutions significantly impact antibacterial potency. For instance, the di-substituted benzimidazole 67b showed notable activity, which may be attributed to a synergistic effect between the benzimidazole core and the sulfonamide moiety, as well as enhanced lipophilicity.[2] The introduction of azetidinone rings has also proven to be a successful strategy for developing potent antibacterial agents.[4]

Comparative Analysis of Anticancer Activity

The anticancer properties of benzimidazole derivatives are well-documented and arise from their ability to interfere with multiple pathways crucial for tumor cell proliferation and survival.[5][6][7] Their diverse mechanisms of action make them attractive candidates for cancer chemotherapy.

Key Mechanisms of Anticancer Action:

  • Kinase Inhibition: Many benzimidazole derivatives are designed as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Src, and Abl, which are often overactive in cancer cells and drive tumor growth.[6][8][9]

  • Fatty Acid Synthase (FASN) Inhibition: Aberrant expression of FASN is a hallmark of many cancers, supporting the high metabolic demands of proliferating tumor cells. Benzimidazole-based compounds have been developed as potent FASN inhibitors.[5]

  • Topoisomerase Inhibition: These enzymes are vital for DNA replication and repair. Benzimidazole derivatives can inhibit topoisomerases, leading to DNA damage and apoptosis in cancer cells.[7]

  • DNA Minor Groove Binding: Some bisbenzimidazole derivatives act as DNA minor groove-binding ligands, interfering with DNA replication and transcription processes.[7]

Signaling Pathway: EGFR Inhibition

The EGFR signaling pathway is a critical regulator of cell growth and proliferation. Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Benzimidazole Benzimidazole Derivative Benzimidazole->EGFR Inhibition RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by benzimidazole derivatives.

Comparative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative benzimidazole derivatives against various human cancer cell lines.

Compound IDKey Structural FeatureCell LineIC50 (µM)Mechanism/TargetReference
CTL-06 2-(2-hydroxyphenyl)HCT-116 (Colon)-FASN Inhibition[5]
CTL-12 2-(2-hydroxyphenyl)HCT-116 (Colon)-FASN Inhibition[5]
Compound 3h Electron-withdrawing groupA549 (Lung)PotentEGFR Inhibition[6]
Compound 6i BenzylidenebenzohydrazideHepG2 (Liver)-Multi-kinase Inhibitor[8]
Compound 12b Phenyl & PiperazineVarious0.16 - 3.6 (GI50)Topoisomerase I[7]
Cisplatin Standard DrugA549, MCF7, etc.-DNA Cross-linking[6]

Expert Insights: Structure-activity relationship studies have shown that the introduction of electron-withdrawing groups on a phenyl ring attached to the benzimidazole core can significantly increase anticancer activity.[6] The development of hybrid molecules, such as the benzylidenebenzohydrazide derivatives, has led to potent multi-targeted kinase inhibitors.[8] Furthermore, modifications at the piperazine end of the molecule, as seen in compound 12b , have yielded potent topoisomerase I inhibitors with broad-spectrum anticancer activity.[7]

Essential Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are crucial. The following sections detail the methodologies for key assays.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to determine the half-maximal inhibitory concentration (IC50) of anticancer compounds.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Workflow:

MTT_Assay A 1. Seed cancer cells in a 96-well plate and incubate B 2. Treat cells with various concentrations of test compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT solution to each well and incubate (2-4 hours) C->D E 5. Solubilize formazan crystals with DMSO or other solvent D->E F 6. Measure absorbance at ~570 nm using a plate reader E->F G 7. Calculate % viability and determine IC50 value F->G

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plates for a predetermined period (typically 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized inoculum of a specific microorganism is exposed to serial dilutions of the test compound in a liquid broth medium. Growth is assessed after incubation.

Detailed Steps:

  • Compound Preparation: Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO). Create two-fold serial dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion

Derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents. The strategic functionalization at the 2-position, combined with the electronic influence of the 5-iodo substituent, allows for the fine-tuning of biological activity against a range of microbial and cancer targets. The comparative data and detailed protocols provided in this guide serve as a foundational resource for researchers aiming to explore the structure-activity relationships within this chemical class and to advance new candidates toward clinical development. Future work should focus on synthesizing and screening a broader library of these specific derivatives to fully elucidate their therapeutic potential.

References

From Core Scaffold to Potent Inhibitor: A Comparative Analysis of Benzimidazole Derivatives in TRPM8 Antagonism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Halogenated Benzimidazoles in TRPM8 Antagonist Development

In the landscape of modern drug discovery, the benzimidazole scaffold stands as a "privileged structure," a molecular framework consistently found in compounds with significant biological activity. Its unique heterocyclic nature allows for versatile functionalization, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. While simple derivatives like 2-Chloro-5-iodo-1H-benzo[d]imidazole serve as critical chemical intermediates, their true value is realized upon their elaboration into highly specific modulators of biological targets.

This guide provides a comparative analysis of advanced benzimidazole inhibitors, with a particular focus on the antagonism of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8, a non-selective cation channel, is well-recognized as the primary cold and menthol sensor in humans, making it a high-value target for therapeutic intervention in conditions such as neuropathic pain, migraine, and overactive bladder. We will explore how the strategic modification of the benzimidazole core, often starting from halogenated precursors, leads to the development of potent and selective TRPM8 antagonists, and we will provide the experimental frameworks necessary to validate these findings.

The TRPM8 Channel: A Key Therapeutic Target

The TRPM8 channel is a homotetrameric protein expressed on the plasma membrane of sensory neurons. Its activation by cold temperatures (typically below 25°C) or chemical agonists like menthol and icilin leads to a flux of cations (primarily Ca²⁺ and Na⁺), depolarizing the neuron and initiating a signal that is transmitted to the central nervous system and perceived as a cold sensation. In pathological states, TRPM8 can become sensitized, contributing to chronic pain and cold allodynia. Therefore, inhibiting or "antagonizing" its activity presents a promising therapeutic strategy.

The general mechanism of TRPM8 activation and inhibition is a critical concept for understanding the function of the antagonists discussed herein.

TRPM8_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular TRPM8 TRPM8 Channel (Closed State) TRPM8_Open TRPM8 Channel (Open State) Ca_ion Ca²⁺ Influx TRPM8_Open->Ca_ion Permeates Cold Cold (<25°C) Cold->TRPM8 Activates Menthol Menthol / Icilin Menthol->TRPM8 Activates Antagonist Benzimidazole Antagonist Antagonist->TRPM8_Open Inhibits / Blocks Depolarization Neuronal Depolarization Ca_ion->Depolarization PainSignal Pain / Cold Sensation Depolarization->PainSignal

Figure 1: Simplified signaling pathway for TRPM8 channel activation by cold/menthol and inhibition by a benzimidazole antagonist.

Comparative Analysis of Benzimidazole-Based TRPM8 Antagonists

The development of potent TRPM8 antagonists often begins with a halogenated benzimidazole core, such as the 2-chloro-5-iodo derivative, which serves as a versatile handle for synthetic elaboration. Structure-activity relationship (SAR) studies have demonstrated that modifications at the N1 and C2 positions are critical for achieving high antagonistic potency.

Below is a comparison of representative benzimidazole-based TRPM8 antagonists, illustrating the impact of structural modifications on inhibitory activity. The data presented are derived from various published studies and are standardized here for comparative purposes.

Compound ClassKey Structural FeaturesRepresentative IC₅₀ (Human TRPM8)Selectivity ProfileReference
Amide Derivatives N1-aryl or alkyl substituent; C2-amide linkage10 - 50 nMGenerally high selectivity against other TRP channels (e.g., TRPV1, TRPA1).
Urea Derivatives N1-aryl or cycloalkyl substituent; C2-urea linkage1 - 20 nMExcellent selectivity; often optimized for favorable pharmacokinetic properties.
Reverse Amide Series C2-linked aryl group; N1-linked amide functionality25 - 100 nMPotency is sensitive to the nature of the N1-substituent.

Analysis of Comparative Data:

  • Potency: The urea-based benzimidazoles consistently demonstrate the highest potency, with IC₅₀ values often in the low nanomolar range. This is attributed to the ability of the urea moiety to form critical hydrogen bonds with residues within the TRPM8 channel binding pocket.

  • Structure-Activity Relationship (SAR): Across all series, the identity of the substituent at the N1 position is a primary determinant of potency. Bulky, lipophilic groups are generally favored. The halogenation pattern on the benzimidazole core itself (e.g., chloro, fluoro, iodo substitutions) primarily serves to modulate metabolic stability and fine-tune electronic properties rather than directly dictating potency.

  • Selectivity: A major advantage of the benzimidazole scaffold is the high degree of selectivity that can be achieved. Most advanced derivatives show over 1000-fold selectivity for TRPM8 over other related TRP channels, which is crucial for minimizing off-target effects in a clinical setting.

Experimental Protocols for Evaluating TRPM8 Antagonists

Validating the efficacy and potency of novel TRPM8 antagonists requires robust and reproducible experimental assays. The two most common methods are the fluorometric imaging plate reader (FLIPR) assay, which measures intracellular calcium influx, and patch-clamp electrophysiology, which directly measures ion channel currents.

Calcium Influx Assay Using FLIPR

This high-throughput assay is the standard for primary screening and IC₅₀ determination. It relies on a calcium-sensitive dye (e.g., Fluo-4 AM) that fluoresces upon binding to Ca²⁺ that enters the cell through an activated TRPM8 channel.

Step-by-Step Methodology:

  • Cell Culture: Plate HEK293 cells stably expressing human TRPM8 in black-walled, clear-bottom 96-well or 384-well plates and culture overnight.

  • Dye Loading: Remove culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion). Incubate for 45-60 minutes at 37°C.

  • Compound Addition: Wash the cells with assay buffer. Add varying concentrations of the test compound (e.g., a novel benzimidazole derivative) to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation & Measurement: Place the plate into a FLIPR instrument. The instrument will add a TRPM8 agonist (e.g., menthol or icilin at a concentration that elicits ~80% of the maximal response, EC₈₀) to all wells while simultaneously recording fluorescent signals over time.

  • Data Analysis: The increase in fluorescence upon agonist addition corresponds to Ca²⁺ influx. The inhibitory effect of the test compound is calculated as a percentage of the response in control wells (vehicle only). Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

FLIPR_Workflow cluster_prep Plate Preparation cluster_assay FLIPR Assay cluster_analysis Data Analysis A 1. Plate TRPM8-HEK293 Cells B 2. Load with Ca²⁺ Dye (e.g., Fluo-4 AM) A->B C 3. Add Benzimidazole Test Compounds B->C D 4. Add TRPM8 Agonist (e.g., Menthol) C->D E 5. Measure Fluorescence (Represents Ca²⁺ Influx) D->E F 6. Calculate % Inhibition E->F G 7. Generate Dose-Response Curve & Determine IC₅₀ F->G

Figure 2: High-level workflow for determining antagonist IC₅₀ using a FLIPR-based calcium influx assay.

Electrophysiology: The Gold Standard

For a more detailed mechanistic understanding, whole-cell patch-clamp electrophysiology is employed. This technique provides direct measurement of the ion currents flowing through TRPM8 channels with high temporal resolution.

Methodology Overview:

  • Cell Preparation: TRPM8-expressing cells are grown on coverslips.

  • Patching: A glass micropipette with a ~1 µm tip diameter is pressed against the cell membrane to form a high-resistance seal (a "gigaseal"). The membrane patch is then ruptured to gain electrical access to the cell interior (whole-cell configuration).

  • Current Measurement: The cell membrane potential is clamped at a set voltage (e.g., -60 mV). Currents are recorded in response to the application of a TRPM8 agonist.

  • Inhibitor Application: After establishing a stable agonist-evoked current, the benzimidazole antagonist is perfused into the bath. The reduction in current amplitude reflects the degree of channel inhibition. This method can distinguish between different mechanisms of inhibition (e.g., open-channel block vs. allosteric modulation).

Conclusion and Future Directions

The benzimidazole scaffold is a remarkably fruitful starting point for the development of potent and selective TRPM8 antagonists. While simple halogenated precursors like this compound are not biologically active inhibitors themselves, they are invaluable building blocks. Through systematic synthetic elaboration, particularly at the N1 and C2 positions, these cores have been transformed into urea and amide derivatives with low nanomolar potency and excellent selectivity.

The continued exploration of the benzimidazole chemical space, guided by robust screening protocols like calcium influx assays and detailed electrophysiological studies, holds significant promise for delivering novel therapeutics for pain, migraine, and other TRPM8-mediated disorders. Future work will likely focus on optimizing the pharmacokinetic and safety profiles of these potent antagonists to translate their preclinical efficacy into clinical success.

A Comparative Guide to the Validation of 2-Chloro-5-iodo-1H-benzo[d]imidazole Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the chemical purity of starting materials and intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. 2-Chloro-5-iodo-1H-benzo[d]imidazole is a heterocyclic compound that serves as a valuable scaffolding molecule and intermediate in the synthesis of various biologically active compounds[1]. Its unique structure, featuring a fused imidazole-benzene ring system with chlorine and iodine substituents, makes it a versatile building block for new therapeutic agents, potentially targeting microbial infections or cancer[1].

The presence of unwanted impurities, even at trace levels, can have profound consequences, potentially altering the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API). Pharmaceutical impurities can arise from numerous sources, including starting materials, synthetic by-products, intermediates, and degradation products[2]. Therefore, a robust, validated analytical method for purity determination is not optional—it is a regulatory and scientific necessity.

This guide provides an in-depth, scientifically grounded protocol for the purity validation of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will explore the rationale behind the methodological choices, present a detailed validation workflow according to international guidelines, and compare HPLC with alternative analytical techniques.

The Analytical Challenge: Developing a Specific and Robust HPLC Method

The primary analytical objective is to develop a method that can accurately quantify this compound while simultaneously separating it from all potential process-related impurities and degradation products.

Why RP-HPLC is the Gold Standard: Reversed-Phase HPLC is the predominant technique for pharmaceutical analysis due to its high precision, resolving power, and applicability to a wide range of non-volatile and thermally labile compounds[3][4]. The separation is based on the hydrophobic interactions between the analyte and a non-polar stationary phase, making it ideal for a molecule like this compound, which possesses both polar (N-H groups) and non-polar (aromatic ring, halogen substituents) characteristics[3].

Anticipating Impurities: A self-validating protocol must be built on an understanding of potential impurities. Based on common synthetic routes for benzimidazole derivatives, we can anticipate impurities such as[5][6]:

  • Starting Materials: Unreacted 4-iodo-ortho-phenylenediamine or related precursors.

  • Isomeric Impurities: Positional isomers formed during the cyclization process.

  • By-products: Compounds resulting from incomplete reactions or side reactions.

  • Degradants: Hydrolysis of the chloro-substituent, for instance, leading to a hydroxy-benzimidazole analog.

The developed HPLC method must demonstrate specificity by resolving the main analyte peak from all these potential interfering species.

Experimental Protocol: HPLC Purity Determination

This protocol is designed as a starting point for method development and validation, based on established methods for similar benzimidazole derivatives[7][8][9].

Instrumentation and Chromatographic Conditions

ParameterRecommended Condition & Rationale
HPLC System Quaternary Gradient HPLC System with a UV-Vis or Diode Array Detector (DAD). A DAD is preferred for peak purity analysis.
Column C18, 250 mm x 4.6 mm, 5 µm particle size. The C18 phase provides excellent hydrophobic retention for the aromatic system.
Mobile Phase A 0.1% Phosphoric Acid in Water. The acid suppresses the ionization of residual silanols on the column and the analyte, leading to sharper peaks[3].
Mobile Phase B Acetonitrile. Chosen for its favorable UV transparency and elution strength[10].
Gradient Elution Time (min): 0 -> 25 -> 30 -> 30.1 -> 35%B: 20 -> 90 -> 90 -> 20 -> 20A gradient is essential to elute any late-eluting, more hydrophobic impurities while ensuring the main peak is well-retained and resolved.
Flow Rate 1.0 mL/min. A standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °C. Maintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nm and 288 nm. Benzimidazole derivatives typically show strong absorbance in this range[7][11]. Monitoring multiple wavelengths can help detect co-eluting impurities.
Injection Volume 10 µL.

Solution Preparation

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water. This composition ensures the solubility of the analyte and compatibility with the initial mobile phase conditions.

  • Standard Solution (approx. 0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (approx. 0.1 mg/mL): Prepare the sample to be tested in the same manner as the Standard Solution.

The Validation Workflow: A Self-Validating System based on ICH Q2(R1)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose[12]. The following workflow adheres to the internationally harmonized guidelines of ICH Q2(R1)[13][14].

HPLC Validation Workflow Figure 1: HPLC Method Validation Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Experimental Execution cluster_report Phase 3: Reporting A Define Analytical Procedure B Prepare Validation Protocol A->B C Specificity (Forced Degradation, Impurity Spiking) B->C Begin Validation D Linearity & Range C->D E Accuracy (% Recovery) D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Analyze Data & Calculate Results H->I Complete Experiments J Generate Validation Report I->J K Method Approved for Routine Use J->K

Caption: Figure 1: HPLC Method Validation Workflow

Validation Parameters Explained:

  • Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[12][14].

    • Execution: Perform forced degradation studies (acid, base, oxidative, thermal, photolytic stress) on the sample. The method must demonstrate that the resulting degradation peaks are resolved from the main analyte peak. A Diode Array Detector can be used to assess peak purity.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

    • Execution: Prepare at least five concentrations of the reference standard across a range of 80% to 120% of the target assay concentration[14]. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

    • Execution: Accuracy can be determined by the recovery of a known amount of analyte spiked into a placebo matrix or by comparing the results to a second, well-characterized procedure[14]. For drug substances, it can be inferred from established precision, linearity, and specificity[14]. Aim for a recovery of 98.0% to 102.0%.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples (n=6) at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: The same experiment performed on a different day, by a different analyst, or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

  • Detection Limit (LOD) & Quantitation Limit (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    • Execution: These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, commonly 3:1 for LOD and 10:1 for LOQ.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Execution: Introduce small changes to the method, such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits.

Summary of Hypothetical Validation Data

Validation ParameterAcceptance CriteriaHypothetical ResultStatus
Specificity No interference at analyte RtAll degradation peaks resolvedPass
Linearity (r²) ≥ 0.9990.9998Pass
Accuracy (% Recovery) 98.0 - 102.0%100.5%Pass
Precision (Repeatability RSD) ≤ 2.0%0.85%Pass
Precision (Intermediate RSD) ≤ 2.0%1.10%Pass
LOQ (S/N) ≥ 1010.5Pass
Robustness System suitability passesAll variations met criteriaPass

Comparative Analysis of Purity Determination Techniques

While HPLC is the primary method for quantitative purity assessment, other techniques provide valuable, often complementary, information[4].

TechniquePrincipleAdvantagesDisadvantagesBest Use Case
HPLC-UV Chromatographic separation followed by UV detection.Highly quantitative, robust, precise, and widely available[4].Requires chromophore; does not provide structural information on unknown impurities.Primary Method: Quantitative purity assessment and routine quality control.
LC-MS Combines HPLC separation with mass spectrometry detection.Provides molecular weight information, aiding in the identification of unknown impurities[15].More complex instrumentation; potential for ion suppression affecting quantitation[15].Confirmatory Method: Identification of unknown impurities and degradants.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides definitive structural information; can quantify without a specific reference standard (qNMR).Lower sensitivity than HPLC; complex mixtures can be difficult to interpret.Structural elucidation of the main component and major impurities.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow into a sample and a reference as a function of temperature.Can determine absolute purity of highly pure crystalline substances without a standard; fast[16].Not suitable for amorphous or thermally labile compounds; cannot separate impurities[16].Orthogonal check for the purity of a crystalline reference standard.

Conclusion

The validation of an analytical method for purity determination is a rigorous but essential process in pharmaceutical development. The Reversed-Phase HPLC method detailed in this guide provides a robust, specific, and reliable framework for assessing the purity of this compound. By systematically evaluating parameters such as specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines, researchers and drug development professionals can ensure that the analytical data is trustworthy and scientifically sound[17]. While techniques like LC-MS and NMR offer critical insights for impurity identification, the validated HPLC method remains the cornerstone for routine quality control and quantitative purity assessment, ultimately safeguarding the quality and safety of the final pharmaceutical product.

References

A Comparative Guide to the Crystallography of Halogenated Benzimidazoles: Spotlight on 2-Chloro-5-iodo-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anticipated crystal structure of 2-Chloro-5-iodo-1H-benzo[d]imidazole, a molecule of significant interest in medicinal chemistry and materials science.[1] While a definitive, publicly available crystal structure for this specific compound is not available as of the time of this publication, this document leverages existing crystallographic data from closely related benzimidazole derivatives to offer a robust comparative analysis. By examining the structural motifs and intermolecular interactions prevalent in analogous compounds, we can infer the likely crystallographic characteristics of this compound and provide field-proven insights for its synthesis and crystallization.

The Benzimidazole Scaffold: A Privileged Structure

The benzimidazole core, a fusion of benzene and imidazole rings, is a cornerstone in the development of a wide array of pharmacologically active agents and functional materials.[1][2] Its structural analogy to endogenous purines facilitates interactions with numerous biological targets, leading to applications in anticancer, antimicrobial, and anti-inflammatory therapies.[1][3] In the realm of materials science, the photophysical properties of benzimidazoles are harnessed in organic light-emitting diodes (OLEDs) and fluorescent sensors.[1] The introduction of halogen atoms is a key strategy to modulate the physicochemical properties of the benzimidazole scaffold, influencing factors such as lipophilicity, metabolic stability, and receptor binding affinity through mechanisms like halogen bonding.[1]

Anticipated Crystal Structure of this compound: A Comparative Analysis

Based on the crystallographic analysis of numerous benzimidazole derivatives, several key features can be predicted for the crystal structure of this compound.[2][4][5] The benzimidazole ring system itself is expected to be nearly planar.[4][5] The overall crystal packing will likely be dominated by a network of intermolecular interactions, including hydrogen bonding and π-π stacking.

Table 1: Comparison of Crystallographic Data for Selected Benzimidazole Derivatives

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
2-(1H-benzimidazol-2-yl)phenol (BIP)Not SpecifiedNot Specifiedπ-π stacking, Hydrogen bonds[4]
1,2-diphenyl-1H-benzimidazole (DPBI)Not SpecifiedNot SpecifiedC-H···N hydrogen bonds, C-H···π interactions[4]
2-(4-fluorophenyl)-1-phenyl-1H-benzimidazole (FPPBI)Not SpecifiedNot SpecifiedC-H···F hydrogen bonds, C-H···π interactions[4]
2-phenyl-1H-benzo[d]imidazole-5-sulfonic acidMonoclinicP21/nHydrogen bonding, π-π stacking[6]
1-Benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazoleTriclinicP1Dipole-dipole, van der Waals interactions[7]

For this compound, the presence of the N-H group is expected to facilitate the formation of strong N-H···N hydrogen bonds, leading to the assembly of chains or dimeric motifs. The chlorine and iodine substituents will introduce the potential for halogen bonding, a directional non-covalent interaction that can significantly influence crystal packing. The aromatic rings are also anticipated to participate in π-π stacking interactions, further stabilizing the crystal lattice.[4][5]

Experimental Protocols for Synthesis and Crystallization

The synthesis of this compound can be achieved through established cyclocondensation reactions.[8] The following protocols are based on widely cited methods for the synthesis of related benzimidazole derivatives.

Synthesis of this compound

This synthesis typically involves a multi-step process starting with the appropriate precursors.[8][9]

Workflow for the Synthesis of this compound

A 4-Iodo-1,2-phenylenediamine C Cyclization A->C B Carbonyl Source (e.g., Phosgene equivalent) B->C D 5-Iodo-1H-benzo[d]imidazol-2(3H)-one C->D Formation of Benzimidazolone F Chlorination D->F E Chlorinating Agent (e.g., POCl3) E->F G This compound F->G Final Product

Figure 1: A plausible synthetic workflow for this compound.

Step-by-Step Protocol:

  • Cyclization: A mixture of 4-iodo-1,2-phenylenediamine and a suitable carbonyl source (e.g., urea or a phosgene equivalent) is refluxed in a suitable solvent (e.g., ethanol or acetic acid) to yield 5-iodo-1H-benzo[d]imidazol-2(3H)-one.

  • Chlorination: The resulting 5-iodo-1H-benzo[d]imidazol-2(3H)-one is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to afford the desired this compound.[9]

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain crystals suitable for X-ray diffraction analysis.

Crystallization

Single crystals suitable for X-ray crystallography are typically grown by slow evaporation of a saturated solution of the purified compound.

Workflow for Crystallization

A Purified Compound B Dissolve in Minimum Amount of Hot Solvent A->B C Slow Cooling to Room Temperature B->C D Further Cooling (e.g., 4 °C) C->D E Crystal Formation D->E F Isolation and Drying E->F G Single Crystals for X-ray Diffraction F->G

Figure 2: General workflow for the crystallization of benzimidazole derivatives.

Step-by-Step Protocol:

  • Solvent Selection: A suitable solvent or solvent mixture is identified in which the compound has moderate solubility at room temperature and high solubility at elevated temperatures. Common solvents include ethanol, methanol, ethyl acetate, and acetone.

  • Dissolution: The purified this compound is dissolved in a minimum amount of the hot solvent to create a saturated solution.

  • Slow Evaporation: The solution is allowed to cool slowly to room temperature. The container is loosely covered to allow for slow evaporation of the solvent over several days to weeks.[10][11]

  • Crystal Harvesting: Once well-formed crystals appear, they are carefully harvested from the mother liquor and washed with a small amount of cold solvent.

Characterization Techniques

The synthesized compound and its crystalline form should be characterized using a suite of analytical techniques to confirm its identity and purity.

Table 2: Recommended Characterization Techniques

TechniquePurposeExpected Observations for this compound
¹H and ¹³C NMR Spectroscopy Structural elucidation and purity assessment.Characteristic shifts for the aromatic protons and carbons of the benzimidazole core.
Mass Spectrometry Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the molecular formula C₇H₄ClIN₂.[8] The isotopic pattern will be characteristic of the presence of chlorine and iodine.
FT-IR Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H stretching, C=N stretching, and C-Cl and C-I bonds.
Single-Crystal X-ray Diffraction Determination of the three-dimensional crystal structure.Provides precise bond lengths, bond angles, and details of intermolecular interactions.

Conclusion

While the specific crystal structure of this compound remains to be experimentally determined and deposited in a public database, a comprehensive understanding of its likely structural features can be gleaned from the extensive body of research on related benzimidazole derivatives. The presence of both a hydrogen bond donor (N-H) and halogen atoms suggests a rich and complex network of intermolecular interactions will govern its crystal packing. The synthetic and crystallization protocols outlined in this guide provide a solid foundation for researchers to obtain high-quality single crystals of this important molecule, paving the way for its definitive structural elucidation and further exploration of its potential in drug discovery and materials science.

References

A Comparative Guide to 2-Chloro-5-iodobenzimidazole and 2-Chloro-5-bromobenzimidazole for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 2-chloro-5-iodobenzimidazole and 2-chloro-5-bromobenzimidazole, two halogenated benzimidazole derivatives of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their synthesis, physicochemical properties, reactivity, and biological applications, supported by experimental data and established chemical principles.

Introduction: The Benzimidazole Scaffold and the Influence of Halogenation

The benzimidazole core is a privileged heterocyclic motif, forming the structural basis of numerous pharmacologically active compounds. Its unique aromatic system and hydrogen bonding capabilities allow for diverse interactions with biological targets. Halogenation of the benzimidazole scaffold is a common strategy to modulate its physicochemical and biological properties. The introduction of halogens can enhance metabolic stability, lipophilicity, and binding affinity to target proteins, often through the formation of halogen bonds.

This guide focuses on a comparative study of two closely related analogs: 2-chloro-5-iodobenzimidazole and 2-chloro-5-bromobenzimidazole. The presence of a chlorine atom at the 2-position and a different halogen (iodine or bromine) at the 5-position provides a unique opportunity to explore the nuanced effects of these halogens on the molecule's overall characteristics.

Synthesis Strategies: A Tale of Two Halogens

The synthetic approaches to 2-chloro-5-iodobenzimidazole and 2-chloro-5-bromobenzimidazole are similar in principle, typically involving the formation of the benzimidazole ring followed by halogenation, or the use of pre-halogenated precursors. However, the choice of reagents and reaction conditions is tailored to the specific halogen being introduced.

A common route to these compounds starts with the synthesis of 2-chlorobenzimidazole, which can be achieved by reacting o-phenylenediamine with urea to form benzimidazolin-2-one, followed by chlorination with phosphoryl chloride.

Synthesis of 2-Chloro-5-bromobenzimidazole

The introduction of bromine at the 5-position of 2-chlorobenzimidazole can be achieved through direct electrophilic bromination.

Synthesis of 2-chloro-5-bromobenzimidazole 2-Chlorobenzimidazole 2-Chlorobenzimidazole 2-Chloro-5-bromobenzimidazole 2-Chloro-5-bromobenzimidazole 2-Chlorobenzimidazole->2-Chloro-5-bromobenzimidazole Br₂ / H₂O Synthesis of 2-chloro-5-iodobenzimidazole 4-Iodo-o-phenylenediamine 4-Iodo-o-phenylenediamine Intermediate Intermediate 4-Iodo-o-phenylenediamine->Intermediate Carbonyl source (e.g., urea) 2-Chloro-5-iodobenzimidazole 2-Chloro-5-iodobenzimidazole Intermediate->2-Chloro-5-iodobenzimidazole Chlorinating agent (e.g., POCl₃) Reactivity Comparison cluster_0 2-Chloro-5-iodobenzimidazole cluster_1 2-Chloro-5-bromobenzimidazole Iodo C-I bond Bromo C-Br bond Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Iodo Faster Oxidative Addition Pd(0) Catalyst->Bromo Slower Oxidative Addition

A Researcher's Guide to Navigating the Target Landscape of Novel Benzimidazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The benzimidazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2][3][4] Its inherent versatility allows for substitutions that can dramatically alter its pharmacological properties, leading to compounds with antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3][4] However, this chemical promiscuity also presents a significant challenge: understanding and characterizing the cross-reactivity of novel benzimidazole derivatives. This guide provides a framework for researchers, scientists, and drug development professionals to assess the target engagement and selectivity of new compounds based on the 2-Chloro-5-iodo-1H-benzo[d]imidazole scaffold, a versatile intermediate in chemical synthesis.[1]

The Benzimidazole Scaffold: A Double-Edged Sword

The power of the benzimidazole core lies in its ability to interact with a wide array of biological targets. Structure-activity relationship (SAR) studies have shown that modifications at various positions of the benzimidazole ring can lead to interactions with targets as diverse as DNA topoisomerase, cannabinoid receptors, and a wide range of protein kinases.[2][4][5] This adaptability, while advantageous for generating novel activities, necessitates a thorough investigation of a compound's selectivity to avoid off-target effects that could lead to toxicity or misleading experimental results.

For a compound like this compound, the presence of halogen atoms further complicates its potential interaction profile. Halogens can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can influence binding affinity and selectivity for different protein targets.

Charting the Course: A Strategy for Assessing Cross-Reactivity

A systematic approach is crucial for characterizing the cross-reactivity of a novel benzimidazole-based compound. This typically involves a tiered screening strategy, starting with broad, unbiased assays and progressing to more focused, target-specific validation.

Tier 1: Broad-Spectrum Kinome Profiling

Given the prevalence of kinases as targets for benzimidazole derivatives, a comprehensive kinome scan is an essential first step. This provides a broad overview of the compound's interaction with a large panel of kinases, helping to identify both the primary target(s) and potential off-targets.

Featured Technique: KINOMEscan™

The KINOMEscan™ platform is a competitive binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.[6] The principle relies on the displacement of an immobilized, broad-spectrum kinase inhibitor by the test compound. The amount of kinase captured on a solid support is inversely proportional to the binding affinity of the test compound.

Experimental Workflow: KINOMEscan™

G cluster_0 Assay Preparation cluster_1 Binding Competition cluster_2 Quantification & Data Analysis p1 Kinase Panel Selection b1 Incubation of Kinase, Test Compound, and Immobilized Ligand p1->b1 p2 Compound Preparation (Test & Control) p2->b1 p3 Immobilized Ligand Preparation p3->b1 q1 Quantify Kinase Bound to Solid Support (e.g., via qPCR of DNA tag) b1->q1 q2 Calculate Percent of Control q1->q2 q3 Determine Dissociation Constant (Kd) q2->q3

Caption: A generalized workflow for a competitive binding-based kinome scan.

Data Interpretation: The results of a kinome scan are typically presented as a percentage of control, where a lower percentage indicates stronger binding. This allows for the rapid identification of high-affinity interactions.

Table 1: Illustrative Kinome Scan Data for a Hypothetical Benzimidazole Compound

Kinase TargetPercent of Control (%)Putative Interaction
Kinase A2Primary Target
Kinase B5Strong Off-Target
Kinase C35Moderate Off-Target
Kinase D85Weak/No Interaction
Tier 2: Cellular Target Engagement Confirmation

Once primary and potential off-targets are identified, the next critical step is to confirm that the compound engages these targets within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Featured Technique: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the thermal stability of a protein is altered upon ligand binding.[1][2][5][7][8] By heating intact cells or cell lysates treated with the test compound to various temperatures, the amount of soluble (non-denatured) protein remaining can be quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve of the target protein in the presence of the compound provides direct evidence of target engagement.

Experimental Protocol: Western Blot-Based CETSA

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with the desired concentrations of the test compound or vehicle control for a specified duration.

  • Heating Step:

    • Harvest and wash the cells.

    • Resuspend the cell pellet in a suitable buffer containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples across a range of temperatures (e.g., 40-70°C) for a set time using a thermal cycler, followed by a cooling step.

  • Lysis and Fractionation:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Separate the soluble fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification and Analysis:

    • Quantify the amount of the target protein in the soluble fraction by Western blotting using a specific antibody.

    • Analyze the band intensities to generate a melting curve and determine the shift in the melting temperature (Tm) induced by the compound.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis ct1 Treat cells with Test Compound or Vehicle tc1 Heat cell aliquots across a temperature gradient ct1->tc1 a1 Lyse cells and separate soluble protein fraction tc1->a1 a2 Quantify target protein (e.g., Western Blot) a1->a2 a3 Plot melting curves and determine Tm shift a2->a3

Caption: The core steps of a Cellular Thermal Shift Assay (CETSA) experiment.

Tier 3: Orthogonal Validation and Functional Assays

To build a robust and reliable target profile, it is essential to employ orthogonal methods to validate the findings from the initial screens. This can include:

  • Isothermal Titration Calorimetry (ITC): To directly measure the binding affinity and thermodynamics of the compound's interaction with purified target proteins.

  • Surface Plasmon Resonance (SPR): To study the kinetics of binding and dissociation.

  • Enzymatic or Functional Assays: To determine if the binding of the compound to the target protein results in a functional consequence (e.g., inhibition or activation of enzymatic activity).

Conclusion and Future Directions

The benzimidazole scaffold will undoubtedly continue to be a rich source of novel therapeutic candidates. For any new derivative, a thorough and multi-faceted approach to understanding its cross-reactivity is not just recommended, but essential for its successful development. By combining broad-spectrum screening with rigorous cellular and biophysical validation, researchers can confidently delineate the target landscape of their compounds, paving the way for more selective and effective drugs. The journey from a promising scaffold like this compound to a well-characterized chemical probe or drug candidate is paved with meticulous and systematic investigation.

References

A Senior Application Scientist's Guide to Benchmarking 2-Chloro-5-iodo-1H-benzo[d]imidazole Against Known Kinase Inhibitor Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Benzimidazole Scaffold

In the landscape of modern drug discovery, the benzimidazole scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including notable potential as kinase inhibitors.[2][3][4][5] Within this promising class of molecules is 2-Chloro-5-iodo-1H-benzo[d]imidazole, a heterocyclic compound characterized by a halogenated benzimidazole core.[6] The presence of chlorine and iodine atoms on the benzimidazole ring suggests the potential for unique interactions with biological targets, making it a compelling candidate for investigation as a novel therapeutic agent, particularly in oncology.[6]

This guide provides a comprehensive framework for benchmarking this compound against a known standard, with a focus on its potential as a kinase inhibitor. As a Senior Application Scientist, the objective is to present a scientifically rigorous comparison, grounded in established experimental protocols and data-driven insights. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic potential of this and similar novel chemical entities.

The benzimidazole core is a common feature in many kinase inhibitors, often interacting with the ATP-binding site of these enzymes.[2][3][4][5] Notably, benzimidazole derivatives have been identified as potent inhibitors of Casein Kinase II (CK2), a serine/threonine kinase that is frequently dysregulated in various cancers.[7][8][9][10] The constitutive activity of CK2 in cancer cells supports cell growth, proliferation, and survival, making it an attractive target for therapeutic intervention.[8][9] Therefore, this guide will focus on benchmarking this compound for its potential anti-CK2 activity.

To provide a meaningful comparison, we will benchmark our compound of interest against CX-4945 (Silmitasertib) , a well-characterized, potent, and selective ATP-competitive inhibitor of CK2 that has undergone clinical investigation.[8][11] The direct comparison with a clinical-stage inhibitor will provide a robust assessment of the potential of this compound as a lead compound for further development.

Comparative Experimental Framework

The following sections detail the experimental protocols for a head-to-head comparison of this compound and CX-4945. The experimental design is structured to first assess the direct inhibitory effect on the target kinase (CK2) through a biochemical assay, followed by an evaluation of its biological effect on cancer cells using a cell viability assay.

Experimental Workflow Overview

Experimental Workflow cluster_0 Biochemical Evaluation cluster_1 Cellular Evaluation Compound_Preparation Compound Preparation (this compound & CX-4945) Kinase_Assay In Vitro CK2 Kinase Assay (Luminescence-based) Compound_Preparation->Kinase_Assay Serial Dilutions IC50_Determination IC50 Value Determination Kinase_Assay->IC50_Determination Luminescence Data GI50_Determination GI50 Value Determination Cell_Culture Cancer Cell Line Culture (e.g., HCT116) Cell_Treatment Treatment with Compounds Cell_Culture->Cell_Treatment MTT_Assay MTT Cell Viability Assay Cell_Treatment->MTT_Assay MTT_Assay->GI50_Determination Absorbance Data

Caption: A streamlined workflow for the biochemical and cellular evaluation of kinase inhibitors.

In Vitro Casein Kinase II (CK2) Inhibition Assay (Luminescence-based)

This biochemical assay will determine the half-maximal inhibitory concentration (IC50) of this compound and CX-4945 against human recombinant CK2. A luminescence-based assay that measures the amount of ATP remaining after the kinase reaction is a robust and widely used method.[12][13]

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound and CX-4945 in 100% DMSO.

    • Create a serial dilution of each compound in DMSO.

    • Prepare the kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Prepare a solution of recombinant human CK2 enzyme and a suitable peptide substrate in the kinase reaction buffer.

    • Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Km for CK2 to ensure accurate IC50 determination for ATP-competitive inhibitors.

  • Kinase Reaction:

    • In a 96-well or 384-well white, opaque plate, add 2.5 µL of the serially diluted compounds or DMSO control to each well.[12]

    • Add 2.5 µL of the CK2 enzyme solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[12]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.[12]

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of an ADP-Glo™ Reagent (or similar) to each well to stop the kinase reaction and deplete the remaining ATP.[12]

    • Incubate for 40 minutes at room temperature.[12]

    • Add 20 µL of a Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[12]

    • Incubate for 30 minutes at room temperature.[12]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

MTT Cell Viability Assay

This cell-based assay will assess the effect of this compound and CX-4945 on the metabolic activity of a cancer cell line known to be sensitive to CK2 inhibition (e.g., HCT116 colon cancer cells). The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[14][15][16][17]

Protocol:

  • Cell Culture and Seeding:

    • Culture HCT116 cells in an appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and CX-4945 in the cell culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the compounds or a vehicle control (DMSO).

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO2).

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16]

    • Allow the plate to stand overnight in the incubator in a humidified atmosphere to ensure complete solubilization of the purple formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI50 (the concentration that inhibits 50% of cell growth) for each compound.

Data Presentation and Interpretation

The quantitative data from the biochemical and cellular assays should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro CK2 Kinase Inhibition

CompoundIC50 (nM)
This compound[Hypothetical Value]
CX-4945 (Standard)[Expected Value, e.g., ~1-5 nM]

Table 2: HCT116 Cell Viability (MTT Assay)

CompoundGI50 (µM)
This compound[Hypothetical Value]
CX-4945 (Standard)[Expected Value, e.g., ~0.5-1.5 µM]

Interpretation of Results:

As a Senior Application Scientist, the interpretation of these results goes beyond a simple comparison of numbers. The IC50 value from the biochemical assay provides a direct measure of the compound's potency against the target kinase. A lower IC50 value indicates higher potency. The GI50 value from the cell-based assay reflects the compound's ability to inhibit cell growth and proliferation, which is a combination of its potency, cell permeability, and metabolic stability.

A strong correlation between the biochemical potency (IC50) and the cellular activity (GI50) would suggest that the observed effect on cell viability is likely due to the inhibition of the target kinase. Discrepancies between these values could indicate off-target effects, poor cell permeability, or rapid metabolism of the compound.

Mechanism of Action: The Benzimidazole Scaffold at the Kinase Hinge Region

Benzimidazole-based kinase inhibitors, including many CK2 inhibitors, often function as ATP-competitive inhibitors.[2][3][4][5][8][10] This means they bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. The benzimidazole core can form key hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain.

Mechanism_of_Action cluster_0 ATP-Competitive Inhibition cluster_1 Inhibition by Benzimidazole Derivative Kinase Kinase Active Site Phosphorylation Phosphorylation Kinase->Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Kinase_Inhibited Kinase Active Site No_Phosphorylation No Phosphorylation Kinase_Inhibited->No_Phosphorylation Inhibitor This compound Inhibitor->Kinase_Inhibited Binds to ATP Pocket

Caption: A simplified diagram illustrating the principle of ATP-competitive kinase inhibition.

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound methodology for the initial benchmarking of this compound as a potential kinase inhibitor. By comparing its biochemical and cellular activities against a well-established standard like CX-4945, researchers can gain valuable insights into its potency, cellular efficacy, and potential for further development.

Should the initial data be promising (i.e., low nanomolar IC50 against CK2 and sub-micromolar or low micromolar GI50 in a relevant cancer cell line), the next logical steps would include:

  • Kinase Selectivity Profiling: Assessing the inhibitory activity of the compound against a broad panel of kinases to determine its selectivity.[13][18][19][20][21]

  • Mechanism of Action Studies: Confirming the ATP-competitive mode of action through enzyme kinetics.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of the compound in animal models.

  • ADME/Tox Studies: Assessing the absorption, distribution, metabolism, excretion, and toxicity properties of the compound.

By following a systematic and data-driven approach, the scientific community can effectively evaluate the therapeutic potential of novel chemical entities like this compound and accelerate the discovery of new and effective medicines.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Chloro-5-iodo-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical intermediates like 2-Chloro-5-iodo-1H-benzo[d]imidazole is foundational to discovery. This compound, a halogenated heterocyclic molecule, serves as a valuable building block in the synthesis of potentially bioactive agents.[1] However, with the power of synthesis comes the profound responsibility of safe handling and disposal. Improper disposal not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties.[2]

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to move beyond mere compliance, fostering a culture of intrinsic safety and environmental stewardship within the laboratory.

Section 1: Hazard Profile and Essential Risk Assessment

Understanding the specific hazards of a chemical is the cornerstone of its safe management. The "why" behind each handling and disposal step is rooted in this hazard profile. This compound is a solid organic compound that requires careful handling due to its irritant and toxicological properties.

A Safety Data Sheet (SDS) for this compound provides the following GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.

Table 1: GHS Hazard Profile for this compound

Hazard Class Hazard Statement Signal Word
Acute toxicity, Oral (Category 4) H302: Harmful if swallowed Warning
Skin corrosion/irritation (Category 2) H315: Causes skin irritation Warning
Serious eye damage/eye irritation (Category 2) H319: Causes serious eye irritation Warning

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning |

Source: Sigma-Aldrich Safety Data Sheet.

Beyond these documented hazards, it is a critical best practice to treat all novel or specialized chemical intermediates with a high degree of caution. The presence of both chlorine and iodine atoms classifies this compound as a halogenated organic compound , a category with specific and stringent disposal requirements under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[3][4][5]

Section 2: Pre-Disposal Safety Protocols

Safe disposal begins long before the waste container is full. It starts with safe handling during use to minimize contamination and exposure.

Engineering Controls and Personal Protective Equipment (PPE)

All work involving this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood. This is the primary engineering control to mitigate the risk of respiratory irritation (H335).

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. Prevents eye irritation (H319) from dust or splashes.[6][7]
Hand Protection Chemically resistant nitrile gloves. Prevents skin contact and irritation (H315).[6]
Body Protection Standard flame-resistant laboratory coat. Protects skin and personal clothing from contamination.

| Respiratory | Not required if handled exclusively within a fume hood. | A NIOSH-approved respirator may be necessary for spill cleanup outside of a fume hood.[8] |

Small-Scale Spill Management

Immediate and correct response to a spill prevents a minor incident from escalating.

  • Alert & Isolate: Alert personnel in the immediate area. Restrict access.

  • Assess: Ensure the spill is small enough to be handled safely by laboratory staff and is contained within the fume hood.

  • PPE: Don appropriate PPE as listed in Table 2.

  • Contain & Absorb: Gently cover the solid spill with a compatible absorbent material (e.g., vermiculite or sand). Avoid raising dust.

  • Collect: Carefully sweep or scoop the absorbed material and spilled compound into a designated, sealable waste container. Do not use dry sweeping methods that create dust.[8]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.

  • Label & Dispose: Label the container as "Spill Debris containing this compound" and manage it as halogenated organic waste.

Section 3: The Core Disposal Workflow: A Step-by-Step Guide

The proper disposal of this chemical is a multi-step process governed by federal and institutional regulations. The workflow below ensures compliance and safety.

Step 1: Waste Characterization and Segregation

This is the most critical decision point. As a halogenated organic compound, this compound waste must not be mixed with non-halogenated waste streams.[9][10] The reason for this strict segregation is that halogenated compounds require specific high-temperature incineration for complete destruction and to prevent the formation of toxic dioxins. Mixing waste streams complicates and increases the cost of disposal.[11]

Caption: Waste Segregation Decision Workflow

Step 2: Container Selection and Labeling
  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be clean, in good condition, and compatible with the waste.[2][12] The original product container is often a suitable choice.[12]

  • Affix a Hazardous Waste Label: Before adding any waste, label the container. According to EPA regulations, the label must include:

    • The words "HAZARDOUS WASTE" .[13]

    • The full chemical name: "this compound" . Do not use abbreviations or formulas.[10]

    • An indication of the hazards (e.g., "Irritant," "Toxic").

    • The date accumulation begins.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[12][13]

SAA Management Checklist:

Step 4: Arranging for Final Disposal

Once a waste container is full, or if work on the project is complete, it must be transferred for final disposal.

  • Seal the Container: Tightly seal the container lid. Ensure the label is complete and legible.

  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a waste pickup.

  • Documentation: Complete any required waste pickup forms or log entries as mandated by your institution. This creates a chain of custody for the waste.

  • Professional Disposal: The EHS department will consolidate the waste and transfer it to a licensed hazardous waste disposal vendor, who will ensure it is transported and destroyed in compliance with all federal and state regulations.

References

A Senior Application Scientist's Guide to Handling 2-Chloro-5-iodo-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-proven safety and logistical information for handling 2-Chloro-5-iodo-1H-benzo[d]imidazole (CAS No. 256518-97-5). The protocols described herein are designed to create a self-validating system of safety, ensuring the protection of personnel and the integrity of your research.

Hazard Profile of this compound

A thorough risk assessment is the foundation of safe laboratory practice. While comprehensive toxicological data for this specific compound is limited, the available safety information and data from structurally analogous compounds establish a clear hazard profile. The primary risks are associated with irritation and potential toxicity upon ingestion or inhalation.

A supplier Safety Data Sheet (SDS) for this compound specifies the following GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications are consistent with data for related halogenated benzimidazoles. For instance, 2-Chlorobenzimidazole is also known to cause skin, eye, and respiratory irritation[1][2]. Similarly, 2-Chloro-5-iodobenzoic acid is documented as being toxic if swallowed and causing serious eye damage[3]. Given this information, we must handle this solid compound with the assumption that it is hazardous upon contact with skin and eyes, and poses a significant risk if its dust is inhaled or if it is accidentally ingested.

Core Personal Protective Equipment (PPE) Directive

A multi-layered approach to PPE is mandatory to mitigate the identified risks. The following equipment must be worn at all times when handling the compound, from initial container transfer to final waste disposal.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer (Solid) Chemical safety goggles and face shieldDouble-gloved with nitrile glovesFully-buttoned lab coat, long sleevesRequired (N95 or higher, in a ventilated enclosure)
Solution Preparation Chemical safety gogglesNitrile gloves (or other chemically resistant gloves)Fully-buttoned lab coat, long sleevesRecommended if not in a fume hood
Reaction/Experiment Chemical safety gogglesNitrile gloves (or other chemically resistant gloves)Fully-buttoned lab coat, long sleevesAs dictated by other reagents/solvents
Eye and Face Protection

Due to the serious eye irritation risk (H319), standard safety glasses are insufficient.

  • Mandatory: Chemical safety goggles that provide a full seal around the eyes must be worn.

  • Additional Precaution: When handling the solid powder outside of a glovebox or fume hood (e.g., weighing), a face shield must be worn over the safety goggles to protect against accidental splashes or airborne particles[4].

Skin and Body Protection

To prevent skin irritation (H315), complete skin coverage is essential.

  • Gloves: Nitrile gloves are the standard recommendation. Given the lack of specific permeation data, it is prudent to double-glove when handling the solid. Gloves must be inspected before use and removed promptly and properly if contaminated[5].

  • Lab Coat: A clean, flame-resistant lab coat with long sleeves and a fully-buttoned front is required.

  • Personal Clothing: Full-length pants and closed-toe shoes are mandatory.

Respiratory Protection

The risk of respiratory irritation from airborne dust (H335) is highest when handling the solid compound.

  • Engineering Controls First: All weighing and transfer of the solid material must be performed within a certified chemical fume hood, a ventilated balance enclosure, or a glovebox.

  • Personal Respiratory Protection: If engineering controls are insufficient to prevent dust generation, a NIOSH-approved N95 (or higher) particulate respirator is required.

Operational Plan: A Step-by-Step Handling Protocol

This workflow is designed to minimize exposure at every stage of handling.

G cluster_prep Preparation & Gearing Up cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Decontamination & Disposal prep 1. Verify fume hood is operational ppe 2. Don all required PPE (Double gloves, Goggles, Face Shield, Lab Coat) prep->ppe weigh 3. Weigh compound on tared weigh paper ppe->weigh dissolve 4. Carefully add solid to solvent in reaction vessel weigh->dissolve rinse 5. Rinse weigh paper with solvent into vessel dissolve->rinse dis_tools 6. Dispose of contaminated weigh paper into solid waste rinse->dis_tools dis_ppe 7. Remove outer gloves, dispose into solid waste dis_tools->dis_ppe clean 8. Wipe down work surface with appropriate solvent dis_ppe->clean wash 9. Remove all PPE and wash hands thoroughly clean->wash

Caption: Step-by-step workflow for safely handling this compound.

Disposal and Decontamination Plan

Proper waste management is a critical final step to prevent environmental contamination and future exposures.

Waste Segregation
  • Solid Waste: All disposable materials that have come into contact with the compound, including weigh paper, contaminated paper towels, and used gloves, must be placed in a dedicated, sealed, and clearly labeled hazardous solid waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a labeled hazardous liquid waste container. Do not pour any amount into the drain[5].

  • Sharps: Any contaminated needles or sharp implements must be disposed of in a designated sharps container.

Decontamination
  • Glassware: Reusable glassware should be rinsed with a suitable solvent (one in which the compound is soluble) with the rinsate collected as hazardous liquid waste. Following the initial rinse, glassware can be washed using standard laboratory procedures.

  • Work Surfaces: The work area in the fume hood should be wiped down with a cloth dampened with a suitable solvent, followed by a standard cleaning agent. The cleaning cloths must be disposed of as solid hazardous waste.

  • Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust creation. Place it in the hazardous solid waste container. The area should then be decontaminated as described above. For larger spills, evacuate the area and follow your institution's emergency procedures.

Emergency Response Protocol

Immediate and correct action is vital in an emergency.

  • Eye Contact (H319): Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[3][5].

  • Skin Contact (H315): Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention[5].

  • Inhalation (H335): Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion (H302): Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the medical personnel the compound's container or SDS[3].

By adhering to these protocols, you establish a robust safety framework that protects you and your colleagues, enabling the confident pursuit of your research goals.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-iodo-1H-benzo[d]imidazole
Reactant of Route 2
2-Chloro-5-iodo-1H-benzo[d]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.